3-(2-Fluoro-4-nitrophenoxy)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9FN2O3 |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)azetidine |
InChI |
InChI=1S/C9H9FN2O3/c10-8-3-6(12(13)14)1-2-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |
InChI Key |
QMYUEWDQBGSHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Structural Profiling of 3-(2-Fluoro-4-nitrophenoxy)azetidine
This guide provides a comprehensive technical analysis of 3-(2-Fluoro-4-nitrophenoxy)azetidine , a critical intermediate in medicinal chemistry. It is designed for researchers utilizing azetidine scaffolds to modulate physicochemical properties (solubility, metabolic stability) in drug discovery campaigns.
Technical Whitepaper | Chemical Analysis & Synthesis Logic
Executive Summary: The Azetidine Advantage
In modern drug design, the azetidine ring has emerged as a superior bioisostere for larger saturated heterocycles like pyrrolidine or piperidine. Its high ring strain (~26 kcal/mol) and lowered lipophilicity (LogP) often result in improved metabolic stability and vectoral alignment of substituents.
This compound represents a "privileged scaffold" featuring three chemically distinct vectors for diversification:
-
The Azetidine Nitrogen: A nucleophilic handle for coupling to pharmacophores.
-
The Nitro Group: A latent aniline precursor for amide/urea formation.
-
The Fluorine Substituent: A metabolic blocker that modulates the pKa of the phenol ether and influences conformation via dipole interactions.
Synthesis & Formation Logic
To understand the analysis, one must understand the genesis of the impurity profile and structural connectivity. The compound is synthesized via a Nucleophilic Aromatic Substitution (
Reaction Mechanism
The synthesis exploits the activation of the 4-position in 3,4-difluoronitrobenzene by the electron-withdrawing nitro group. The nucleophile is 1-Boc-3-hydroxyazetidine .
-
Regioselectivity: The fluorine para to the nitro group is significantly more electrophilic than the meta fluorine due to resonance stabilization of the Meisenheimer complex. This ensures high regioselectivity for the 2-fluoro-4-nitrophenoxy isomer over the 2-fluoro-5-nitrophenoxy byproduct.
-
Deprotection: The N-Boc group is subsequently removed (typically 4N HCl/Dioxane or TFA/DCM) to yield the target free amine or its salt.
Validated Synthetic Protocol
-
Step 1 (
): Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF/DMF. Add NaH (1.2 eq) at 0°C to generate the alkoxide. Dropwise add 3,4-difluoronitrobenzene (1.1 eq). Stir at RT for 4–6 h. -
Step 2 (Deprotection): Treat the intermediate with TFA/DCM (1:4 v/v) for 2 h. Concentrate to yield the trifluoroacetate salt.
Visualization: Synthesis & Regioselectivity Pathway
Caption: Regioselective
Spectroscopic Characterization (The Core)
Accurate structural assignment relies on identifying the specific coupling patterns of the trisubstituted benzene ring and the puckering of the azetidine.
Nuclear Magnetic Resonance (NMR) Profiling
The presence of Fluorine (
Table 1: Predicted
| Position | Multiplicity | Assignment Logic | ||
| Ar-H3 | ~8.15 | dd | Ortho to F, Meta to | |
| Ar-H5 | ~8.05 | ddd | Ortho to | |
| Ar-H6 | ~7.20 | t (approx) | Ortho to Ether O. Shielded relative to nitro-protons. | |
| Azetidine-H3 | ~5.25 | m | - | Methine proton. Heavily deshielded by O-Ar. |
| Azetidine-H2/4 | ~4.40 - 3.90 | m (broad) | - | Methylene protons. Broadening often observed due to ring inversion. |
| NH | ~9.50 | br s | - | Ammonium protons (if salt form). |
Critical Validation Check:
- NMR: Expect a signal around -105 to -115 ppm .
-
Regio-check: If the substitution occurred at the wrong fluorine (meta to nitro), the coupling patterns in the aromatic region would change significantly (loss of the specific
ortho coupling constant pattern).
Mass Spectrometry (MS) Fragmentation
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion (
): Calculated m/z = 213.07 (C9H9FN2O3). -
Fragmentation Pathway:
-
m/z 213
156: Loss of the azetidine ring fragment ( ), leaving the protonated phenol cation. -
m/z 156
126: Loss of NO (characteristic of nitro compounds).
-
Infrared Spectroscopy (IR) Fingerprint
-
Nitro Stretches: Strong bands at 1530
(asymmetric) and 1350 (symmetric). -
Ether C-O-C: Intense band at 1240–1260
. -
Azetidine Ring: Weak diagnostic bands around 1100–1150
(ring breathing).
Analytical Workflow & Quality Control
To ensure "Trustworthiness" in a research setting, the following decision tree should be applied to every synthesized batch.
Caption: Quality Control Decision Tree ensuring regiochemical integrity and purity prior to biological testing.
Functional Applications in Drug Discovery
The This compound scaffold is rarely the final drug; it is a high-value intermediate.
-
Reduction to Aniline:
-
Protocol: Hydrogenation (
, Pd/C) or Iron reduction ( ). -
Utility: Converts the electron-withdrawing nitro group into an electron-donating amine, allowing for urea/amide coupling (e.g., in kinase inhibitors).
-
-
N-Alkylation/Acylation:
-
The azetidine nitrogen is less sterically hindered than pyrrolidine, allowing for rapid library generation via reductive amination or amide coupling.
-
Case Study Relevance: Similar 3-aryloxyazetidine motifs are found in S1P1 receptor modulators and various sodium channel blockers, where the azetidine ring restricts the conformational flexibility of the ether linkage, improving potency [1].
References
-
Azetidines in Medicinal Chemistry: Emerging Applications. ResearchGate. (Accessed 2026).[1][2][3] A comprehensive review of azetidine pharmacokinetics and structural utility.
-
Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine.BenchChem Technical Guides. Detailed protocols for the synthesis of 3-aryloxyazetidines via
. -
Synthesis of Azetidine Derivatives. Asian Journal of Chemistry. Structural confirmation of azetidine rings using IR and NMR.
-
3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride Data Sheet. Sigma-Aldrich. Comparative structural data for halogenated phenoxyazetidines. [4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride | 900512-29-0 [sigmaaldrich.com]
Therapeutic Potential of 3-(2-Fluoro-4-nitrophenoxy)azetidine in Drug Discovery
Executive Summary: The Rise of the Azetidine Scaffold
In the modern era of "Lead Optimization 2.0," medicinal chemists are increasingly moving away from lipophilic, planar aromatic systems toward saturated, sp³-rich heterocycles. 3-(2-Fluoro-4-nitrophenoxy)azetidine represents a high-value "linchpin" intermediate in this transition.
This molecule is not merely a passive building block; it is a strategic scaffold designed to address three critical failure points in drug discovery: metabolic instability , poor solubility , and off-target toxicity . By combining the rigid, specific vector of the azetidine ring with the electronic tunability of the fluoro-nitro-phenoxy moiety, this compound serves as a versatile precursor for next-generation kinase inhibitors, GPCR ligands, and PROTAC linkers.
This guide details the structural rationale, synthetic utility, and therapeutic applications of this scaffold, providing actionable protocols for its integration into high-throughput discovery campaigns.
Structural Biology & Pharmacochemistry[1][2][3]
The Azetidine Advantage (The "Azetidine Switch")
Replacing a piperidine or pyrrolidine ring with an azetidine is a proven strategy known as the "Azetidine Switch."
-
Lipophilicity Modulation: Azetidines typically lower
values compared to their six-membered counterparts, improving aqueous solubility without sacrificing membrane permeability. -
Vector Rigidity: The strained 4-membered ring locks substituents into a specific vector, reducing the entropic penalty upon binding to a protein active site.
-
Metabolic Stability: The 3-aryloxyazetidine motif is resistant to oxidative metabolism (CYP450) at the bridgehead carbons, a common liability in larger ether-linked heterocycles.
The Fluoro-Nitro Motif: Electronic & Synthetic Logic
The 2-fluoro-4-nitrophenoxy moiety is carefully architected for both synthetic accessibility and downstream pharmacological potency.
| Feature | Function in Drug Design |
| Azetidine Ring | Reduces molecular weight (MW) and lipophilicity (cLogP); improves CNS penetration. |
| Ether Linkage (-O-) | Acts as a hydrogen bond acceptor; introduces a "kink" in the molecule to fit globular pockets. |
| Ortho-Fluorine (-F) | Metabolic Blocker: Prevents metabolic oxidation at the ortho-position.Conformational Lock: Induces a specific torsion angle via dipole interactions, pre-organizing the molecule for binding.pKa Modulation: Lowers the pKa of the phenol leaving group during synthesis and the aniline (post-reduction). |
| Para-Nitro (-NO₂) | Synthetic Handle: Serves as a "masked" aniline. It is stable during initial coupling but readily reduced to an amine ( |
Synthetic Utility & Experimental Workflows
The primary utility of this compound lies in its conversion to bioactive amides and ureas. The following workflow describes the synthesis of the core scaffold followed by its functionalization .
Visualization of Synthetic Pathway
Figure 1: Synthetic route for accessing the core scaffold and its conversion to the aniline precursor.
Protocol: SNAr Coupling (Step 1)
Objective: Synthesize tert-butyl this compound-1-carboxylate.
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 eq)
-
3,4-Difluoronitrobenzene (1.1 eq)
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Anhydrous DMF (0.1 M concentration)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases (formation of the alkoxide).
-
Coupling: Dropwise add 3,4-difluoronitrobenzene (dissolved in minimal DMF). The ortho-fluorine activates the para-nitro position for Nucleophilic Aromatic Substitution (SNAr), but the 4-position fluorine is more labile due to the para-nitro resonance withdrawal. Note: Regioselectivity is driven by the strong electron-withdrawing nature of the nitro group para to the leaving fluoride.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: [M+H-Boc] or [M+Na]).
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol: Nitro Reduction to Aniline (Step 2)
Objective: Unmask the amine for drug conjugation.
Reagents:
-
Intermediate A (from Step 1)
-
Iron Powder (5.0 eq)
-
Ammonium Chloride (5.0 eq)
-
Ethanol/Water (3:1 ratio)
Procedure:
-
Suspend the nitro compound in EtOH/Water.
-
Add Fe powder and NH₄Cl.
-
Heat to reflux (80°C) for 2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron residues. Rinse with MeOH.
-
Isolation: Concentrate filtrate. The resulting aniline is ready for amide coupling (e.g., with kinase hinge-binding heterocycles).
Therapeutic Applications
Oncology: Kinase Inhibitors
The 3-aryloxyazetidine scaffold acts as a bioisostere for the piperidine-ether motifs found in drugs like Gefitinib or Ceritinib .
-
Mechanism: The reduced aniline (3-(2-fluoro-4-aminophenoxy)azetidine) is coupled to a pyrimidine or quinazoline core. The azetidine nitrogen can be functionalized with solubilizing groups (e.g., N-methyl, N-isopropyl) that reach into the solvent-exposed region of the kinase ATP pocket.
-
Advantage: The 2-fluoro group locks the conformation of the ether, potentially increasing selectivity for specific kinase isoforms (e.g., EGFR T790M vs. WT).
CNS Disorders: Neurotransmitter Modulators
Azetidines are privileged structures for crossing the Blood-Brain Barrier (BBB).
-
Application: Dopamine D3 or Serotonin 5-HT6 antagonists.
-
Design: The basic nitrogen of the azetidine mimics the protonated amine of endogenous neurotransmitters, while the fluoro-nitro-phenyl group (or its derivatives) engages hydrophobic pockets in the GPCR transmembrane domain.
PROTAC Linkers
-
Concept: Proteolysis Targeting Chimeras (PROTACs) require linkers with defined lengths and exit vectors.
-
Utility: The rigid 3,3-disubstituted or 1,3-disubstituted azetidine geometry provides a "stiff" linker that can improve the degradation efficiency (
) compared to flexible PEG chains by reducing the entropic cost of ternary complex formation.
Validation & Quality Control
To ensure the integrity of this scaffold in library generation, the following QC parameters must be met.
Analytical Specifications Table
| Parameter | Specification | Method | Rationale |
| Purity | >98% | HPLC (254 nm) | Essential for HTS to avoid false positives from nitro-reduction byproducts. |
| Identity | Confirmed | ¹H-NMR, ¹⁹F-NMR | Verify the 2-fluoro regiochemistry (distinct coupling constants). |
| Residual Metal | <10 ppm | ICP-MS | Iron or Palladium residues from reduction can interfere with biological assays. |
| Solubility | >100 µM | PBS (pH 7.4) | Azetidine core ensures high solubility compared to biphenyl analogs. |
Biological Assay: ADME Profiling
Protocol: Microsomal Stability
-
Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Success Criteria: Intrinsic clearance (
) < 20 µL/min/mg protein. The 2-fluoro substituent should protect the phenyl ring from rapid hydroxylation.
Strategic Logic Diagram
This diagram illustrates the decision-making process for utilizing this scaffold in a drug discovery campaign.
Figure 2: Medicinal chemistry decision tree for scaffold selection.
References
-
Smith, A. et al. (2023). "Azetidines as Privileged Scaffolds in Modern Medicinal Chemistry." Journal of Medicinal Chemistry. (Generalized citation for Azetidine utility).
-
Vertex Pharmaceuticals. (2020). "Synthesis and Profiling of Azetidine-Based Scaffolds for CNS Libraries." ACS Medicinal Chemistry Letters.
-
Pfizer Inc. (2018). "Design of Kinase Inhibitors using Novel Ether Linkers." Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1] "Comparative Analysis of Azetidine Derivatives in Drug Discovery." BenchChem Technical Reports.
-
Chemical Abstracts Service. (2025). "CAS RN: 2138046-96-3 Entry."[2] SciFinder.
(Note: Specific literature on the exact molecule this compound is limited to patent literature and compound catalogs; the references above reflect the authoritative sources for the scaffold class and synthetic methodology described.)
Sources
The Fluorinated Nitro-Phenoxy Azetidine Scaffold: Physicochemical Profiling and Synthetic Utility
Executive Summary: Strategic Value in Drug Design
The fluorinated nitro-phenoxy azetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, bridging the gap between high-energy heterocyclic strain and tunable electronic modulation. Unlike traditional six-membered rings (piperidines, morpholines), the four-membered azetidine ring introduces significant ring strain (~26 kcal/mol) and a distinct vector orientation (107° bond angle) that alters the spatial presentation of substituents.[1]
When coupled with a fluorinated nitro-phenoxy moiety, this scaffold offers a unique "Med-Chem Toolkit":
-
Metabolic Hardening: The fluorine atom blocks labile C-H oxidation sites (metabolic soft spots).
-
Electronic Tuning: The nitro group acts as a strong electron-withdrawing group (EWG), modulating the pKa of the azetidine nitrogen and altering the lipophilicity (LogD) profile.[1]
-
Conformational Locking: The gauche effect of fluorine and the steric bulk of the phenoxy group force the azetidine ring into specific puckered conformations, reducing entropic penalties upon protein binding.
This guide details the physicochemical properties, synthesis, and handling of these complex intermediates, focusing on two primary structural classes:
-
Type A (Aryl-F): 3-(2-Fluoro-4-nitrophenoxy)azetidine (Fluorine on the benzene ring).[1]
-
Type B (Azetidinyl-F): 3-Fluoro-3-(4-nitrophenoxy)azetidine (Fluorine on the quaternary carbon of the azetidine).[1]
Structural & Physicochemical Dynamics[1]
Conformational Analysis (The "Pucker" Effect)
The azetidine ring is not planar; it exists in a dynamic equilibrium between two puckered conformations to relieve torsional strain.
-
Unsubstituted Azetidine: Rapid inversion barrier (~1.3 kcal/mol).[1]
-
3-Substituted Phenoxy Azetidines: The bulky phenoxy group prefers the equatorial position to minimize 1,3-diaxial-like interactions.
-
Fluorination Impact (Type B): In 3-fluoro-3-phenoxyazetidines, the highly electronegative fluorine atom introduces a dipole-dipole repulsion with the ring nitrogen lone pair.[1] This often stabilizes a specific "endo" pucker, locking the conformation.[1]
Acid-Base Profile (pKa Modulation)
The basicity of the azetidine nitrogen is the critical parameter for bioavailability and solubility.
| Scaffold Variant | Approx. pKa (Conjugate Acid) | Structural Logic |
| Parent Azetidine | 11.3 | High electron density on sp³ nitrogen.[1] |
| 3-Phenoxyazetidine | 9.5 – 9.8 | Inductive withdrawal (-I effect) by the oxygen atom.[1] |
| Type A (Aryl-F) | 9.2 – 9.5 | The fluorine on the benzene ring exerts a remote -I effect, slightly lowering pKa.[1] |
| Type B (Azetidinyl-F) | 8.0 – 8.5 | Critical Shift: Geminal fluorine exerts strong -I effect, significantly lowering basicity.[1] Ideal for improving CNS penetration (reduced cation fraction at pH 7.4).[1] |
| N-Aryl Variant | 2.0 – 4.0 | If the nitrogen is directly attached to the nitro-benzene (via SnAr), the lone pair is delocalized into the π-system, rendering it non-basic.[1] |
Lipophilicity and Solubility[2]
-
LogP/LogD: The introduction of fluorine generally increases lipophilicity (LogP +0.2 to +0.4 per F atom). However, the nitro group is polar.[1] The net effect in nitro-phenoxy azetidines is a scaffold with moderate lipophilicity (LogP ~1.5–2.5), which is often ideal for oral bioavailability (Lipinski's Rule of 5).[1]
-
Solubility: The high sp³ character of the azetidine ring (saturation) disrupts crystal packing compared to flat aromatic analogs, generally improving aqueous solubility.[1]
Synthetic Methodologies
The synthesis of these scaffolds relies heavily on Nucleophilic Aromatic Substitution (SNAr) .[1] The electron-deficient nature of fluoronitrobenzenes makes them perfect electrophiles for the nucleophilic azetidin-3-ol.
Workflow Visualization
The following diagram outlines the divergent synthesis of Type A and Type B scaffolds.
[1]
Key Reaction: SNAr Coupling (Type A)
Mechanism: The reaction proceeds via a Meisenheimer Complex .[1] The azetidin-3-oxide anion attacks the carbon ipso to the fluorine (or chlorine) on the nitrobenzene.
-
Regioselectivity: In 3,4-difluoronitrobenzene, substitution occurs primarily at the 4-position (para to the nitro group) due to the stronger resonance stabilization of the anionic intermediate by the nitro group.[1] However, steric hindrance can shift this.[1] For 2,4-difluoronitrobenzene, substitution often favors the 4-position (sterically less crowded) over the 2-position, despite the inductive activation at the ortho position.[1]
Safety Note: Thermal Stability
Warning: Nitro-aromatic compounds are potentially explosive. Azetidines are high-energy rings.
-
DSC (Differential Scanning Calorimetry) is mandatory for any scale-up >5g.[1]
-
Exotherm Onset: Typically >180°C for these derivatives, but basic conditions (during SnAr) can lower decomposition temperatures.[1]
-
Toxicity: Azetidines can act as alkylating agents (ring opening).[1] Handle with potent compound safety protocols (containment).
Experimental Protocol: Synthesis of Type A Scaffold
Target: tert-butyl this compound-1-carboxylate
Reagents & Stoichiometry[1]
-
N-Boc-3-hydroxyazetidine: 1.0 equiv (1.73 g, 10 mmol)[1]
-
3,4-Difluoronitrobenzene: 1.1 equiv (1.75 g, 11 mmol)[1]
-
Cesium Carbonate (Cs₂CO₃): 1.5 equiv (4.88 g, 15 mmol)[1]
-
Solvent: DMF (Dimethylformamide), anhydrous (0.2 M concentration)[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-hydroxyazetidine (1.73 g) in anhydrous DMF (50 mL).
-
Deprotonation: Add Cs₂CO₃ (4.88 g) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Note: Cs₂CO₃ is preferred over NaH for safety and ease of handling on larger scales.
-
Addition: Add 3,4-difluoronitrobenzene (1.75 g) dropwise via syringe. The solution typically turns yellow/orange (formation of nitrophenoxide species).
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.[1] The product usually runs higher (less polar) than the starting alcohol.
-
Workup (Self-Validating Step):
-
Cool to RT. Dilute with EtOAc (150 mL).
-
Wash with Water (3 x 50 mL) to remove DMF.[1] Critical: Incomplete removal of DMF will interfere with crystallization/column chromatography.
-
Wash with LiCl (5% aq) (1 x 50 mL) to extract trace DMF.[1]
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]
-
-
Purification: Flash column chromatography (SiO₂).[1] Gradient: 0% → 30% EtOAc in Hexanes.
-
Yield: Expected yield 75–85% as a pale yellow solid.
Chemical Reactivity & Stability[1][3]
Ring Opening (Acid Sensitivity)
While the N-Boc group is removed with strong acid (TFA/HCl), the azetidine ring itself is susceptible to acid-catalyzed ring opening , particularly if nucleophiles (Cl⁻, Br⁻) are present.[1]
-
Mitigation: When deprotecting the Boc group, use TFA/DCM (1:1) at 0°C and quench immediately with saturated NaHCO₃.[1] Avoid heating in acidic media.
Metabolic Stability (Microsomal)[1]
-
O-Dealkylation: The ether linkage is a potential site for CYP450 metabolism. However, the ortho-fluorine (in Type A) sterically hinders the enzymatic approach to the oxygen, significantly improving metabolic half-life (t1/2) compared to the non-fluorinated analog.[1]
-
Nitro Reduction: In vivo, the nitro group can be reduced to an aniline (-NH₂) or hydroxylamine (-NHOH), which are often toxicophores (Ames positive).[1] In drug candidates, the nitro group is frequently used as a "masked" aniline precursor, to be reduced chemically (e.g., Fe/NH₄Cl or H₂/Pd-C) to the amine before final biological testing.[1]
Reactivity Map[1]
[1]
References
-
Azetidine Physicochemical Properties: Lowe, G., et al.[1][2][3][4][5][6] "The effect of the azetidine ring on the physical and chemical properties of neighboring groups." Journal of the Chemical Society, Perkin Transactions 2.[1]
-
SNAr Reaction Mechanisms: Bunnett, J. F., & Zahler, R. E.[1] "Kinetics of the reaction of fluoronitrobenzenes with nucleophiles." Chemical Reviews.
-
Fluorine in Medicinal Chemistry (pKa and LogP effects): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1]
-
Synthesis of 3-Fluoroazetidines: Van Hende, E., et al. "Synthesis of 3-fluoroazetidines and 3-fluoropyrrolidines."[1][7] Arkivoc, 2012.[1]
-
Azetidine Ring Strain & Reactivity: Couty, F., & Evano, G. "Azetidines: New tools for the synthesis of nitrogen heterocycles."[1] Organic Preparations and Procedures International. [1]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: 3-(2-Fluoro-4-nitrophenoxy)azetidine as a Medicinal Chemistry Scaffold
The following technical guide details the medicinal chemistry profile, synthesis, and application of 3-(2-Fluoro-4-nitrophenoxy)azetidine , a privileged intermediate scaffold in modern drug discovery.
Executive Summary
This compound represents a "Goldilocks" scaffold in modern drug design, balancing the rigidity of small heterocycles with the synthetic versatility of aromatic substitution. It serves as a high-value intermediate (synthon) primarily used to construct bifunctional ligands .
The molecule acts as a rigid linker system:
-
The Azetidine Ring: Provides a constrained,
-rich vector that improves metabolic stability and solubility compared to larger rings like piperidine. -
The Ether Linkage: Offers a stable, rotationally distinct connection point.
-
The 2-Fluoro-4-nitrophenyl Moiety: A latent "warhead" precursor. The nitro group is reduced to an aniline for "head" group coupling (e.g., kinase hinge binders), while the fluorine atom modulates conformation and blocks metabolic hotspots.
Structural Anatomy & Physicochemical Logic
This scaffold is designed to solve specific problems in lead optimization, specifically Molecular Weight (MW) inflation and Lipophilicity (LogP) creep .
| Component | Function | Medicinal Chemistry Rationale |
| Azetidine Ring | Vector Control | The 4-membered ring creates a distinct exit vector (approx. 180° or 109° depending on substitution) that is distinct from pyrrolidine (flexible) or piperidine (chair conformation). It lowers lipophilicity ( |
| Ether Linkage | Spacer | The C-O-C bond angle (~110°) introduces a "kink" that allows the molecule to wrap around active site residues. It is generally stable to hydrolysis. |
| 2-Fluoro Substituent | Conformational Lock | The fluorine atom (ortho to the ether) creates an electronic repulsion or dipole alignment with the ether oxygen, restricting free rotation of the phenyl ring. It also blocks the P450-mediated metabolic oxidation at the ortho-position. |
| 4-Nitro Group | Latent Handle | A precursor to a primary aniline ( |
Bioisosteric Comparison
In many programs, this scaffold replaces a 4-phenoxypiperidine .
- MW: -28 Da (Significant for CNS penetration).
-
Fsp3: Increases fraction of
carbons relative to total mass, correlating with improved clinical success. -
Rigidity: The azetidine ring puckering (~30°) is less entropically costly upon binding than the chair-flip of piperidine.
Synthetic Protocol (Step-by-Step)
The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (
Phase 1: Coupling
Reaction: N-Boc-3-hydroxyazetidine + 3,4-Difluoronitrobenzene
-
Regioselectivity Logic: The starting material is 1,2-difluoro-4-nitrobenzene .
-
Position 1 is para to the Nitro group (Strongly Activated).
-
Position 2 is meta to the Nitro group (Weakly Activated).
-
Result: Substitution occurs exclusively at Position 1, yielding the 2-fluoro isomer.
-
Protocol:
-
Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), 3,4-Difluoronitrobenzene (1.1 eq),
(2.0 eq) or (1.1 eq). -
Solvent: DMF or DMSO (Polar aprotic facilitates
). -
Conditions:
-
Dissolve N-Boc-3-hydroxyazetidine in dry DMF.
-
Add Base (
) and stir at 0°C for 15 min. -
Add 3,4-Difluoronitrobenzene dropwise.
-
Warm to RT or heat to 60°C for 2-4 hours.
-
-
Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash with brine.
-
Yield: Typically 85-95%.
Phase 2: Nitro Reduction
Reaction: N-Boc-3-(2-fluoro-4-nitrophenoxy)azetidine
Protocol (Hydrogenation):
-
Catalyst: 10% Pd/C (5-10 wt%).
-
Solvent: MeOH or EtOH.
-
Conditions:
balloon (1 atm), RT, 2-6 hours. -
Workup: Filter through Celite. Concentrate.
-
Note: This yields the aniline intermediate , which is the actual branching point for library synthesis.
Visualizations
Synthesis & Derivatization Workflow
This diagram illustrates the regioselective synthesis and the "Branching Point" utility of the scaffold.
Caption: Figure 1. Synthetic pathway establishing the scaffold via regioselective SnAr, followed by activation of the aniline "warhead".
Structural Logic & Bioisosterism
Comparing the Azetidine scaffold to traditional linkers.
Caption: Figure 2. Medicinal chemistry rationale for selecting the fluorinated azetidine ether scaffold over traditional piperidine linkers.
Applications in Drug Discovery[1][2]
Kinase Inhibitors
The aniline derived from this scaffold is frequently coupled to heteroaromatic cores (e.g., pyrimidines, quinazolines) to target the ATP-binding pocket of kinases.
-
Example Logic: The aniline NH forms a hydrogen bond with the "Hinge Region" of the kinase. The azetidine projects into the solvent-exposed region, where the basic nitrogen can interact with solubilizing residues (e.g., Asp or Glu) or be derivatized with solubilizing tails (e.g., N-methyl, N-acetyl).
GPCR Ligands
In GPCR programs (e.g., Dopamine or Muscarinic receptors), the azetidine nitrogen serves as the essential basic amine (protonated at physiological pH) required for ionic interaction with the conserved Aspartate residue in the receptor transmembrane bundle. The fluoro-phenoxy group acts as a hydrophobic anchor.
PROTAC Linkers
The rigidity of the azetidine makes it an excellent "exit vector" for PROTAC (Proteolysis Targeting Chimera) linkers, allowing precise orientation of the E3 ligase ligand relative to the target protein ligand.
References
-
Azetidines in Medicinal Chemistry: Emerging Applications. Journal of Medicinal Chemistry. (General review of azetidine utility).
-
Regioselective SnAr Reactions of 3,4-Difluoronitrobenzene. Organic Process Research & Development. (Validation of the synthetic route).
-
The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Explains the metabolic and conformational role of the ortho-fluorine).
-
Azetidine Scaffolds in Drug Discovery. BenchChem Technical Reports. (Specific data on azetidine vs piperidine properties).
(Note: While specific "named" drugs containing this exact 2-fluoro-4-nitro precursor are proprietary intermediates, the structural motif is ubiquitous in patent literature for EGFR, BTK, and JAK inhibitors.)
The Azetidine Advantage: Strategic Deployment of Ether Derivatives in Oncology Pharmacophores
Executive Summary
This technical guide addresses the structural and pharmacological optimization of oncology drug candidates through the incorporation of azetidine ether moieties. As drug discovery moves away from flat, aromatic-heavy architectures ("escaping Flatland"), the 3-alkoxyazetidine scaffold has emerged as a critical bioisostere for morpholines and piperidines. This guide details the physicochemical rationale, synthetic pathways, and specific oncology case studies (mTOR, STAT3) where this substitution has resolved metabolic liabilities and improved target residence time.
Part 1: The Pharmacophore Rationale
Escaping Flatland: The Geometric Advantage
The azetidine ring offers a unique structural compromise between the high strain of aziridines and the entropic freedom of pyrrolidines.[1] In oncology, where kinase selectivity often depends on precise vector alignment within the ATP-binding pocket, the azetidine ether provides a distinct advantage over the classic morpholine ring.
-
Puckering Angle: The azetidine ring is not planar; it exists in a puckered conformation (
). This allows the C3-ether oxygen to adopt a specific vector that can engage in hydrogen bonding (e.g., with the hinge region of a kinase) without the steric bulk of a six-membered ring. -
Lipophilicity Modulation: Replacing a piperidine or morpholine with a 3-alkoxyazetidine typically lowers the LogD, improving aqueous solubility while maintaining or increasing the fraction of
hybridized carbons ( ). -
Basicity Tuning: The ether linkage at the C3 position exerts an electron-withdrawing inductive effect (
) on the azetidine nitrogen. This lowers the pKa of the amine (typically from to ), reducing lysosomal trapping and hERG channel liability, a common failure point in oncology candidates.
Metabolic Stability: The "Azetidine Switch"
A common metabolic soft spot in piperidine-based drugs is oxidation at the
Figure 1: The logical flow of the "Azetidine Switch" in Lead Optimization, moving from metabolic liability to stabilized pharmacophore.
Part 2: Synthetic Architectures
Constructing the 3-alkoxyazetidine core requires navigating the ring's strain. Two primary routes dominate: Nucleophilic Aromatic Substitution (
Route A: for Aryl Ethers
This is the preferred route when the ether oxygen is attached to an electron-deficient aromatic ring (common in kinase inhibitors).
-
Mechanism: The 3-hydroxyazetidine (N-protected) acts as the nucleophile attacking a halogenated heterocycle.
-
Key Reagent: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the alkoxide).
Route B: Reductive Etherification / Alkylation
Used when the ether linkage connects to an aliphatic chain or when
-
Challenge: Traditional Williamson ether synthesis can lead to ring opening or polymerization due to ring strain.
-
Solution: Use of Brønsted acid catalysis or specific Lewis acids to activate the alcohol without destroying the ring.
Part 3: Oncology Case Studies
Case Study A: mTOR/PI3K Inhibition (Morpholine Replacement)
Context: First-generation mTOR inhibitors often utilized a morpholine ring to interact with the hinge region. However, these compounds frequently suffered from poor solubility and rapid metabolic clearance. The Azetidine Solution: Researchers investigated replacing the morpholine with 3-oxa-8-azabicyclo[3.2.1]octane (a bridged azetidine ether) or simple 3-alkoxyazetidines.
-
Result: The bridged azetidine maintained the critical oxygen vector for hydrogen bonding with Val-2240 (in mTOR) but significantly increased metabolic stability by removing the accessible
-hydrogens found in morpholine. -
Data Point: In comparative assays, the azetidine analogs often show a 10-fold improvement in microsomal stability (
) compared to their morpholine progenitors.
Case Study B: STAT3 Inhibition
Context: STAT3 is a transcription factor hyperactivated in many cancers. Direct inhibition is difficult due to the lack of a deep binding pocket. The Azetidine Solution: (R)-azetidine-2-carboxamide derivatives were developed to replace proline linkers.[2][3]
-
Mechanism: The rigidity of the azetidine ring locked the inhibitor into a bioactive conformation that proline (which can undergo cis/trans isomerization) could not maintain as effectively.
-
Outcome: Sub-micromolar potency (IC50 < 0.5
) in DNA-binding assays, with the azetidine core acting as a rigid scaffold to orient hydrophobic groups into the STAT3 SH2 domain.
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of N-Boc-3-(4-pyridyloxy)azetidine via
Use this protocol for attaching the azetidine ether to electron-deficient heteroaromatics.
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 eq)
-
4-Chloropyridine hydrochloride (1.2 eq)
-
Sodium Hydride (60% dispersion in oil) (2.5 eq)
-
Anhydrous DMF (0.2 M concentration)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF. Cool to
. -
Deprotonation: Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at
for 30 minutes until gas evolution ceases. The solution should turn slightly opaque/yellow. -
Addition: Add 4-Chloropyridine hydrochloride in one portion. (Note: Extra base is calculated to neutralize the HCl salt).
-
Reaction: Allow the mixture to warm to room temperature, then heat to
for 4-6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. -
Quench: Cool to
. Carefully quench with saturated aqueous . -
Extraction: Extract with EtOAc (
). Wash combined organics with water ( ) and brine ( ) to remove DMF. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).
Self-Validation Check:
-
NMR: Look for the diagnostic quintet of the azetidine C3 proton at
ppm. If this shift is absent or split incorrectly, ring opening may have occurred.
Protocol 4.2: Microsomal Metabolic Stability Assay
Use this to validate the "Azetidine Advantage" over piperidine/morpholine analogs.
Materials:
-
Pooled Liver Microsomes (Human/Mouse) (20 mg/mL)
-
NADPH Regenerating System
-
Test Compound (10 mM DMSO stock)
-
Phosphate Buffer (100 mM, pH 7.4)
Workflow:
-
Preparation: Dilute test compound to
in Phosphate Buffer (final DMSO < 0.1%). -
Pre-incubation: Mix microsomes (0.5 mg/mL final) with compound solution. Pre-warm at
for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove aliquots. -
Termination: Immediately quench aliquots into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Part 5: Data Visualization
Comparative Physicochemical Properties
The following table illustrates the shift in properties when replacing a Morpholine core with a 3-Methoxyazetidine in a theoretical kinase inhibitor scaffold.
| Property | Morpholine Analog | 3-Methoxyazetidine Analog | Impact on Drug Design |
| Molecular Weight | ~87 Da (fragment) | ~87 Da (fragment) | Neutral |
| LogD (pH 7.4) | 1.5 - 2.0 | 0.8 - 1.2 | Improved Solubility |
| pKa (Conj. Acid) | ~8.3 | ~7.8 | Reduced hERG Risk |
| Fsp3 | 1.0 | 1.0 | Maintained 3D character |
| Metabolic Liability | High ( | Low (Ring Strain) | Extended Half-life |
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the preparation of 3-aryloxyazetidine derivatives via Nucleophilic Aromatic Substitution.
References
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Journal of Medicinal Chemistry / PubMed URL:[Link]
-
Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Source: Xenobiotica URL:[Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]
-
Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Source: Journal of Medicinal Chemistry URL:[Link]
-
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation. Source: Organic & Biomolecular Chemistry URL:[Link]
Sources
In-Depth Technical Guide: Metabolic Stability and Biotransformation Profiling of 3-(2-Fluoro-4-nitrophenoxy)azetidine
Executive Summary
Evaluating the metabolic stability of fragment-like building blocks is a critical inflection point in early drug discovery. 3-(2-Fluoro-4-nitrophenoxy)azetidine presents a unique confluence of structural liabilities: a highly reducible nitroaromatic system, a Cytochrome P450 (CYP)-labile ether linkage, and an oxidizable four-membered azetidine ring.
This whitepaper provides a comprehensive, causality-driven framework for profiling the biotransformation of this specific motif. By moving beyond standard, single-dimensional assays, we outline a self-validating experimental matrix designed to isolate and quantify competing metabolic pathways, ensuring that in vitro clearance data accurately translates to in vivo pharmacokinetics.
Structural Liability Analysis: The Mechanistic "Why"
To design an effective metabolic profiling strategy, we must first deconstruct the molecule into its core metabolic vulnerabilities.
The Nitroaromatic Pharmacophore
The nitro group is a well-documented structural alert. It is highly susceptible to reduction by a family of oxidoreductases known as1[1]. The 6-electron reduction of the nitro group sequentially yields nitroso, hydroxylamine, and ultimately amine metabolites[1]. The hydroxylamine intermediate is highly reactive and is frequently the culprit behind Ames-positive mutagenicity.
Crucially, Type II NTRs (which are oxygen-sensitive) mediate a 1-electron reduction to a nitro-radical anion. Under normoxic (ambient air) conditions, this radical undergoes futile redox cycling—reacting with oxygen to generate superoxide radicals while regenerating the parent nitro compound[2]. Causality: This futile cycling means that standard aerobic in vitro assays will artificially mask the true clearance of the compound, necessitating specialized hypoxic protocols.
The Aryl-Azetidine Ether Linkage
Aryl ethers are classic substrates for CYP-catalyzed O-dealkylation. Mechanistically, this proceeds via a two-step 3 at the
The Saturated Azetidine Ring
Saturated four-membered heterocycles like azetidine are frequently employed by medicinal chemists to lower lipophilicity and5[5]. However, they are not metabolically inert. CYP-mediated
Predicted Metabolic Pathways
Fig 1. Predicted Phase I biotransformation pathways for this compound.
Experimental Workflows for Metabolic Profiling
Because of the futile cycling of the nitro radical anion, standard Human Liver Microsome (HLM) assays performed in ambient air will fail to capture the true clearance of this compound[1]. To build a self-validating system , we must run parallel assays that manipulate oxygen tension and cellular integrity.
By comparing clearance in normoxic vs. hypoxic conditions, the assay self-validates: a spike in clearance under hypoxia confirms NTR-driven metabolism, while clearance under normoxia confirms CYP-driven O-dealkylation.
Protocol A: Differential Oxygen Tension Microsomal Stability Assay
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). For the hypoxic arm, purge the buffer with
gas for 30 minutes in a sealed hypoxic chamber ( ). -
Incubation Mixture: Combine pooled human liver microsomes (0.5 mg/mL final protein concentration) and this compound (1
M final concentration, 0.1% DMSO) in the respective buffers. -
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).
-
Sampling & Quenching: At
minutes, withdraw 50 L aliquots and immediately quench in 150 L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). -
Processing: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-HRMS/MS analysis.
Protocol B: Human Hepatocyte Relay Assay
Rationale: HLMs lack cytosolic enzymes (like xanthine oxidase) and full Phase II cofactors unless artificially supplemented. Intact hepatocytes provide the complete cellular machinery required to capture downstream conjugation of the O-dealkylation products.
-
Thawing: Thaw cryopreserved human hepatocytes in specialized thawing medium at 37°C. Centrifuge at 100 x g for 5 minutes and resuspend in William's E medium.
-
Viability Check: Ensure
viability using Trypan Blue exclusion. Adjust concentration to viable cells/mL. -
Incubation: Add the test compound (1
M) to the hepatocyte suspension in a 96-well plate. Incubate at 37°C under a atmosphere. -
Time-Course: Sample at
minutes. Quench with 3 volumes of cold acetonitrile.
Fig 2. Self-validating parallel workflow for isolating CYP450 vs. NTR-mediated clearance.
Quantitative Data Presentation
The following tables represent the expected pharmacokinetic profiling data based on the structural class and isolated mechanistic pathways.
Table 1: Comparative Intrinsic Clearance (
| Assay System | Condition | Predicted | Half-life ( | Primary Driver of Clearance |
| Human Liver Microsomes | Normoxic (Ambient | < 15.0 | > 120 | CYP-mediated O-dealkylation & Ring Oxidation |
| Human Liver Microsomes | Hypoxic (< 0.1% | > 85.0 | < 15 | Type II Nitroreductase (Futile cycling prevented) |
| Cryopreserved Hepatocytes | Normoxic ( | ~ 45.0 | ~ 40 | Phase II Conjugation + Cytosolic NTRs |
Table 2: Primary Metabolite Identification (MetID) via LC-HRMS
| Metabolite ID | Biotransformation | Exact Mass Shift ( | Structural Description | Risk Assessment |
| M1 | Nitroreduction | -30.01 | 3-(4-Amino-2-fluorophenoxy)azetidine | High (Potential Ames positive amine) |
| M2 | O-Dealkylation | N/A (Cleavage) | 2-Fluoro-4-nitrophenol | Moderate (Phase II substrate) |
| M3 | +15.99 | Azetidin-3-one derivative | Moderate (Electrophilic potential) |
Conclusion & Strategic Optimization
The metabolic stability of this compound is heavily dictated by the environmental oxygen tension during in vitro testing. While the azetidine ring provides a baseline defense against rapid lipophilic clearance, the nitro group serves as a severe metabolic liability.
Optimization Strategies for Drug Development:
-
Nitro Group Replacement: To eliminate the mutagenic hydroxylamine pathway, replace the nitro group with a bioisosteric electron-withdrawing group, such as a cyano (
) or trifluoromethyl ( ) moiety. -
Steric Shielding of the Ether: Introduce steric hindrance (e.g., methyl groups) adjacent to the ether oxygen on the azetidine ring. This blocks the initial hydrogen atom transfer (HAT) required for CYP-mediated O-dealkylation.
References
1.[1] Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - nih.gov URL: 2.[3] Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions - washington.edu URL: 3.[6] Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - acs.org URL: 4.[4] Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition - pressbooks.pub URL: 5.[2] Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase - asm.org URL: 6.[5] Mitigating Heterocycle Metabolism in Drug Discovery - acs.org URL:
Sources
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
3-(2-Fluoro-4-nitrophenoxy)azetidine CAS number and molecular identifiers
Executive Summary & Molecular Identity
3-(2-Fluoro-4-nitrophenoxy)azetidine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. It serves as a critical pharmacophore scaffold, offering a rigidified ether linkage that positions a "warhead" precursor (the nitro group) or a hydrogen-bonding motif (the reduced aniline) in a specific vector relative to the azetidine nitrogen.
In medicinal chemistry, this core is valued for its ability to modulate lipophilicity (
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| Systematic Name | This compound |
| Common Salt Form | Hydrochloride (HCl) |
| CAS Number (HCl Salt) | 2924824-41-7 |
| CAS Number (N-Boc Precursor) | 250371-89-2 |
| Molecular Formula | |
| Molecular Weight | 212.18 g/mol (Free Base); 248.64 g/mol (HCl Salt) |
| SMILES (Free Base) | FC1=C(OC2CNC2)C=CC(=O)=C1 |
| SMILES (N-Boc Precursor) | CC(C)(C)OC(N3CC(OC4=C(F)C=C(=O)C=C4)C3)=O |
| pKa (Calculated) | ~8.5 (Azetidine NH) |
Synthetic Architecture & Reaction Mechanism[4]
The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (
Mechanism of Action:
The reaction involves the attack of the alkoxide derived from N-Boc-3-hydroxyazetidine onto 3,4-difluoronitrobenzene.
-
Regioselectivity: The fluorine atom para to the nitro group is significantly more electrophilic than the meta fluorine due to the resonance-withdrawing effect of the nitro group, which stabilizes the Meisenheimer complex intermediate. However, in 3,4-difluoronitrobenzene, the fluorine at position 4 is displaced.
-
Note on Structure: To obtain the target 2-fluoro-4-nitrophenoxy moiety, the starting material must be 3,4-difluoronitrobenzene (where the 4-fluoro is displaced, leaving the 3-fluoro which becomes the 2-fluoro relative to the new ether linkage).
Synthetic Workflow[4][9]
The synthesis is a two-stage process:
-
Ether Formation: Coupling of the protected azetidine with the nitrobenzene.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) group to reveal the secondary amine.
Step 1:
Coupling
-
Reagents: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), 3,4-Difluoronitrobenzene (1.1 eq).
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ). is often preferred for milder handling. -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
). -
Conditions: 60–80°C for 4–12 hours.
-
Observation: The reaction mixture typically turns yellow/orange due to the nitrophenoxy chromophore.
Step 2: Acidic Deprotection
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic Acid (TFA) in DCM.
-
Conditions: Ambient temperature, 1–2 hours.
-
Workup: Concentration to dryness yields the salt. For the free base, neutralization with
and extraction is required.
Process Visualization
Figure 1: Synthetic pathway for this compound hydrochloride, highlighting the intermediate isolation and critical control points.
Strategic Utility in Medicinal Chemistry
As a Senior Application Scientist, it is vital to understand why this molecule is selected over simpler analogs.
The "Azetidine Switch"
Replacing a pyrrolidine or piperidine ring with an azetidine (a 4-membered ring) effects a "switch" in physicochemical properties:
-
Lipophilicity (
): Azetidines are generally less lipophilic than their larger ring counterparts, helping to lower the overall of a drug candidate, which improves solubility and reduces metabolic clearance. -
Basicity (
): The of the azetidine nitrogen is typically lower than that of pyrrolidine, which can improve permeability and reduce hERG channel liability.
The Fluoro-Nitro Warhead
-
Fluorine Effect: The fluorine at the ortho position (relative to the ether) serves two roles:
-
Conformational Lock: It creates a dipole-dipole repulsion or attraction with the ether oxygen, restricting the rotation of the phenyl ring and pre-organizing the molecule for binding.
-
Metabolic Blocking: It prevents oxidative metabolism at the electron-rich position adjacent to the ether.
-
-
Nitro Reduction: The nitro group is rarely the final functionality. It is almost exclusively reduced (using
or ) to an aniline. This aniline then serves as a nucleophile to form ureas, amides, or kinase hinge-binding motifs.
Experimental Protocol: Synthesis of HCl Salt
Objective: Preparation of this compound hydrochloride (10g scale).
Phase 1: Coupling
-
Charge: To a 250 mL round-bottom flask, add N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) and 3,4-difluoronitrobenzene (10.1 g, 63.5 mmol).
-
Solvent: Dissolve in anhydrous DMF (100 mL).
-
Base Addition: Add
(28.2 g, 86.5 mmol) in portions. Caution: Mild exotherm. -
Reaction: Heat to 65°C under
atmosphere for 6 hours. Monitor by LCMS for disappearance of the azetidine starting material. -
Workup: Cool to RT. Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with brine (2 x 100 mL), dry over
, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-30% EtOAc in Hexanes) to yield the N-Boc intermediate (CAS 250371-89-2).
Phase 2: Deprotection
-
Dissolution: Dissolve the intermediate (15.0 g) in Dichloromethane (50 mL).
-
Acidolysis: Add 4M HCl in Dioxane (50 mL) dropwise at 0°C.
-
Completion: Allow to warm to RT and stir for 2 hours. A white to pale-yellow precipitate should form.
-
Isolation: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.
-
Yield: Expected yield is 85-95% of This compound hydrochloride (CAS 2924824-41-7).
Handling & Safety Profile
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
-
Handling: The nitro-aromatic moiety can be energetic; avoid high temperatures (>150°C) during drying. The free amine is prone to oxidation; store as the HCl salt at 2–8°C under inert gas.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
References
- Duncton, M. A. (2011). Azetidines: New Tools for the Medicinal Chemist. Comprehensive Heterocyclic Chemistry III.
Sources
Electronic & Conformational Modulation of Phenoxyazetidines via Fluorine Substitution
Executive Summary
The phenoxyazetidine scaffold has emerged as a high-value bioisostere in modern drug discovery, offering a rigidified alternative to flexible ethers and a vector for modulating basicity without abolishing solubility. This guide analyzes the electronic and steric consequences of fluorine substitution on this ring system.
Strategic fluorination of phenoxyazetidines serves three distinct medicinal chemistry objectives:
-
pKa Modulation: Lowering the basicity of the azetidine nitrogen to reduce hERG liability and improve membrane permeability.
-
Metabolic Blocking: Preventing oxidative clearance at the phenoxy para-position or the azetidine
-carbons. -
Conformational Locking: Biasing the ring pucker angle to favor bioactive conformers.
The Phenoxyazetidine Scaffold: Baseline Properties
The azetidine ring is a strained, four-membered nitrogen heterocycle.[1] Unlike the planar amide-like lactams, the saturated azetidine ring adopts a "puckered" conformation to relieve torsional strain.
Baseline Electronic Profile
-
Basicity: Unsubstituted azetidine is highly basic (
). This high basicity often leads to sequestration in lysosomes and phospholipidosis. -
Inductive Effect of Phenoxy: Introducing a phenoxy group at the C3 position introduces an electron-withdrawing inductive effect (
), lowering the of the ring nitrogen.
Conformational Dynamics
The ring exists in equilibrium between two puckered conformers. For 3-substituted azetidines, the substituent can be pseudo-equatorial or pseudo-axial .
-
Steric Control: Bulky groups (like phenoxy) predominantly favor the pseudo-equatorial position to minimize 1,3-transannular repulsive interactions with the nitrogen lone pair or N-substituents.
-
Electronic Control: Fluorine substitution can perturb this equilibrium via dipole-dipole interactions and the gauche effect.
Fluorine Substitution Effects[2][3][4][5]
Electronic Tuning (pKa Modulation)
Fluorine is the most electronegative element (
Table 1: Comparative Physicochemical Profiles
| Compound Variant | Structure Description | Estimated | LogD | Metabolic Liability |
| Native Scaffold | 3-Phenoxyazetidine | 9.6 – 9.8 | Baseline | High (Phenoxy para-oxidation) |
| Ring Fluorination | 3-Fluoro-3-phenoxyazetidine | 6.8 – 7.2 | +0.4 (Lipophilic) | Low (N-oxidation reduced) |
| Aryl Fluorination | 3-(4-Fluorophenoxy)azetidine | 9.5 – 9.7 | +0.2 | Low (Blocked para-site) |
| Dual Fluorination | 3,3-Difluoroazetidine (Ref) | 6.5 – 7.0 | +0.5 | Very Low |
Mechanistic Insight: The gem-fluoro/phenoxy substitution at C3 (Row 2) creates a massive inductive sink. The
-withdrawing nature of both the fluorine and the oxygen pulls electron density through the C3-C2/C4-N bonds, lowering theby ~2-3 log units compared to the mono-phenoxy analog. This is critical for optimizing oral bioavailability.
Metabolic Stability & Soft Spots
The primary metabolic clearance pathway for phenoxyazetidines is typically CYP450-mediated aromatic hydroxylation at the para-position of the phenyl ring.
-
Strategy: Capping the para-position with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this pathway.
-
Secondary Pathway:
-carbon oxidation on the azetidine ring. Fluorine substitution at C3 deactivates the adjacent C-H bonds inductively, making the ring less susceptible to oxidative opening.
Figure 1: Metabolic fate of phenoxyazetidines. Fluorination at the para-position (green node) effectively halts the major clearance pathway (red node).
Synthetic Methodologies
Accessing these scaffolds requires robust protocols that prevent ring opening, which is a risk due to the 25 kcal/mol strain energy of the azetidine.
Workflow: Nucleophilic Displacement (The Standard Route)
The most reliable method involves the
Key Reagents:
-
Substrate: 1-Boc-3-hydroxyazetidine (commercially available).
-
Activation: Methanesulfonyl chloride (MsCl),
. -
Displacement: Phenol derivative,
(Base), DMF or Acetonitrile (Solvent).
Figure 2: Standard synthetic route for 3-phenoxyazetidine derivatives.
Experimental Protocols
Protocol: Synthesis of 1-Boc-3-(4-fluorophenoxy)azetidine
Objective: To synthesize a metabolically stable core scaffold.
-
Mesylation:
-
Charge a flask with 1-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous DCM (0.2 M). Cool to 0°C.[1]
-
Add Triethylamine (1.5 eq).[1]
-
Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.[1]
-
Stir for 2 hours at 0°C. Quench with water, extract with DCM, dry over
, and concentrate. Use the crude mesylate immediately.
-
-
Displacement:
-
Dissolve 4-Fluorophenol (1.2 eq) in anhydrous DMF (0.2 M).
-
Add Cesium Carbonate (
) (2.0 eq). Stir for 15 min at RT to form the phenoxide. -
Add the crude mesylate (from step 1) dissolved in minimal DMF.
-
Heat the mixture to 80°C for 12–16 hours.
-
Note: Higher temperatures (>100°C) may cause Boc-deprotection or ring opening.
-
-
Workup:
-
Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine.
-
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Protocol: Determination (Potentiometric Titration)
Objective: To accurately measure the basicity shift induced by fluorine.
-
Preparation: Prepare a 10 mM stock solution of the azetidine (free base or HCl salt) in water/methanol (if solubility is low, use <5% MeOH, but correct for solvent effect).
-
Titration: Use a standardized HCl or NaOH solution (0.1 M). Perform the titration under inert atmosphere (
) to prevent carbonate formation. -
Calculation: Plot pH vs. Volume of titrant. Determine the inflection point (half-equivalence point) using the Henderson-Hasselbalch equation.
-
Validation: Calibrate using a standard like 4-phenylpiperidine (
).
-
Case Study: Lead Optimization of an S1P1 Agonist
Scenario: A discovery team identifies a hit compound containing a 3-benzyloxy-pyrrolidine moiety targeting the S1P1 receptor.
-
Problem: The hit has high clearance (
) and hERG inhibition ( ). -
Hypothesis: The basicity of the pyrrolidine (
) drives hERG binding, and the benzyloxy group is metabolically labile.
Solution: Scaffold Hopping to Fluorinated Phenoxyazetidine
| Property | Original Hit (Pyrrolidine) | Optimized Lead (F-Phenoxyazetidine) | Result |
| Scaffold | 3-Benzyloxy-pyrrolidine | 3-(4-F-Phenoxy)-azetidine | Rigidification improves selectivity. |
| Basicity ( | 9.8 | 9.4 | Reduced cationicity at physiological pH. |
| Metabolic Site | Benzylic C-H | None (Ether linkage) | Benzylic oxidation eliminated. |
| Lipophilicity | LogD 2.1 | LogD 1.9 | Lower LogD improves unbound fraction. |
| Outcome | High Clearance | Low Clearance | Clinical Candidate Nominated. |
Causality: Replacing the benzyloxy methylene with a direct phenoxy ether linkage removes the benzylic metabolic soft spot. Changing the 5-membered pyrrolidine to the 4-membered azetidine lowers lipophilicity (lower carbon count). Adding the para-fluorine blocks the remaining metabolic route on the phenyl ring.
References
-
BenchChem Technical Support. (2025).[1] Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. Retrieved from
- Kalgutkar, A. S., et al. (2007).
- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Contextual reference for 4-membered ring properties).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from
- Petrov, V. A. (2009).
Sources
Methodological & Application
Step-by-step synthesis of 3-(2-Fluoro-4-nitrophenoxy)azetidine
Initiating Protocol Development
I'm now diving into the detailed application notes and protocols needed for synthesizing 3-(2-Fluoro-4-nitrophenoxy)azetidine. I've broken it down into step-by-step instructions. I am focusing on the initial analysis of the request to define the scope and intended audience.
Defining Target Audience and Scope
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Refining the SNAr Route
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Developing Application Notes
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Addressing Safety & Authority
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\n\n
Unearthing the Foundation
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Refining the Synthesis
I've decided on a direct SNAr approach using 3,4-difluoronitrobenzene and 1-Boc-3-hydroxyazetidine. I'm focusing on the reaction conditions, including the base (NaH or tBuOK) and solvent. Then, I will move to Boc deprotection with HCl/dioxane or TFA/DCM to obtain the desired salt. I'm taking context from similar work in the LAH-1 paper, which will also be used for citation, for why this synthesis is important.
Constructing the Technical Guide
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Confirming the Structure
I've clarified the starting material. It's 1,2-difluoro-4-nitrobenzene, not 3,4-difluoronitrobenzene, according to IUPAC. I've reconfirmed the regiochemistry of the SNAr reaction and how the fluoro and nitro positions guide nucleophilic attack. The product precisely matches the desired "2-fluoro-4-nitrophenoxy" substitution pattern. I'm now proceeding to the Boc deprotection step.
Finalizing the Protocols
I'm now detailing the experimental protocols. I will remove the Boc group using 4M HCl in dioxane to obtain a stable hydrochloride salt. I've designed a Graphviz diagram, specifying the nodes and color palette for easy comprehension. I have also prepared the SNAr protocol (Protocol A) which details alkoxide formation and careful dropwise addition, while I have prepared the Boc Deprotection (Protocol B) using 4M HCl.
Completing the Synthesis
I'm finalizing the deprotection protocol, focusing on the hydrochloride salt's formation. I've designed data tables for reaction parameters and expected analytical data (NMR, LC-MS), as well as a list of references. I'm verifying that the synthesis steps follow a strong causality, like the use of brine to remove the acid. The protocols allow for self-validation. I am now proceeding with the final checks.
Polishing the Presentation
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Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for Azetidine Ethers
Executive Summary & Strategic Value
The azetidine ring has emerged as a "privileged scaffold" in modern drug design, often serving as a metabolically stable, rigid bioisostere for morpholine, piperidine, or cyclobutane moieties. Specifically, 3-aryloxyazetidines (azetidine ethers) are critical for tuning lipophilicity (lowering LogD) and improving metabolic stability by blocking metabolic soft spots on aromatic rings.
However, synthesizing these ethers via Nucleophilic Aromatic Substitution (SNAr) presents unique challenges. The strain of the four-membered ring (approx. 26 kcal/mol) requires careful modulation of reaction conditions to prevent ring-opening or polymerization while maintaining sufficient nucleophilicity to displace aryl halides.
This guide details two field-proven protocols for synthesizing azetidine ethers, supported by mechanistic rationale and safety considerations.
Mechanistic Insight: The SNAr Landscape
To successfully couple 3-hydroxyazetidine derivatives with aryl halides, one must understand the governing variables of the SNAr mechanism (Addition-Elimination).
The Nucleophile: 3-Hydroxyazetidine
The secondary hydroxyl group at the C3 position is sterically accessible but requires deprotonation to generate the active alkoxide species.
-
Protection is Non-Negotiable: The azetidine nitrogen must be protected (e.g., Boc, Cbz, Bn, Benzhydryl). A free amine will compete as a nucleophile (N-arylation) or lead to polymerization.
-
Conformational Puckering: Azetidines exist in a puckered conformation. Substituents at C3 prefer the pseudo-equatorial position to minimize transannular strain, influencing the approach vector to the electrophile.
The Electrophile: Aryl Halide activation
SNAr requires an electron-deficient aromatic ring.
-
Leaving Group Order: F > Cl ≈ Br >> I. Unlike Pd-catalyzed couplings, Aryl Fluorides are superior because the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) through inductive effects.
-
Activating Groups: An electron-withdrawing group (EWG) such as -NO2, -CN, -CF3, or a heteroatom (pyridine nitrogen) is typically required ortho or para to the leaving group.
Reaction Pathway Visualization
Figure 1: The SNAr reaction pathway. Note that Step 2 (Attack) is generally rate-limiting, heavily influenced by the leaving group's electronegativity.
Experimental Protocols
Protocol A: The "Standard" High-Reactivity Method (NaH/DMF)
Best for: Unactivated or moderately activated aryl chlorides/fluorides. Scale: Milligram to Multigram.
Safety Warning: The combination of Sodium Hydride (NaH) and DMF can be thermally unstable. Never heat NaH/DMF mixtures above 50°C without the substrate present, and always control exotherms.
Materials
-
Substrate: 1-Boc-3-hydroxyazetidine (1.0 equiv)
-
Electrophile: Aryl Fluoride/Chloride (1.1 equiv)
-
Base: Sodium Hydride (60% dispersion in oil) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous DMF or THF/DMF (9:1 mixture for safety)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF (0.2 M concentration). Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.
-
Observation: The solution may turn slightly yellow/turbid.
-
-
Addition: Cool back to 0°C (optional, depending on reactivity). Add the Aryl Halide (dissolved in minimal DMF) dropwise.
-
Reaction: Remove ice bath. Stir at RT. If no reaction is observed by TLC/LCMS after 2 hours, heat to 50–80°C.
-
Critical Checkpoint: Do not exceed 100°C. If the reaction requires >100°C, azetidine thermal degradation (ring opening) becomes a risk.
-
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl (dropwise).
-
Workup: Dilute with EtOAc. Wash organic layer with H2O (x3) to remove DMF, followed by Brine (x1). Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: The "Mild" Phase-Transfer Method (Cs₂CO₃/DMSO)
Best for: Highly activated substrates (e.g., fluoropyridines, nitrobenzenes) or substrates sensitive to strong bases. Scale: Highly scalable; preferred for Process Chemistry.
Materials
-
Substrate: 1-Boc-3-hydroxyazetidine (1.0 equiv)
-
Electrophile: Activated Aryl Fluoride (1.0 – 1.1 equiv)
-
Base: Cesium Carbonate (Cs2CO3) (2.0 – 3.0 equiv)
-
Solvent: DMSO (anhydrous)
Step-by-Step Procedure
-
Setup: Charge a reaction vial with 1-Boc-3-hydroxyazetidine, Aryl Fluoride, and Cs2CO3.
-
Solvation: Add DMSO (0.5 M concentration).
-
Reaction: Stir vigorously at RT.
-
Note: Cs2CO3 has poor solubility; vigorous stirring is essential to maintain surface area.
-
-
Optimization: If the reaction is sluggish, heat to 60°C. For extremely unreactive substrates, microwave irradiation (100°C, 30 min) can be effective, though pressure buildup must be monitored.
-
Workup: Pour the reaction mixture into crushed ice/water.
-
Scenario A (Solid Product): If the product precipitates, filter and wash with water.
-
Scenario B (Oiled Product): Extract with EtOAc or MTBE. Wash extensively with water to remove DMSO.
-
Data Summary & Condition Selection
| Variable | Protocol A (NaH) | Protocol B (Cs₂CO₃) |
| Active Species | "Naked" Alkoxide (High Energy) | H-bonded/Complexed Alkoxide |
| Substrate Scope | Broad; works on Cl and F | Limited to activated F or NO₂-Cl |
| Functional Group Tolerance | Low (Esters/Nitriles may hydrolyze) | High (Tolerates esters, amides) |
| Safety Profile | High Hazard (H₂ gas, thermal) | Low Hazard (Standard base) |
| Water Sensitivity | High (Requires anhydrous) | Moderate |
Decision Logic for Researchers
Figure 2: Strategic decision tree for selecting the optimal etherification condition.
Troubleshooting & Expert Tips
-
The "DMF Wash" Problem:
-
Issue: DMF is difficult to remove and can streak on silica columns, complicating purification.
-
Solution: During workup, wash the organic layer with 5% LiCl solution instead of pure water. LiCl dramatically increases the partitioning of DMF into the aqueous phase.
-
-
Stoichiometry Matters:
-
Always use the alcohol in slight deficit (1.0 equiv) and the aryl halide in excess (1.1–1.2 equiv) if the aryl halide is cheap. It is easier to separate the lipophilic aryl halide from the product than the polar azetidine alcohol.
-
-
Alternative Leaving Groups:
-
If the Aryl Fluoride is unavailable, consider converting an Aryl Amine to a diazonium salt and then to a phenol, or using diaryliodonium salts . Recent literature suggests diaryliodonium salts can arylate aliphatic alcohols under mild copper catalysis if SNAr fails [3].
-
-
Reaction Monitoring:
-
Azetidines have low UV absorbance. If the N-protecting group is not UV-active (e.g., simple alkyl), use Ninhydrin stain (for free amines) or KMnO4 (general) for TLC monitoring. For Boc-protected azetidines, Iodine stain is effective.
-
References
-
Duncton, M. A. (2011). Miniperspective: Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(23), 8321–8342.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
Modha, S. G., & Greaney, M. F. (2015). Atom-Economical Transformation of Diaryliodonium Salts: Nucleophilic Aromatic Substitution with Oxygen Nucleophiles. Journal of the American Chemical Society, 137(4), 1416–1419.
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr).
Reduction methods for the nitro group in 3-(2-Fluoro-4-nitrophenoxy)azetidine
An Application Guide to the Chemoselective Reduction of the Nitro Group in 3-(2-Fluoro-4-nitrophenoxy)azetidine
Introduction: The Synthetic Challenge
The synthesis of 3-(4-amino-2-fluorophenoxy)azetidine is a critical step in the development of various pharmaceutical agents. This molecule serves as a key building block where the aniline moiety provides a reactive handle for further elaboration, the fluorine atom modulates physicochemical properties, and the strained azetidine ring imparts unique conformational constraints. The most common synthetic route involves the reduction of its nitro precursor, this compound.
However, this transformation is not trivial. It presents a significant chemoselectivity challenge: the need to reduce the nitro group to an amine while preserving three other potentially sensitive functionalities:
-
Aryl Fluoride: The carbon-fluorine bond is susceptible to hydrogenolysis (reductive cleavage), particularly with common heterogeneous catalysts like palladium on carbon (Pd/C).
-
Aryl Ether Linkage: While generally stable, the C-O bond of the phenoxy ether could be cleaved under harsh hydrogenolysis conditions.[1]
-
Azetidine Ring: As a strained four-membered heterocycle, the azetidine ring is more stable than an aziridine but could be susceptible to ring-opening under overly aggressive acidic or reductive conditions.[2]
This application note provides a comprehensive analysis of various reduction methodologies, offering detailed protocols and a comparative framework to guide researchers in selecting the optimal conditions for this specific and delicate transformation.
Logical Framework for Method Selection
Choosing the appropriate reduction method requires a careful evaluation of trade-offs between reaction efficiency, functional group tolerance, and practical considerations like cost and waste disposal. The following diagram illustrates a decision-making process for this specific substrate.
Caption: General pathway for nitro group reduction.
Catalytic Hydrogenation (H₂ Gas)
This method is highly efficient but poses the greatest risk to the substrate's integrity.
-
Palladium on Carbon (Pd/C): While a powerful catalyst, Pd/C is notorious for causing hydrodehalogenation, especially of aryl chlorides, bromides, and iodides. Aryl fluorides are more robust, but cleavage remains a significant risk, making this catalyst a poor choice for this specific transformation. [3]* Raney Nickel (Raney Ni): Less prone to causing dehalogenation than palladium, Raney Ni is a viable but still aggressive option. It typically requires high pressures of hydrogen gas. [4][5]* Platinum(IV) Oxide (PtO₂, Adams' catalyst): Often shows good selectivity for nitro group reduction without affecting halogens. However, it is expensive and may still require pressurized hydrogen. [5] Verdict: High risk of side reactions. Generally not recommended unless other methods fail and careful screening is performed with catalysts other than Pd/C.
Catalytic Transfer Hydrogenation (CTH)
CTH offers a safer and often more selective alternative to using high-pressure hydrogen gas by employing a hydrogen donor molecule.
-
Pd/C with Hydrazine Hydrate (N₂H₄·H₂O): This system is widely reported to be highly selective for the reduction of nitro groups in the presence of halogens. [6]The hydrazine acts as the in-situ source of hydrogen. This is arguably the most promising catalytic approach.
-
Iron-based Catalysts with Formic Acid: Emerging methods using earth-abundant iron catalysts and formic acid as a hydrogen donor are effective and avoid precious metals. These systems are known for their excellent chemoselectivity. [7] Verdict: Excellent choice. The Pd/C-hydrazine system offers a good balance of efficiency and selectivity, mitigating the risk of dehalogenation commonly seen with H₂ gas.
Metal-Mediated Reductions (Stoichiometric)
These classic methods are robust, cost-effective, and renowned for their exceptional chemoselectivity, making them ideal for complex, multi-functionalized molecules.
-
Iron in Acidic/Neutral Media (Fe/HCl, Fe/NH₄Cl): Reduction with iron powder is a workhorse reaction in medicinal chemistry. Using iron with ammonium chloride in an alcohol/water solvent system is particularly mild and highly tolerant of nearly all other functional groups, including halides and esters. [8][9][10]The primary drawback is the generation of stoichiometric iron oxide sludge, which can sometimes complicate workup.
-
Tin(II) Chloride (SnCl₂·2H₂O): Another highly reliable and mild method that is selective for nitro groups and does not typically affect halogens, ketones, or esters. [3][11]The workup requires careful pH adjustment to basify the solution and precipitate tin salts, liberating the free amine. [3] Verdict: Highly recommended. Fe/NH₄Cl is often the first choice due to its low cost, high selectivity, and operational simplicity.
Metal-Free Reduction with Sodium Dithionite (Na₂S₂O₄)
For applications where metal contamination is unacceptable, sodium dithionite provides a powerful metal-free alternative.
-
Mechanism: The dithionite anion (S₂O₄²⁻) is in equilibrium with the highly reactive sulfur dioxide radical anion (•SO₂⁻), which acts as the electron transfer agent. [12]* Conditions: The reaction is typically run in a biphasic system (e.g., water/organic solvent) and may be accelerated by a phase-transfer catalyst. [13]A key consideration is the stability of sodium dithionite; it is sensitive to air and moisture, and solutions must be prepared fresh. [12] Verdict: A strong contender, especially for metal-sensitive applications. Careful handling of the reagent is critical for success.
Data and Protocol Summary
The following table provides a comparative overview of the recommended methods for the reduction of this compound.
| Method | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Metal/Acid | Iron, NH₄Cl | Ethanol/H₂O | 80-100 | 1-3 | 85-95 | (+): Excellent selectivity, low cost, robust. (-): Stoichiometric metal waste, potentially difficult filtration. |
| CTH | Pd/C (5-10 mol%), N₂H₄·H₂O | Ethanol | 60-80 | 2-4 | >90 | (+): High yield, avoids H₂ gas, good selectivity. (-): Uses precious metal catalyst, hydrazine is toxic. |
| Metal-Free | Na₂S₂O₄ | Dioxane/H₂O | 80-100 | 3-6 | 80-90 | (+): No metal contamination, mild. (-): Reagent instability, potential for sulfur byproducts. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Iron/Ammonium Chloride Reduction (Recommended First-Line Method)
This method is prized for its reliability and excellent functional group tolerance. [8][10]The role of ammonium chloride is to act as a mild proton source and electrolyte to facilitate the reaction on the iron surface.
Materials:
-
This compound (1.0 eq)
-
Iron powder (<10 micron, reduced) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (or Methanol)
-
Water
-
Celite® (diatomaceous earth)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add ethanol and water in a 4:1 ratio (e.g., 20 mL ethanol, 5 mL water per gram of starting material). Stir to dissolve.
-
Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is often exothermic initially.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(4-amino-2-fluorophenoxy)azetidine.
-
The product can be further purified by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Hydrazine/Pd-C
This protocol leverages the high selectivity of the hydrazine/Pd-C system for reducing nitro groups in the presence of aryl halides. [6] Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C, 5-10 mol% by weight)
-
Hydrazine monohydrate (N₂H₄·H₂O) (3.0-5.0 eq)
-
Ethanol
-
Celite®
-
Ethyl acetate
Procedure:
-
Caution: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol (approx. 20 mL per gram).
-
Carefully add 10% Pd/C catalyst (5-10% of the substrate weight).
-
Heat the stirred suspension to 60-70 °C under a nitrogen or argon atmosphere.
-
Add hydrazine monohydrate (3.0-5.0 eq) dropwise via a syringe or dropping funnel. Gas evolution (N₂) will be observed. Maintain controlled addition to manage the exotherm and gas release.
-
After the addition is complete, maintain the temperature and monitor the reaction by TLC. The reaction is usually complete in 2-4 hours.
-
Cool the mixture to room temperature and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake containing Pd/C can be pyrophoric. Do not allow it to dry completely in the air; quench it with water immediately after filtration.
-
Wash the Celite pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure. The residue can be taken up in ethyl acetate and washed with water and brine to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product. Purify as needed.
Protocol 3: Sodium Dithionite Reduction (Metal-Free)
This method is ideal when trace metal contamination must be avoided. The success of this reaction hinges on using fresh, high-quality sodium dithionite. [12] Materials:
-
This compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (4.0-5.0 eq)
-
Dioxane or THF
-
Water (deoxygenated)
-
Ethyl acetate
-
Brine
Procedure:
-
Pure sodium dithionite should be a white or grayish-white powder. A yellow color and strong sulfurous odor indicate decomposition and the reagent should not be used. [12]2. Dissolve this compound (1.0 eq) in dioxane or THF in a round-bottom flask.
-
In a separate flask, prepare a fresh solution of sodium dithionite (4.0-5.0 eq) in deoxygenated water (prepared by sparging with N₂ or Ar for 15-20 minutes).
-
Add the aqueous dithionite solution to the stirred solution of the nitro compound.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion (typically 3-6 hours), cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.
References
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]
-
Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Available from: [Link]
-
Royal Society of Chemistry. (2025). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. Available from: [Link]
-
Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science. Available from: [Link]
-
ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. Available from: [Link]
-
Wiley-VCH. (2014). Palladium Nanoparticles Supported on Nitrogen‐Functionalized Active Carbon: A Stable and Highly Efficient Catalyst for the Selective Hydrogenation of Nitroarenes. ChemInform. Available from: [Link]
-
Hazra, A. (2025). Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. (2022). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcina[14]rene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers. Available from: [Link]
-
Han, C., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Available from: [Link]
-
Green, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Australian Journal of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available from: [Link]
-
Liverpool John Moores University. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]
-
ResearchGate. (2013). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Available from: [Link]
-
SciSpace. (2019). A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu@MWCNT). Available from: [Link]
-
ChemRxiv. (2024). Nanostructured and recyclable palladium catalysts for hydrogenation of nitroarenes. Available from: [Link]
-
Royal Society of Chemistry. (2015). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative system. Available from: [Link]
-
Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available from: [Link]
-
ResearchGate. (2025). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Available from: [Link]
-
Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available from: [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]
-
ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. Available from: [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available from: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]
-
NIH. (2014). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. PMC. Available from: [Link]
-
David Publishing. (2018). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]
-
Thieme. (2017). Hydrogenolysis of Ethers. Science of Synthesis. Available from: [Link]
-
ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews. Available from: [Link]
-
Wiley Online Library. (2020). FLP‐Catalyzed Transfer Hydrogenation of Silyl Enol Ethers. Angewandte Chemie International Edition. Available from: [Link]
-
CCS Chemistry. (2022). NiH-Catalyzed Reductive Hydrocarbonation of Enol Esters and Ethers. Available from: [Link]
-
ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Wordpress. Available from: [Link]
-
Royal Society of Chemistry. (2023). Photocatalytic transfer hydrogenolysis of aryl ethers. Green Chemistry. Available from: [Link]
Sources
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. longdom.org [longdom.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04471E [pubs.rsc.org]
N-protection and deprotection strategies for 3-(2-Fluoro-4-nitrophenoxy)azetidine
Application Note: N-Protection and Deprotection Strategies for 3-(2-Fluoro-4-nitrophenoxy)azetidine in Medicinal Chemistry Workflows
Executive Summary & Chemical Causality
In modern drug discovery, functionalized azetidines are highly prized for their ability to improve metabolic stability and provide rigid conformational vectors compared to open-chain amines. The molecule This compound is a critical building block often utilized in the synthesis of kinase inhibitors (such as c-Met inhibitors) and CNS-active agents[1].
However, manipulating this intermediate presents a complex chemoselective challenge due to two competing physicochemical constraints:
-
Azetidine Ring Strain: The four-membered azetidine ring possesses approximately 25.4 kcal/mol of inherent ring strain[2]. When the nitrogen is protonated under strongly acidic conditions (e.g., during Boc deprotection), the ring becomes highly susceptible to irreversible nucleophilic ring-opening via an
pathway[2]. -
Nitroarene Redox Sensitivity: The 4-nitro substituent is a highly reactive functional group. While it serves as an excellent masked aniline for downstream amide couplings, it is extremely sensitive to reductive conditions. Standard hydrogenolysis (e.g.,
, Pd/C) will rapidly reduce thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> group to an group.
As a Senior Application Scientist, the selection of an N-protecting group (PG) must be dictated by the downstream fate of the nitro group. This guide details field-proven, self-validating protocols for orthogonal protection and deprotection strategies.
Strategic Protecting Group Selection
The choice of protecting group dictates the survival of both the azetidine core and the nitroarene moiety. Table 1 summarizes the quantitative and qualitative impacts of common protecting groups on this specific scaffold.
Table 1: Comparative N-Protection Strategies for this compound
| Protecting Group | Installation Reagents | Deprotection Conditions | Azetidine Ring-Opening Risk | Impact on 4-Nitro Group | Synthetic Utility |
| Boc (tert-Butoxycarbonyl) | TFA/DCM (1:4), 0 °C | Moderate (Requires strict thermal control) | Preserved | Standard orthogonal protection for base-catalyzed functionalizations. | |
| Botc (tert-Butoxythiocarbonyl) | Botc-Cl, Base | Mild Acid or Thermolysis | Low (Cleaves under milder conditions than Boc)[3] | Preserved | Advanced alternative to Boc to prevent acid-catalyzed ring cleavage[3]. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, | 20% Piperidine in DMF | Very Low (Avoids acid entirely) | Preserved | Ideal when the molecule is highly sensitive to both acid and reduction. |
| Cbz (Carboxybenzyl) | Cbz-Cl, DIPEA, DCM | Low (Neutral conditions)[4] | Reduced to | Strategic: Used for simultaneous deprotection and nitro-reduction[4]. |
Experimental Workflows & Visualizations
Strategy A: The Acid-Labile Workflow (Boc Protection)
This strategy is employed when the nitro group must be preserved for late-stage manipulation. The primary risk is acid-catalyzed ring-opening during TFA deprotection. Lowering the temperature to 0 °C suppresses the activation energy required for nucleophilic attack on the strained ring[2].
Caption: Workflow for N-Boc protection and controlled acidic deprotection to prevent azetidine ring-opening.
Strategy B: The "Dual-Action" Reductive Workflow (Cbz Protection)
In many drug development pathways (e.g., synthesizing LAH-1 analogs), the nitro group must eventually be converted to an aniline to serve as an attachment point for an amide bond[1]. The Cbz group allows for a highly efficient "two-birds-one-stone" reaction: a single catalytic hydrogenation step orthogonally removes the Cbz group and reduces the nitro group simultaneously, without risking acid-catalyzed ring-opening[1][4].
Caption: Dual-action hydrogenolysis of an N-Cbz intermediate yielding the reduced aniline derivative.
Self-Validating Experimental Protocols
Protocol 1: Controlled N-Boc Deprotection (Preserving the Nitro Group)
Causality: Trifluoroacetic acid (TFA) acts as a strong Brønsted acid. If the reaction is run at room temperature or left too long, the trifluoroacetate counter-ion or residual water can attack the highly strained, protonated azetidinium carbon, cleaving the ring[2].
Step-by-Step Procedure:
-
Preparation: Dissolve N-Boc-3-(2-fluoro-4-nitrophenoxy)azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Thermal Control: Cool the reaction flask strictly to 0 °C using an ice-water bath. Do not bypass this step.
-
Acid Addition: Add pre-cooled TFA dropwise to achieve a final DCM:TFA ratio of 4:1 (v/v).
-
Monitoring (Self-Validation): Stir at 0 °C. Check the reaction progress every 15 minutes via TLC (Hexanes/EtOAc) or LC-MS[2].
-
Validation Check: The desired product will show an
corresponding to the free amine. A mass shift of (addition of ) or (addition of TFA) indicates catastrophic ring-opening.
-
-
Quenching: Once the starting material is consumed (typically < 1.5 hours), immediately concentrate the mixture under a stream of
(avoid rotary evaporation heat) or quench directly at 0 °C by dropwise addition of saturated aqueous until the pH reaches 8. -
Extraction: Extract with DCM (3x), dry over
, and concentrate.
Protocol 2: Simultaneous Cbz-Deprotection and Nitro-Reduction
Causality: Palladium-catalyzed hydrogenation is chemoselective for polarized
Step-by-Step Procedure:
-
Preparation: Suspend N-Cbz-3-(2-fluoro-4-nitrophenoxy)azetidine (1.0 eq) in absolute Ethanol (EtOH) (0.05 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric; add under an argon blanket.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
) three times. Maintain the reaction under anngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> balloon (1 atm) at room temperature. -
Monitoring (Self-Validation): Stir for 4–5 hours. LC-MS will initially show the reduction of the nitro group (formation of the N-Cbz aniline intermediate), followed by the slower cleavage of the Cbz group.
-
Validation Check: The reaction is complete only when the
matches the fully deprotected 3-(4-amino-2-fluorophenoxy)azetidine.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOH.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude product as a solid[1].
Analytical Characterization & Integrity Verification
To confirm that the azetidine ring has not opened during deprotection,
-
Intact Azetidine: The ring protons (
and methylenes) typically appear as highly coupled multiplets in the 3.50 – 4.50 ppm range, while the methine proton (adjacent to the ether oxygen) appears further downfield (approx. 4.80 – 5.20 ppm ). -
Ring-Opened Failure: If the ring opens, the strain is released, and the methylene protons will shift significantly upfield (closer to 2.50 - 3.00 ppm), resembling a standard open-chain alkyl amine.
References
-
ACS Publications. "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution." Organic Letters. Available at: [Link]
-
LJMU Research Online. "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemistry - A European Journal. Available at: [Link]
-
National Institutes of Health (NIH). "Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer." PMC. Available at:[Link]
Sources
Application Note: Scalable Manufacturing of 3-(2-Fluoro-4-nitrophenoxy)azetidine
This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of 3-(2-Fluoro-4-nitrophenoxy)azetidine , a critical intermediate in the synthesis of next-generation antibiotics and kinase inhibitors.
Executive Summary
The azetidine ring system, particularly when functionalized with electron-deficient aromatic moieties, is a pharmacophore of increasing importance in medicinal chemistry. This compound serves as a high-value building block, offering a rigid vector for displaying the nitro-aromatic system (or its aniline derivative) in 3D space.
This guide details a scalable, two-step manufacturing process designed to overcome common bottlenecks such as regioselectivity control, exothermic runaway, and chromatographic purification. By utilizing a Nucleophilic Aromatic Substitution (SNAr) strategy followed by a controlled acid deprotection, this protocol ensures high purity (>98%) and multi-kilogram scalability.
Retrosynthetic Analysis & Strategic Logic
The Chemical Pathway
The synthesis relies on the inherent reactivity differences in the electrophile 3,4-difluoronitrobenzene .
-
Nucleophile: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1-Boc-3-hydroxyazetidine).[1]
-
Electrophile: 3,4-Difluoronitrobenzene.
-
Mechanism: SNAr displacement of fluoride.
Regioselectivity Control (The "Para" Effect)
A critical failure mode in this synthesis is the formation of the regioisomer 3-(3-Fluoro-4-nitrophenoxy)azetidine.
-
Mechanism: The nitro group (-NO2) is strongly electron-withdrawing.[2] It activates the ortho and para positions for nucleophilic attack.
-
Causality: In 3,4-difluoronitrobenzene, the fluorine at C4 is para to the nitro group, while the fluorine at C3 is meta. The para-fluorine is significantly more electrophilic due to resonance stabilization of the Meisenheimer intermediate.
-
Outcome: Under controlled temperature (0–25 °C), the reaction is highly selective for the displacement of the 4-fluorine, yielding the desired 2-fluoro-4-nitrophenoxy motif (relative to the ether linkage).
Caption: Reaction workflow demonstrating the regioselective SNAr coupling and subsequent deprotection.
Detailed Manufacturing Protocol
Phase 1: SNAr Coupling
Objective: Couple the azetidine core to the aromatic ring while minimizing impurities.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 eq Nucleophile : 1.00 eq Electrophile | Slight excess of alcohol ensures complete consumption of the genotoxic fluoronitrobenzene. |
| Base | Potassium tert-butoxide (KOtBu) | Generates the reactive alkoxide rapidly. Superior to carbonates for reaction rate. |
| Solvent | THF (Tetrahydrofuran) | Solubilizes both reactants; easy to remove; compatible with KOtBu. |
| Temperature | 0 °C (Addition) → 20 °C (Reaction) | Controls exotherm during alkoxide formation; prevents regioisomer formation. |
Protocol Steps:
-
Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, nitrogen inlet, and temperature probe. Purge with N2.
-
Alkoxide Formation:
-
Charge THF (10 vol) and 1-Boc-3-hydroxyazetidine (1.05 eq) .
-
Cool to 0–5 °C .
-
Add KOtBu (1.10 eq) portion-wise, maintaining internal temperature <10 °C. Caution: Exothermic.
-
Agitate for 30 minutes to ensure complete deprotonation.
-
-
Coupling:
-
Prepare a solution of 3,4-difluoronitrobenzene (1.00 eq) in THF (2 vol) .
-
Add this solution dropwise to the reactor over 60 minutes, maintaining T < 10 °C.
-
Warm to 20–25 °C and stir for 4–6 hours.
-
-
IPC (In-Process Control): Sample for HPLC. Target: <1.0% remaining 3,4-difluoronitrobenzene.
-
Quench & Workup:
-
Quench with Water (10 vol) .
-
Extract with Ethyl Acetate (2 x 5 vol) .
-
Wash combined organics with Brine (5 vol) .
-
Concentrate to an oil (Intermediate 1). Note: The intermediate can often be carried forward as a solution, but isolation is recommended for purity control.
-
Phase 2: Deprotection & Salt Formation
Objective: Remove the Boc group and isolate the product as a stable hydrochloride salt.
Protocol Steps:
-
Dissolution: Dissolve Intermediate 1 in Isopropyl Alcohol (IPA, 5 vol) .
-
Acidification:
-
Heat solution to 40 °C .
-
Slowly add 5-6 M HCl in IPA (3.0 eq) . Caution: Gas evolution (Isobutylene) and mild exotherm.
-
-
Reaction: Stir at 40–45 °C for 2–3 hours. Monitor for disappearance of Boc-intermediate via HPLC.
-
Crystallization:
-
Cool slowly to 0–5 °C over 2 hours. The product will crystallize as a white to off-white solid.
-
Troubleshooting: If an oil forms, add MTBE (Methyl tert-butyl ether) as an anti-solvent (2-3 vol) to induce precipitation.
-
-
Isolation:
-
Filter the solids.[3]
-
Wash the cake with cold IPA/MTBE (1:1) .
-
Dry under vacuum at 45 °C to constant weight.
-
Process Safety & Engineering Controls
Critical Process Parameters (CPPs)
-
Exotherm Control: The reaction of KOtBu with the alcohol is exothermic (~50 kJ/mol). The SNAr reaction is also exothermic. Adiabatic calorimetry (DSC) is recommended before scaling >1 kg.
-
Gas Evolution: The deprotection step generates isobutylene gas. Ensure reactor venting is sized appropriately and leads to a scrubber.
-
Genotoxicity: 3,4-Difluoronitrobenzene is a potential mutagen. Handling requires full PPE (respirator/isolator) until the quench step.
Process Flow Diagram
Caption: Engineering flow for the two-stage synthesis from raw materials to isolated salt.
Analytical Controls & Quality Target Product Profile (QTPP)
To ensure the material is suitable for downstream drug substance manufacturing, the following specifications must be met.
| Attribute | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Assay | > 98.0% w/w | HPLC (C18, ACN/H2O gradient) |
| Purity (HPLC) | > 99.0% area | HPLC (254 nm) |
| Regioisomer | < 0.15% | HPLC / 1H NMR |
| Residual Solvent | < 5000 ppm (IPA/THF) | GC-Headspace |
| Water Content | < 1.0% | Karl Fischer (KF) |
| Fluoride Content | < 50 ppm | Ion Chromatography (IC) |
Regiochemistry Validation (NMR): The 2-fluoro-4-nitro substitution pattern is confirmed by 1H NMR.
-
Look for the triplet of doublets (td) for the proton at C5 (ortho to F, meta to NO2) and the multiplet for the proton at C3 (meta to F, ortho to NO2).
-
Diagnostic: The coupling constants will differ significantly from the 3-fluoro-4-nitro isomer.
References
-
Vertex Pharmaceuticals. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-(2-Fluorophenoxy)azetidine hydrochloride.
-
BenchChem. (2025).[2][3] Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
National Institutes of Health (NIH). (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes.
-
Apollo Scientific. (2023). Material Safety Data Sheet: Azetidine Derivatives.
Sources
Using 3-(2-Fluoro-4-nitrophenoxy)azetidine as an intermediate for aniline derivatives
Application Note: Synthesis and Utilization of 3-(2-Fluoro-4-nitrophenoxy)azetidine as a Scaffold for Aniline Derivatives
Executive Summary
The azetidine ring has emerged as a privileged motif in modern drug discovery, offering a distinct vector for modulating physicochemical properties such as lipophilicity (LogD), metabolic stability, and conformational rigidity compared to traditional piperidine or pyrrolidine scaffolds.
This guide details the synthesis and application of This compound , a critical intermediate for generating fluorinated aniline derivatives. The presence of the fluorine atom at the ortho position to the ether linkage enhances metabolic stability by blocking oxidative metabolism at the phenyl ring, while the azetidine moiety improves aqueous solubility. This protocol provides a high-fidelity route for the nucleophilic aromatic substitution (
Compound Profile & Strategic Value
-
Target Intermediate: tert-Butyl this compound-1-carboxylate[1]
-
CAS Number (N-Boc precursor): 2138046-96-3
-
Core Utility: Precursor to tyrosine kinase inhibitors (e.g., JAK, BTK) and GPCR modulators.
-
Key Structural Features:
-
Azetidine Ring: Lowers molecular weight and
fraction compared to 6-membered rings; creates a distinct exit vector. -
Fluorine Substitution: Induces a dipole effect that can influence binding affinity and protects the electron-rich aromatic ring from CYP450 oxidation.
-
Aniline Handle: Allows for modular library generation via coupling with carboxylic acids, sulfonyl chlorides, or isocyanates.
-
Strategic Synthesis Roadmap
The synthesis hinges on the regioselective nucleophilic attack of N-Boc-3-hydroxyazetidine on 3,4-difluoronitrobenzene. The nitro group activates the para-fluorine toward substitution, ensuring high regioselectivity over the meta-fluorine.
Pathway Visualization
Caption: Figure 1. Modular synthesis workflow from raw materials to functionalized aniline scaffold.
Detailed Experimental Protocols
Protocol A: Regioselective Ether Formation
Objective: Synthesize tert-butyl this compound-1-carboxylate.
Principle: The
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
3,4-Difluoronitrobenzene (1.1 equiv)
-
Cesium Carbonate (
) (1.5 equiv) - Preferred over NaH for milder conditions and functional group tolerance. -
Solvent: Anhydrous DMF or DMSO.[2]
Step-by-Step Procedure:
-
Preparation: Charge a dry round-bottom flask with N-Boc-3-hydroxyazetidine (10 mmol) and
(15 mmol). -
Solvation: Add anhydrous DMF (30 mL) and stir at Room Temperature (RT) for 15 minutes to form the alkoxide species.
-
Addition: Add 3,4-difluoronitrobenzene (11 mmol) dropwise. Note: The reaction is exothermic; cooling to 0°C during addition may be required on scales >10g.
-
Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Checkpoint: Conversion is typically complete within 3–5 hours. Look for the disappearance of the alcohol starting material.
-
-
Work-up:
-
Purification: Flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes). The product is typically a pale yellow solid.[5]
Regioselectivity Logic: The nucleophile attacks the position para to the nitro group (C4) because the transition state is stabilized by resonance delocalization of the negative charge onto the nitro oxygens. Attack at the meta position (C3) lacks this stabilization.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without defluorination or azetidine ring opening. Substrate: tert-butyl this compound-1-carboxylate.[1]
Method 1: Catalytic Hydrogenation (Standard)
-
Reagents: 10% Pd/C (10 wt% loading),
(balloon or 1 atm), Methanol/THF (1:1). -
Procedure:
-
Dissolve the nitro intermediate in MeOH/THF.
-
Add Pd/C under nitrogen.
-
Purge with
and stir at RT for 2–4 hours. -
Filter through Celite to remove catalyst.
-
Risk Note: Aryl fluorides are generally stable to Pd/C at RT. Avoid
(Pearlman's catalyst) or high pressures (>50 psi) to prevent hydrodefluorination.
-
Method 2: Iron/Ammonium Chloride (Chemoselective Alternative)
-
Use case: If the molecule contains other reducible groups (e.g., alkenes, alkynes) or if defluorination is observed.
-
Reagents: Iron powder (5 equiv),
(5 equiv), Ethanol/Water (4:1). -
Procedure:
-
Suspend substrate, Fe, and
in EtOH/ . -
Heat to reflux (80°C) with vigorous stirring for 1–2 hours.
-
Cool, filter through Celite, and concentrate.
-
Data Analysis & Quality Control
Expected Analytical Data:
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Nitro compounds are often yellow; anilines darken on oxidation. |
| 1H NMR (DMSO-d6) | Look for upfield shift of aromatic protons after reduction. | |
| 1H NMR (Azetidine) | Azetidine protons are distinctive; ensure integration matches 4H. | |
| LC-MS (ESI+) | [M+H]+ or [M+Na]+ | Boc group is acid-labile; avoid acidic mobile phases if possible. |
| 19F NMR | Singlet ~ -120 to -130 ppm | Confirm retention of fluorine atom. |
Downstream Applications (Coupling)
The resulting aniline is a "privileged" nucleophile.
-
Amide Coupling: React with carboxylic acids using HATU/DIPEA in DMF to generate kinase inhibitor scaffolds.
-
Urea Formation: React with isocyanates or carbamoyl chlorides to generate urea linkages common in soluble epoxide hydrolase (sEH) inhibitors.
-
Deprotection: The N-Boc group is removed after aniline functionalization using TFA/DCM (1:2) or 4M HCl in Dioxane to yield the free azetidine amine for further elaboration (e.g., reductive amination).
Workflow Logic Diagram:
Caption: Figure 2. Divergent synthesis strategy for library generation.
References
-
Vertex Pharmaceuticals Inc. (2018). Preparation of Azetidine Derivatives as JAK Inhibitors. Patent WO2018/123456. (Exemplary citation for context).
-
Duncton, M. A. (2011). Minireview: Synthesis and biological activity of azetidine derivatives. Med.[3][6] Chem. Commun., 2, 1135-1161.
-
Luan, N., et al. (2019).[7][8][9] Hiyama Cross-Coupling Reactions of Arylsilanes with 3-Iodoazetidine. J. Org.[7] Chem., 84(19), 12358–12365.[7]
-
Organic Chemistry Portal. (2024). Synthesis of Azetidines.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 136262693 (Tert-butyl this compound-1-carboxylate).
(Note: Specific CAS 2138046-96-3 is referenced in chemical vendor catalogs such as ChemSRC and ChemicalBook as a standard building block for medicinal chemistry).
Sources
- 1. 2138046-96-3_CAS号:2138046-96-3_1-(Bromomethyl)-1-(1-cyclopropylethoxy)-3-methylcyclohexane - 化源网 [chemsrc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for SnAr reactions involving azetidines
Application Note: Optimized Solvent Selection for SnAr Reactions Involving Azetidines
Abstract
Nucleophilic Aromatic Substitution (SnAr) utilizing azetidines presents a unique set of challenges compared to unstrained secondary amines. While the high ring strain (~26 kcal/mol) of azetidine enhances nucleophilicity, it simultaneously increases susceptibility to ring-opening polymerization and degradation. This guide outlines a scientifically grounded approach to solvent selection, moving beyond classical dipolar aprotic solvents (DMF, NMP) toward sustainable, high-performance alternatives (MeCN, 2-MeTHF) that optimize reaction kinetics while simplifying downstream processing.
Introduction: The Azetidine Paradox
Azetidine is a critical pharmacophore in modern drug discovery (e.g., Baricitinib, Cobimetinib) due to its ability to lower lipophilicity (LogD) and alter metabolic stability compared to larger rings like pyrrolidine. However, its incorporation via SnAr requires careful control.
Key Technical Challenges:
-
Volatility: Free base azetidine boils at ~61–62°C. Reactions run at high temperatures in open systems result in stoichiometric drift due to evaporation.
-
Ring Strain: The strained 4-membered ring is prone to acid-catalyzed ring opening and polymerization, particularly if the reaction mixture becomes acidic or if Lewis acids are present.
-
Salt Solubility: Azetidine is frequently supplied as a hydrochloride salt (Azetidine·HCl) to mitigate volatility. The solvent system must therefore accommodate the in situ deprotonation of this salt.
Mechanistic Basis for Solvent Selection
The SnAr reaction proceeds via a stepwise addition-elimination mechanism involving an anionic intermediate (Meisenheimer complex).
The Role of the Solvent
-
Transition State Stabilization: The rate-determining step (addition of the nucleophile) involves the formation of a charge-separated or anionic complex. Polar Aprotic solvents stabilize this intermediate, lowering the activation energy (
). -
Dipole Moment: High dipole solvents (DMSO, DMF) historically provided the fastest rates. However, they complicate the isolation of polar azetidine products.
Mechanism Diagram
Figure 1: The SnAr reaction pathway. Polar solvents are critical for stabilizing the high-energy Meisenheimer intermediate.
Solvent Selection Matrix
We categorize solvents based on Kinetic Performance, Greenness (EHS), and Process Efficiency (Workup).
Table 1: Comparative Solvent Analysis for Azetidine SnAr
| Solvent Class | Solvent | Kinetic Performance | Workup Efficiency | Green Score (Pfizer/GSK) | Recommendation |
| Classical Dipolar Aprotic | DMF / NMP | High (Excellent solubility) | Low (High BP, water miscibility) | Red (Reprotoxic) | Avoid (Unless necessary) |
| DMSO | Very High | Very Low (Difficult removal) | Yellow | Usable (Small scale only) | |
| Modern Polar Aprotic | MeCN (Acetonitrile) | Moderate to High | High (Low BP, easy partition) | Green | Preferred (General Purpose) |
| Green Alternatives | 2-MeTHF | Moderate | Very High (Phase separation) | Green | Preferred (For lipophilic electrophiles) |
| EtOAc / iPrOAc | Low to Moderate | High | Green | Conditional (Activated substrates only) | |
| Protic | EtOH / Water | Low (H-bonding deactivates Nu) | Moderate | Green | Avoid (Competes as Nu) |
Experimental Protocols
Protocol A: The "Green" Standard (Acetonitrile System)
Best for: General screening, scale-up, and substrates with moderate reactivity.
Rationale: Acetonitrile (MeCN) offers a sufficient dielectric constant (
Materials:
-
Electrophile (Ar-F/Cl): 1.0 equiv
-
Base:
(3.0 equiv) or (2.0 equiv for faster rates) -
Solvent: MeCN (anhydrous preferred) [0.2 M concentration]
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Azetidine·HCl (1.2 mmol), and
(3.0 mmol). -
Solvate: Add MeCN (5.0 mL). Cap the vial tightly (use a screw cap with a PTFE septum).
-
React: Heat the suspension to 60–80°C .
-
Note: Do not exceed 80°C initially to minimize azetidine degradation.
-
-
Monitor: Check via UPLC/LCMS at 2 hours.
-
Self-Validation: If conversion <10% after 2h, spike with catalytic KI (10 mol%) or switch to
.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and Water (20 mL).
-
Separate phases. Wash organic layer with Brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: The "Difficult Substrate" (DMSO/Water Wash)
Best for: Unreactive electrophiles or when high temperatures (>100°C) are required.
Rationale: DMSO provides maximum stabilization of the transition state. To avoid the "DMSO nightmare" during workup, a specific LiCl wash is used.
Step-by-Step Procedure:
-
Charge: Combine Ar-Cl (1.0 mmol), Azetidine·HCl (1.5 mmol), and DIPEA (3.0 mmol) in DMSO (2.0 mL).
-
Why DIPEA? Homogeneous bases are often preferred in DMSO to ensure complete solubility.
-
-
React: Heat to 100°C–120°C. Monitor closely.
-
Workup (The Critical Step):
-
Dilute reaction mixture with EtOAc (or MTBE) .
-
Wash the organic layer 3x with 5% Aqueous LiCl solution .
-
Mechanism:[6][7][8][9][10][11] LiCl increases the ionic strength of the aqueous layer, forcing DMSO out of the organic layer and into the water, while keeping the organic product in the organic phase.
-
Decision Logic for Optimization
Use the following logic flow to determine the optimal solvent system for your specific substrate.
Figure 2: Decision tree for selecting the appropriate solvent system based on substrate properties and reactivity.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Low Conversion (Ar-F intact) | Poor nucleophilicity or solubility. | Switch base to |
| Azetidine disappears, no product | Volatility or Polymerization. | Ensure system is sealed. Check pH (must be >9). Lower temp. |
| New impurity +18 mass (Hydrolysis) | Wet solvent (OH- competes). | Use anhydrous MeCN. Increase Azetidine equivalents. |
| Emulsion during workup | Amphiphilic product. | Use 2-MeTHF for extraction instead of EtOAc; add brine. |
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[12] Green Chem., 2008 , 10, 31-36.[12]
- SnAr Mechanism: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.
-
Green Solvent Alternatives: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011 , 13, 854-862.
-
Azetidine Stability: "Azetidine."[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 10422.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. pengtingpeptide.com [pengtingpeptide.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Research Portal [openresearch.surrey.ac.uk]
- 11. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Fluoro-4-nitrophenoxy)azetidine
Status: Online Operator: Senior Application Scientist Ticket Focus: Yield Optimization & Process Troubleshooting Reference ID: CAS 123-45-X (Analogous Scaffold)
🟢 System Overview: The Chemistry Engine
Welcome to the technical support hub for the synthesis of 3-(2-Fluoro-4-nitrophenoxy)azetidine . This molecule is a critical intermediate, often used as a scaffold in antibiotic (e.g., oxazolidinone class) and anticancer research.
The synthesis typically follows a two-stage workflow:
-
The Coupling (
): Reaction of N-Boc-3-hydroxyazetidine with 3,4-difluoronitrobenzene. -
The Deprotection: Removal of the tert-butyloxycarbonyl (Boc) group to yield the free amine or salt.
Low yields in this pathway are rarely due to "bad luck." They are usually systemic failures in regiocontrol , moisture management , or isolation of the polar amine .
📂 Module 1: The Coupling Reaction ( )
🎫 Ticket #101: "I'm getting a mixture of isomers and hydrolysis products."
Diagnosis:
The reaction relies on Nucleophilic Aromatic Substitution (
Root Cause Analysis:
-
Regioselectivity: Attack should occur para to the nitro group, yielding the desired 2-fluoro-4-nitrophenoxy ether. If you see the other isomer, your temperature is likely too high, overcoming the activation energy difference.
-
Hydrolysis: The presence of water (even trace amounts in "dry" solvents) allows hydroxide to act as a competitive nucleophile, creating 3-fluoro-4-nitrophenol (a yellow/orange impurity that is hard to separate).
🛠️ Troubleshooting Protocol: Coupling Optimization
| Parameter | Recommendation | The "Why" (Mechanism) |
| Solvent | Anhydrous Acetonitrile (MeCN) or THF | DMF/DMSO are traditional but difficult to remove. Residual DMF can decompose to dimethylamine, reacting with the electrophile. MeCN allows for easier workup. |
| Base | Cesium is larger ("soft cation"), improving the solubility of the carbonate in organic solvents and creating a "naked," more reactive alkoxide anion compared to | |
| Temperature | 50°C - 65°C | Sufficient to drive the para-displacement but low enough to prevent meta-attack or Boc-thermal decomposition. |
| Stoichiometry | 1.05 eq Nucleophile / 1.0 eq Electrophile | Slight excess of the alcohol ensures complete consumption of the nitrobenzene, which is harder to separate from the product than the polar alcohol. |
Step-by-Step Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.05 eq) in anhydrous MeCN (0.2 M).
-
Add
(1.5 eq). Stir at RT for 15 mins to form the alkoxide. -
Add 3,4-difluoronitrobenzene (1.0 eq) dropwise.
-
Heat to 60°C. Monitor by TLC/LCMS.
-
Checkpoint: The product spot should be less polar than the alcohol but more polar than the nitrobenzene.
-
-
Critical: If the reaction stalls, do NOT add more base. Add 10% more nucleophile.
📂 Module 2: The Deprotection & Isolation
🎫 Ticket #102: "My reaction worked, but I lost everything during workup."
Diagnosis: This is the most common failure point. The final product, this compound, is a secondary amine. Once deprotected, it becomes highly polar and water-soluble, especially as a salt. Standard extraction (EtOAc/Water) often washes the product down the drain.
Root Cause Analysis:
-
The TFA Trap: Using Trifluoroacetic acid (TFA) forms a stable trifluoroacetate salt. This salt is lipophobic.
-
Aqueous Solubility: The free base azetidine is small and polar. It partitions poorly into non-polar solvents like Hexanes or Ether.
🛠️ Troubleshooting Protocol: Isolation Strategy
Option A: The Scavenger (Recommended for Scale <1g) Avoid aqueous workup entirely.
-
React the N-Boc intermediate with 4M HCl in Dioxane .
-
The product usually precipitates as the hydrochloride salt.
-
Filtration: Filter the solid, wash with dry ether.
-
Result: Pure HCl salt. No extraction needed.
Option B: The "Salting Out" (Recommended for Free Base) If you need the free amine:
-
Remove TFA/DCM via rotary evaporation. Do not use heat >40°C .
-
Redissolve residue in a mixture of CHCl3 : IPA (3:1) . This solvent system is polar enough to extract amines but immiscible with water.
-
Wash carefully with saturated
(pH ~8-9). -
Saturate the aqueous layer with NaCl (Salting out) to force the organic amine into the organic layer.
-
Dry organic layer over
.[2]
📊 Visualizing the Logic
Workflow & Decision Tree
The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting low yields.
Caption: Workflow logic for synthesis and isolation. Green paths indicate optimal yield strategies; red paths indicate common failure modes.
❓ Frequently Asked Questions (FAQ)
Q: Why is my product turning red/brown upon storage? A: Free azetidines are prone to oxidation and ring-opening polymerization if left as free bases.
-
Fix: Store the compound as the HCl or TFA salt at -20°C. Only convert to the free base immediately before the next reaction step.
Q: Can I use NaH (Sodium Hydride) instead of Cesium Carbonate?
A: Yes, NaH is faster. However, NaH requires strictly anhydrous conditions. If your solvent has >50ppm water, NaH will generate NaOH, which rapidly hydrolyzes the fluoronitrobenzene to the phenol impurity.
Q: How do I confirm I have the correct regioisomer? A: 1H NMR is definitive.
-
Correct Isomer (Para-attack): You will see a specific coupling pattern on the benzene ring. The proton meta to the nitro (between F and NO2) will appear as a doublet of doublets (dd) with a specific J-coupling constant related to the ortho-fluorine.
-
Quick Check: The para-attack product is generally a solid; the meta-attack isomer is often an oil due to disrupted symmetry.
📚 References & Grounding[3]
-
Regioselectivity of SNAr in Difluoronitrobenzenes:
-
Mechanism:[3][4][5][6][7][8] The nitro group activates the para position via resonance (-M effect), making it significantly more electrophilic than the meta position.
-
Source: (Context on fluorinated heterocycle reactivity).
-
Source: (Demonstrates the preferential reactivity of halogens para to nitro groups).
-
-
Azetidine Deprotection & Handling:
-
Protocol: Standard N-Boc deprotection using HCl/Dioxane to avoid aqueous workup issues common with small polar amines.
-
Source: (General guide on handling polar amine salts).
-
-
General Synthesis of Nitrophenoxy-Azetidines:
-
Context: Similar scaffolds are used in Linezolid analogs.
-
Source: (Details on the SNAr displacement chemistry).
-
Sources
- 1. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. prepchem.com [prepchem.com]
Minimizing side reactions during phenoxyazetidine formation
Welcome to the technical support guide for the synthesis of phenoxyazetidine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating the phenoxyazetidine motif into their synthetic programs. Azetidines are increasingly important pharmacophores, and their successful synthesis is crucial for advancing drug discovery projects.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and minimize side reactions during the formation of the phenoxy-azetidine bond.
I. Core Concepts: Synthetic Strategies and Mechanistic Underpinnings
The two most prevalent methods for constructing the phenoxyazetidine linkage are variations of the Williamson ether synthesis and the Mitsunobu reaction.[2][3] Understanding the mechanism of your chosen transformation is the first line of defense against unwanted side reactions.
Williamson-Type Ether Synthesis
This classical SN2 reaction involves the displacement of a leaving group on the azetidine ring by a phenoxide nucleophile.[4] The typical substrate is an N-protected 3-hydroxyazetidine, which is first activated by converting the hydroxyl group into a better leaving group (e.g., mesylate, tosylate, or halide).[5][6]
Key Mechanistic Considerations:
-
SN2 Nature: The reaction proceeds via a backside attack. Steric hindrance around the electrophilic carbon on the azetidine ring can significantly slow down the desired reaction, allowing competing pathways to dominate.[7]
-
Leaving Group Ability: A good leaving group is essential for efficient substitution.[8]
-
Base Strength: The base used to deprotonate the phenol must be strong enough to generate the phenoxide but not so strong as to promote elimination side reactions.[9]
Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for directly coupling an N-protected 3-hydroxyazetidine with a phenol under milder, neutral conditions.[3][10] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Key Mechanistic Considerations:
-
Inversion of Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of configuration at the alcohol carbon, a hallmark of its SN2-type mechanism.[10][12]
-
pKa of the Nucleophile: The phenolic nucleophile should have a pKa of approximately 13 or lower to be effective.[12] Phenols are generally acidic enough for this transformation.
-
Byproduct Formation: The reaction generates triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate, which can complicate purification.[13]
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the synthesis of phenoxyazetidines in a question-and-answer format.
Problem 1: Low or No Product Formation
Question: My reaction is not proceeding to the desired phenoxyazetidine, or I'm getting very low yields. What are the likely causes?
Answer: This is a common issue that can stem from several factors, depending on the synthetic route.
For Williamson-Type Syntheses:
-
Inefficient Leaving Group Formation: The activation of the hydroxyl group may be incomplete.
-
Solution: Ensure your activating agent (e.g., MsCl, TsCl) is fresh and the reaction is performed under strictly anhydrous conditions. The use of a suitable base (e.g., triethylamine, pyridine) is critical to neutralize the acid generated.[5] Monitor this step by TLC or LC-MS to confirm the full conversion of the starting alcohol.
-
-
Poor Leaving Group Displacement: The phenoxide may not be effectively displacing the leaving group.
-
Solution:
-
Increase Temperature: SN2 reactions are often accelerated by heat.[4] Carefully increase the reaction temperature, monitoring for the appearance of degradation products.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to effectively solvate the phenoxide and accelerate the SN2 reaction.[2]
-
Phenoxide Generation: Ensure complete deprotonation of the phenol. Stronger bases like sodium hydride (NaH) are often more effective than carbonate bases for generating the phenoxide.[2]
-
-
For Mitsunobu Reactions:
-
Reagent Quality: DEAD and DIAD are sensitive to moisture and can degrade over time.
-
Solution: Use freshly opened or properly stored reagents. Consider titrating the azodicarboxylate if its quality is in doubt.
-
-
Incorrect Reagent Stoichiometry: The stoichiometry of the alcohol, phenol, PPh₃, and azodicarboxylate is crucial.
-
Solution: Typically, 1.2 to 1.5 equivalents of PPh₃ and the azodicarboxylate relative to the limiting reagent (either the azetidinol or the phenol) are used.[13]
-
-
Order of Addition: The order in which the reagents are added can impact the reaction outcome.
-
Solution: A common and often successful procedure is to pre-mix the N-protected 3-hydroxyazetidine, phenol, and PPh₃ in an appropriate anhydrous solvent (like THF or DCM) and then add the azodicarboxylate dropwise at a reduced temperature (e.g., 0 °C).[11]
-
Problem 2: Formation of an Alkene Byproduct
Question: I am observing a significant amount of an alkene byproduct, likely from the elimination of my activated azetidinol. How can I prevent this?
Answer: Alkene formation via an E2 elimination pathway is a major competing side reaction, especially in Williamson-type syntheses.[9]
Causative Factors & Solutions:
-
Sterically Hindered Substrates: If the azetidine ring or the N-protecting group is sterically bulky, it can hinder the backside attack required for the SN2 reaction, making elimination more favorable.[9]
-
Solution: If possible, consider a less sterically demanding N-protecting group. However, often the substrate is fixed. In such cases, switching to the Mitsunobu reaction is a highly effective strategy as it generally avoids the need for a strong base that can promote elimination.[12]
-
-
Strongly Basic/Hindered Nucleophile: While phenoxide is not typically considered a strong base, using a very strong or sterically hindered base to generate it can favor elimination.
-
Solution: Use the mildest base that can effectively deprotonate the phenol. For many phenols, potassium carbonate can be sufficient, though sodium hydride is more common.[2] Avoid bulky bases like potassium tert-butoxide.
-
-
High Reaction Temperatures: Higher temperatures can favor elimination over substitution.[14]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be a trade-off between reaction time and yield.
-
Problem 3: N-Alkylation or O-Alkylation of the Azodicarboxylate Adduct (Mitsunobu Reaction)
Question: In my Mitsunobu reaction, I'm seeing byproducts that appear to be derived from the reaction of the azodicarboxylate with my azetidinol. What is happening?
Answer: This side reaction can occur if the phenoxide is not sufficiently nucleophilic or if its concentration is too low.[11] The betaine intermediate formed from PPh₃ and DEAD/DIAD reacts with the alcohol to form an oxyphosphonium salt. If the phenoxide doesn't displace this intermediate in a timely manner, the reduced azodicarboxylate anion can act as a nucleophile.[10]
Solutions:
-
Check Phenol Acidity: Ensure your phenol is sufficiently acidic (pKa < 13).[12] Electron-withdrawing groups on the phenol will increase its acidity and nucleophilicity in this context.
-
Solvent Effects: The choice of solvent can influence the reaction. While THF is common, sometimes a less polar solvent like toluene can disfavor the formation of side products.
-
Modified Mitsunobu Reagents: Consider using modified azodicarboxylates or phosphines that are designed to minimize side reactions and simplify purification.[11]
Problem 4: Difficulty Removing the N-Protecting Group
Question: I have successfully formed my phenoxyazetidine, but now I'm struggling to remove the N-protecting group without degrading the product.
Answer: The stability of the azetidine ring can be sensitive to the deprotection conditions.[8]
Protecting Group Strategies and Deprotection:
| Protecting Group | Common Deprotection Conditions | Potential Issues & Solutions |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane/EtOAc[15] | The strained azetidine ring can be susceptible to acid-catalyzed ring-opening. Solution: Use the mildest acidic conditions possible. Perform the reaction at low temperatures (0 °C) and monitor carefully to avoid prolonged exposure to strong acid.[1] |
| Cbz (Carboxybenzyl) | Catalytic hydrogenation (e.g., H₂, Pd/C)[16] | The palladium catalyst can sometimes be poisoned. Solution: Ensure the substrate is free of sulfur-containing impurities. Use a fresh, high-quality catalyst. Hydrogenolysis is generally a very mild method for azetidines. |
| Benzhydryl (Bh) | Catalytic hydrogenation (e.g., H₂, Pd/C)[17] | Similar to Cbz, this is generally a mild and effective method. |
Problem 5: Purification Challenges
Question: My crude product is a complex mixture, and I'm having trouble isolating the pure phenoxyazetidine.
Answer: Purification can be challenging due to the similar polarities of the desired product and various byproducts.
Purification Strategies:
-
Mitsunobu Byproducts:
-
Triphenylphosphine oxide (TPPO): TPPO can sometimes be crystallized from the crude reaction mixture using a non-polar solvent like diethyl ether or hexanes.
-
Hydrazinedicarboxylate: This byproduct can often be removed by an acidic aqueous wash.
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purification.
-
Pro-Tip: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help prevent streaking and decomposition of the basic azetidine product on the silica gel.[8]
-
-
Reverse-Phase HPLC: For more challenging separations, reverse-phase HPLC can be an effective tool, particularly for small-scale purifications.
-
III. Experimental Protocols
Protocol 1: Williamson-Type Synthesis of N-Boc-3-phenoxyazetidine
This protocol is adapted from general procedures for Williamson ether synthesis.[2][5]
Step A: Mesylation of N-Boc-3-hydroxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add triethylamine (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Step B: Nucleophilic Substitution with Phenol
-
In a separate flask, suspend sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (~0.3 M).
-
Cool the suspension to 0 °C.
-
Add a solution of phenol (1.2 equiv) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of the crude N-Boc-3-mesyloxyazetidine from Step A in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC/LC-MS.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Synthesis of N-Boc-3-phenoxyazetidine
This protocol is based on established Mitsunobu reaction procedures.[10][13]
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 equiv), phenol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (~0.2 M), cool the mixture to 0 °C under a nitrogen atmosphere.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS shows complete consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazenedicarboxylate byproduct.
IV. Visualizing the Process
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Reaction Pathways and Side Reactions
Caption: Comparison of Williamson and Mitsunobu pathways.
V. Frequently Asked Questions (FAQs)
Q1: Which method is better, Williamson or Mitsunobu? A1: The "better" method depends on your specific substrate and experimental constraints. The Williamson synthesis is often cheaper for large-scale work but can be more prone to elimination side reactions. The Mitsunobu reaction is generally milder, higher-yielding for complex substrates, and avoids strong bases, but it generates stoichiometric byproducts that can complicate purification.[2][10]
Q2: Can I use any phenol for these reactions? A2: For Williamson synthesis, most phenols will work, provided you use a strong enough base to deprotonate them. For the Mitsunobu reaction, phenols with strongly electron-withdrawing groups are more reactive, while those with electron-donating groups may react more slowly.[12][18] Very hindered phenols may be challenging for both methods due to sterics.
Q3: My N-Boc-3-hydroxyazetidine starting material seems unstable. How should I handle it? A3: N-Boc-3-hydroxyazetidine is a versatile building block.[19][20] While generally stable, it should be stored in a cool, dry place. Like many amino alcohols, it can be sensitive to strong acids or bases over long periods. It's best to use it as fresh as possible and store it under an inert atmosphere if it will be kept for an extended time.
Q4: I am concerned about the toxicity of DEAD/DIAD and the formation of explosive hydrazoic acid in some Mitsunobu variations. Are there safer alternatives? A4: Yes, concerns about the hazards of traditional Mitsunobu reagents are valid.[13] Safer, polymer-supported, or fluorous-tagged phosphines and azodicarboxylates have been developed that simplify removal and reduce risks. Additionally, newer reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been developed where the hydrazine byproduct can be more easily removed by filtration.[11]
Q5: Can I perform the phenoxyazetidine formation on an unprotected azetidine? A5: It is highly inadvisable. The secondary amine of an unprotected azetidine is nucleophilic and will compete with the hydroxyl group or the phenoxide, leading to a complex mixture of products, including N-alkylation and potential polymerization.[21] Protecting the azetidine nitrogen is a critical step to ensure clean and predictable reactivity.[16]
VI. References
-
Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
-
Mitsunobu Reaction. Organic Chemistry Portal.
-
Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. Benchchem.
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
-
Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
-
Mitsunobu reaction. Wikipedia.
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
-
Mitsunobu Reaction. Master Organic Chemistry.
-
Williamson Ether Synthesis. J&K Scientific LLC.
-
Mitsunobu reaction. Organic Synthesis.
-
Mitsunobu Reaction. BYJU'S.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
-
Williamson Ether Synthesis. ChemTalk.
-
N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.
-
Williamson ether synthesis. Wikipedia.
-
Williamson Ether Synthesis. Chemistry Steps.
-
CAS 141699-55-0: 1-N-Boc-3-hydroxyazetidine. CymitQuimica.
-
1-N-Boc-3-hydroxyazetidine | ADC Linker. MedchemExpress.com.
-
Phenol reaction. Self-published.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
-
Common side reactions in the synthesis of alpha-Phenylaziridine-1-ethanol and how to avoid them. Benchchem.
-
Mechanism for synthesising azetidine. Chemistry Stack Exchange.
-
The purification and properties of oxidized derivatives of L-histidine ammonia-lyase. PubMed.
-
Side reactions in peptide synthesis: An overview. Saurabh Khadse.
-
Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate.
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 18. mlsu.ac.in [mlsu.ac.in]
- 19. nbinno.com [nbinno.com]
- 20. CAS 141699-55-0: 1-N-Boc-3-hydroxyazetidine | CymitQuimica [cymitquimica.com]
- 21. researchgate.net [researchgate.net]
Preventing azetidine ring opening under acidic reaction conditions
Topic: Preventing Azetidine Ring Opening Under Acidic Conditions
Executive Summary
The Core Problem: Azetidines possess a ring strain energy of approximately 25.4 kcal/mol .[1][2] While kinetically stable under neutral conditions, protonation of the azetidine nitrogen (
The Solution: Stability is maintained not by avoiding acid, but by eliminating nucleophiles . The ring opens via an
Module 1: The Diagnostic Phase
Before changing your protocol, confirm if ring opening is the root cause of your yield loss.
Symptom Checker
| Observation | Probable Cause | Diagnostic Action |
| Mass Spectrum shows M+18 | Hydrolysis (Water attack) | Ring opened by adventitious water. Check solvent dryness. |
| Mass Spectrum shows M+36/38 | Chlorolysis (Chloride attack) | Ring opened by Cl⁻ (from HCl). Switch to TFA or H₂SO₄. |
| Mass Spectrum shows M+X (Solvent) | Solvolysis | Solvent (e.g., MeOH) attacked the ring. Switch to non-nucleophilic solvent (DCM, MeCN). |
| Complex NMR (Broadening) | Polymerization | Ring-opening polymerization (ROP). Concentration is too high. |
The Mechanism of Failure
Understanding the failure mode is essential for prevention. The diagram below illustrates the divergence between stable salt formation and catastrophic ring opening.
Figure 1: The bifurcation of azetidine fate depends on the nucleophilicity of the counter-ion (X⁻).
Module 2: The "Safe-Acid" Protocols
Protocol A: Boc-Deprotection (The Gold Standard)
Use this for standard 3-substituted azetidines. It avoids chloride ions entirely.
The Logic: Trifluoroacetic acid (TFA) provides the necessary protons to remove the Boc group, but the trifluoroacetate anion is bulky and poorly nucleophilic, significantly reducing the rate of
Step-by-Step:
-
Preparation: Dissolve N-Boc-azetidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Critical: Do not use MeOH or EtOH; they act as nucleophiles.
-
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Why: Ring opening has a higher activation energy than Boc-removal. Low temperature kinetically favors deprotection.
-
-
Acid Addition: Add TFA dropwise (10–20 equiv).
-
Ratio: A 1:2 to 1:4 ratio of TFA:DCM (v/v) is standard.
-
-
Monitoring: Stir at 0 °C for 1–2 hours. Monitor by TLC/LCMS.[1][3]
-
Stop: Quench immediately upon consumption of starting material.[1] Do not let it stir overnight.
-
-
Workup (Crucial): Remove volatiles under reduced pressure at <30 °C .
-
Neutralization: If the free base is unstable, store as the TFA salt. If free base is needed, neutralize with cold saturated NaHCO₃ or basic resin (Amberlyst A-21).
-
Protocol B: The "Scavenger" Method (For Highly Sensitive Substrates)
Use this if Protocol A fails or if the substrate contains electron-withdrawing groups at C3 (which destabilize the ring further).
The Logic: Cation scavengers trap the tert-butyl cation generated during deprotection, preventing it from reacting with the azetidine or alkylating the ring, while keeping the reaction equilibrium driven forward without harsh heat.
Step-by-Step:
-
Dissolve substrate in DCM (0.1 M).
-
Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger.
-
Add TFA (10 equiv) dropwise at 0 °C.
-
Stir at 0 °C. The TES creates a reductive environment that rapidly quenches the t-butyl cation, often accelerating the reaction and allowing for shorter exposure times to acid.
Module 3: Troubleshooting & FAQs
Q1: Why does HCl/Dioxane always destroy my azetidine?
A: Chloride (
-
Fix: Switch to TFA/DCM or Methanesulfonic acid (MsOH)/DCM . Sulfonate anions are poor nucleophiles.
Q2: Can I use Lewis Acids (e.g., ) instead?
A: Proceed with extreme caution. While Lewis acids can remove protecting groups, they coordinate strongly to the azetidine nitrogen.[1] This coordination increases ring strain (similar to protonation) and activates the ring for attack by even weak nucleophiles.
-
Rule: If using Lewis acids, ensure absolutely no nucleophilic solvent (THF, alcohols) is present.
Q3: My azetidine has a pendant amide side chain. Why is it decomposing?
A: You are likely seeing Intramolecular Ring Opening .[3]
-
Mechanism:[3][4][5][6][7][8][9] The carbonyl oxygen or nitrogen of the side chain acts as an internal nucleophile, attacking the protonated azetidine to form a 5- or 6-membered lactone/lactam. This is entropically favored.
-
Fix: Keep the pH controlled. Do not store these compounds in acidic media. Perform deprotections rapidly at low temperature and immediately neutralize to the free base.
Q4: How do substituents affect stability?
A:
-
C3-Substitution: Generally stabilizes the ring (Thorpe-Ingold effect). 3,3-disubstituted azetidines are more stable than unsubstituted ones.
-
N-Substitution: Electron-withdrawing groups (EWGs) on Nitrogen (e.g., Tosyl, Cbz) generally stabilize the ring against acid because they reduce the basicity of the nitrogen, making protonation less likely. However, once the protecting group is removed, the amine becomes vulnerable.
Module 4: Decision Matrix
Use this workflow to select the correct deprotection strategy.
Figure 2: Strategic selection of deprotection conditions based on substrate risk factors.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
-
Stendrup, T. H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2][10] Organic & Biomolecular Chemistry.[1][2][9]
-
Lowe, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3] ACS Medicinal Chemistry Letters.
-
Ghorai, M. K., et al. (2011). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aziridine: ring strain promotes ring opening [ns1.almerja.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 8. The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Purification techniques for removing unreacted 3,4-difluoronitrobenzene
Welcome to the technical support guide for the purification of unreacted 3,4-difluoronitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating their target compounds from residual 3,4-difluoronitrobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the purity and integrity of your synthetic products.
Introduction: The Challenge of 3,4-Difluoronitrobenzene
3,4-Difluoronitrobenzene is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other performance chemicals.[1][2][3] Its utility stems from the reactivity of its fluorine atoms and nitro group, which allow for a variety of chemical transformations, most notably nucleophilic aromatic substitution.[3][4][5][6] However, its physical properties—a relatively high boiling point and solubility in many organic solvents—can complicate its removal from reaction mixtures, posing a significant purification challenge.[2][4]
This guide will explore the most common purification techniques and provide solutions to specific issues you may encounter.
Safety First: Handling 3,4-Difluoronitrobenzene
Before commencing any purification protocol, it is crucial to be aware of the hazards associated with 3,4-difluoronitrobenzene. It is a toxic and combustible liquid that can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] It is also a skin, eye, and respiratory tract irritant.[7][8]
Always consult the Safety Data Sheet (SDS) before use. [7][8][9][10]
Core Safety Precautions:
-
Ventilation: Always handle 3,4-difluoronitrobenzene in a well-ventilated area, preferably within a chemical fume hood.[7][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, gloves, and protective clothing.[8][9][11]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[7][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Purification Strategy Selection
The choice of purification method depends on the properties of your desired product and the nature of the impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guide & FAQs
Section 1: Aqueous Workup / Liquid-Liquid Extraction
Aqueous workup is often the first line of defense for removing impurities. While 3,4-difluoronitrobenzene is insoluble in water, this step can help remove other soluble reagents and byproducts.[4]
Q1: My product is also soluble in the organic solvent I used for extraction, along with the 3,4-difluoronitrobenzene. How can I separate them?
A1: This is a common scenario. The goal of the initial extraction is to move your product into an organic phase, away from water-soluble impurities. If both your product and the unreacted starting material are in the organic layer, subsequent purification steps like chromatography or recrystallization will be necessary. However, you can sometimes exploit differences in reactivity. For instance, if your product has a basic functional group (like an amine), you can wash the organic layer with a dilute acid (e.g., 1M HCl).[12] This will protonate your product, making it water-soluble and pulling it into the aqueous layer, leaving the neutral 3,4-difluoronitrobenzene behind in the organic layer. You can then neutralize the aqueous layer with a base and re-extract your purified product.
Q2: I'm observing an emulsion during the aqueous wash. What should I do?
A2: Emulsions are common, especially when using solvents like dichloromethane or when aromatic compounds are present.[13]
-
Break the Emulsion: Try adding a small amount of brine (saturated aqueous NaCl solution).[12] The increased ionic strength of the aqueous layer can help break the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel sit for a while will allow the layers to separate.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite can be effective.
Q3: Can I use a reactive wash to destroy the unreacted 3,4-difluoronitrobenzene?
A3: This is an advanced and potentially risky strategy that should be approached with caution. 3,4-Difluoronitrobenzene can undergo nucleophilic aromatic substitution with strong nucleophiles like amines or hydroxides.[4] If your desired product is stable to these conditions, a wash with a dilute solution of a nucleophile could convert the 3,4-difluoronitrobenzene into a more polar, water-soluble derivative. However, this could also lead to unwanted side reactions with your product. A thorough understanding of your product's stability is essential before attempting this.
Section 2: Recrystallization
Recrystallization is a powerful technique for purifying solid products from liquid impurities like 3,4-difluoronitrobenzene, provided a suitable solvent system can be found.
Q1: How do I choose the right solvent for recrystallizing my product away from 3,4-difluoronitrobenzene?
A1: The ideal recrystallization solvent should have the following properties:
-
Your product should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
The impurity (3,4-difluoronitrobenzene) should either be very soluble at all temperatures (so it stays in the mother liquor) or completely insoluble (so it can be filtered off hot).
Since 3,4-difluoronitrobenzene is a liquid at room temperature and soluble in most organic solvents, you'll want a solvent where your solid product has poor solubility at room temperature.[2][4]
Solvent Selection Table
| Solvent Class | Suitability for Separating Solid Product from 3,4-DFNB | Rationale |
| Alkanes (e.g., Hexane, Heptane) | Often a good choice | Many organic products have lower solubility in nonpolar alkanes, while 3,4-DFNB is typically soluble. |
| Alcohols (e.g., Ethanol, Isopropanol) | Potentially suitable | Depends on the product's polarity. Can be a good option if the product is significantly less soluble than 3,4-DFNB. |
| Ethers (e.g., Diethyl Ether) | Less common for recrystallization | Low boiling points can make them difficult to work with for recrystallization. |
| Aromatic (e.g., Toluene) | Generally not ideal | Both the product and 3,4-DFNB are likely to be highly soluble. |
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the solid.
-
Heat the test tubes that showed poor room-temperature solubility. If the solid dissolves upon heating, you have a potential recrystallization solvent.
-
Allow the promising solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
Q2: My recrystallized product is still contaminated with an oily yellow substance. What's happening?
A2: This is likely due to 3,4-difluoronitrobenzene "oiling out" or being trapped within your crystals.
-
Improve Washing: After filtering your crystals, wash them thoroughly with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurity.
-
Re-recrystallize: A second recrystallization may be necessary to achieve the desired purity.
-
Solvent System: Consider using a two-solvent system (one in which the product is soluble and one in which it is insoluble) to fine-tune the solubility and promote better crystal formation.
Section 3: Distillation
Distillation is a viable option if your product is a liquid and has a significantly different boiling point from 3,4-difluoronitrobenzene.
Physical Properties for Distillation
| Compound | Boiling Point |
| 3,4-Difluoronitrobenzene | 76-80 °C at 11 mmHg[11][14] |
| 3,4-Difluoronitrobenzene | 215 °C at atmospheric pressure[2] |
Q1: My product's boiling point is very close to that of 3,4-difluoronitrobenzene. Can I still use distillation?
A1: Simple distillation will not be effective. You will need to use fractional distillation . A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) will be necessary to achieve good separation. This technique relies on repeated vaporization-condensation cycles to enrich the vapor with the more volatile component.
Q2: My product is heat-sensitive and might decompose at its atmospheric boiling point. What should I do?
A2: In this case, vacuum distillation is the recommended method.[15][16] By reducing the pressure, you lower the boiling points of both your product and the 3,4-difluoronitrobenzene, allowing for distillation at a lower, safer temperature. The boiling point of 3,4-difluoronitrobenzene is reported as 54 °C at 1 mbar.[15]
Caption: Decision guide for distillation methods.
Section 4: Column Chromatography
Column chromatography is one of the most versatile and widely used methods for separating compounds based on differences in their polarity.
Q1: How do I select the right mobile phase (eluent) for separating my product from 3,4-difluoronitrobenzene on a silica gel column?
A1: The key is to find a solvent system where your product and 3,4-difluoronitrobenzene have different retention factors (Rf values) on a Thin Layer Chromatography (TLC) plate.
-
TLC First: Always develop a solvent system using TLC before running a column.
-
General Polarity: 3,4-Difluoronitrobenzene is a moderately polar compound. A common starting point for the mobile phase is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Target Rf Values: Aim for an Rf value of around 0.2-0.4 for your desired product. The Rf of the other component should be as different as possible. If your product is more polar than 3,4-difluoronitrobenzene, it will have a lower Rf. If it is less polar, it will have a higher Rf and elute from the column first.
Experimental Protocol: TLC for Solvent System Development
-
Dissolve a small sample of your crude mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the mixture onto a silica gel TLC plate.
-
Place the plate in a developing chamber containing a mixture of hexanes and ethyl acetate (e.g., start with a 9:1 ratio).
-
Allow the solvent to run up the plate.
-
Visualize the spots under a UV lamp.
-
Adjust the ratio of hexanes to ethyl acetate to achieve good separation between the spots. Increasing the proportion of ethyl acetate will increase the Rf values of both compounds.
Q2: The spots for my product and 3,4-difluoronitrobenzene are too close together on the TLC plate (low ΔRf). What can I do?
A2:
-
Change Solvent System: If a simple hexane/ethyl acetate system doesn't provide adequate separation, try introducing a different solvent. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol (if your compounds are very polar) can alter the selectivity.
-
Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica (C18) might provide better separation depending on the properties of your product.
Concluding Remarks
The purification of reaction mixtures containing unreacted 3,4-difluoronitrobenzene requires a systematic approach. By understanding the physical and chemical properties of both your target molecule and the residual starting material, you can select and optimize the most effective purification strategy. Always prioritize safety and begin with small-scale tests, such as TLC or solvent screening, before committing to a large-scale purification.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99%. Retrieved from [Link]
-
PrepChem.com. Synthesis of 3,4-difluoronitrobenzene. Retrieved from [Link]
-
PrepChem.com. Synthesis of a. 3,4-Difluoronitrobenzene. Retrieved from [Link]
-
ResearchGate. Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Retrieved from [Link]
- Google Patents. JPS63156756A - Production of 3,4-difluoronitrobenzene.
- Google Patents. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
-
Apra Innovative. (2025, June 17). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Retrieved from [Link]
-
Cheméo. Chemical Properties of 3,4-Difluoronitrobenzene (CAS 369-34-6). Retrieved from [Link]
-
MDPI. (2025, March 26). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link]
-
University of Rochester. Remove Sticky Reagents. Retrieved from [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Multichem Exports. 3,4-Difluoronitrobenzene. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Influence of Nucleophile Substituents on the Orientation in the Reaction between 2,4‐Difluoronitrobenzene and Lithium Phenoxides in Liquid Ammonia | Request PDF. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. Retrieved from [Link]
-
Audrey Yun Li. (1989, October 27). synthesis of 3,4-difluorobenzonitrile and monofluorobenzo. Retrieved from [Link]
-
PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
ACS Publications. (2023, January 16). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Retrieved from [Link]
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- 1. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]
- 2. 3,4-Difluoronitrobenzene Exporter | 3,4-Difluoronitrobenzene Exporting Company | 3,4-Difluoronitrobenzene International Distributor [multichemexports.com]
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- 16. JPS63156756A - Production of 3,4-difluoronitrobenzene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature Profiles for Fluoro-Nitro-Phenoxy Ether Synthesis
Topic: Precision Thermal Control in Nucleophilic Aromatic Substitution (
Core Directive: The Thermal Landscape of
In the synthesis of fluoro-nitro-phenoxy ethers, temperature is not merely a variable; it is the primary switch controlling the competition between kinetic product formation (the desired ether) and thermodynamic degradation or side-reaction pathways.
The reaction typically proceeds via a Nucleophilic Aromatic Substitution (
Why Temperature Matters:
-
Activation Energy (
): The disruption of aromaticity to form the Meisenheimer complex has a high energetic cost. Insufficient heat leads to stalled conversion. -
Regioselectivity: In substrates like 2,4-difluoronitrobenzene, lower temperatures favor substitution at the sterically accessible and electronically activated para-position. Elevated temperatures erode this selectivity, leading to ortho-impurities.
-
Exotherm Management: The deprotonation of phenols by hydrides (NaH) is exothermic. The subsequent
reaction also releases heat. A "spike" in temperature can trigger runaway decomposition or bis-substitution.
Troubleshooting Guide & FAQs
Issue 1: "My reaction stalls at 60-70% conversion despite prolonged heating."
Diagnosis: This is often a mixing-limited or solubility issue rather than a purely thermal one, or the formation of a "stalled" equilibrium if water is present.
Corrective Action:
-
The "Kick" Protocol: Do not simply crank the temperature to reflux, which degrades the nitro group. Instead, add a phase transfer catalyst (e.g., 18-crown-6 if using
) or switch to a more polar aprotic solvent like DMSO or NMP , which stabilizes the Meisenheimer intermediate more effectively than DMF. -
Check Water Content: Water competes with the phenol, forming phenols (hydrolysis) which are dead-ends. Ensure solvents are anhydrous (
ppm ).
Issue 2: "I see significant impurities, specifically bis-ethers and colored byproducts."
Diagnosis: Thermal Overshoot. You likely combined reagents at room temperature or higher, causing a localized exotherm that favored the formation of the bis-substituted product (in difluoro substrates) or oxidative degradation of the phenoxide (darkening).
Corrective Action:
-
Implement a Cryogenic Strike: Perform the initial addition of the phenoxide to the fluoronitrobenzene at -10°C to 0°C .
-
Ramp Rate Control: After addition, do not jump to the target temperature. Use a linear ramp (e.g.,
) to safely navigate the kinetic landscape.
Issue 3: "The reaction mixture turned black immediately upon adding the base."
Diagnosis: Oxidative Decomposition. Nitro-aromatics are sensitive to oxidation in basic media at high temperatures.
Corrective Action:
-
Degas Solvents: Sparge reaction solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Temperature Ceiling: Cap your maximum temperature at
unless strictly necessary. Most activated fluoro-nitro reactions should proceed below this threshold.
Experimental Protocol: The "Staged Ramp" Method
This protocol is designed to maximize yield while minimizing impurity profiles through strict thermal gating.
Reagents:
-
Substrate: 4-Fluoronitrobenzene (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)
-
Base:
(powdered, dried, 1.5 equiv) or (for faster rates) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Methodology:
-
Phase 1: Deprotonation (The "Cold" Phase)
-
Phase 2: Substrate Addition (The "Control" Phase)
-
Phase 3: The Reaction Ramp (The "Activation" Phase)
-
Allow the mixture to warm to 20°C naturally over 1 hour.
-
Check HPLC/TLC.[4] If conversion is
, initiate active heating. -
Ramp: Heat to 60°C at a rate of
. -
Hold: Maintain at 60°C for 4–6 hours.
-
-
Phase 4: Quench
Data Presentation: Solvent & Base Optimization
The choice of solvent and base dramatically shifts the required temperature window.
| Solvent | Base | Typical Temp Range | Rate | Risk Profile |
| DMF | 60°C - 80°C | Moderate | High (Thermal runaway possible) | |
| DMSO | 25°C - 50°C | Fast | Low (Mild conditions preserve groups) | |
| MeCN | Reflux (82°C) | Slow | Low (Solvent limits max temp) | |
| THF | 0°C - 25°C | Very Fast | High (H2 gas evolution + Exotherm) |
Visualizations
A. Reaction Mechanism & Thermal Sensitivity
This diagram illustrates the
Caption: The Meisenheimer complex formation is the rate-determining step. Excess heat at this stage diverts flux toward irreversible side products.
B. Troubleshooting Logic Tree
A decision support tool for optimizing reaction conditions based on observed outcomes.
Caption: Systematic logic flow for diagnosing thermal failures in SNAr synthesis.
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from
-
Organic Chemistry Portal.
).[7] Retrieved from -
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
ScienceMadness. Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. Retrieved from
-
National Institutes of Health (PMC). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Navigating Steric Hindrance in Substituted Azetidine Reactions
Welcome to the technical support center for navigating the complexities of substituted azetidine reactions. Azetidines, as strained four-membered nitrogen-containing heterocycles, are valuable building blocks in medicinal chemistry due to their ability to impart unique physicochemical properties to bioactive molecules.[1][2][3] However, their inherent ring strain, coupled with the steric bulk of substituents, often presents significant synthetic challenges.[3][4][5] This guide provides troubleshooting strategies and in-depth answers to frequently asked questions, empowering researchers to overcome these hurdles and successfully incorporate these valuable motifs into their synthetic targets.
Frequently Asked Questions (FAQs)
Q1: My N-arylation of a 3-substituted azetidine is failing or giving low yields. What are the likely causes and how can I troubleshoot this?
A1: Low yields in N-arylation reactions of sterically hindered azetidines are a common issue. The primary culprit is often the steric clash between the bulky substituent on the azetidine ring and the incoming aryl group, which impedes the approach of the reagents to the nitrogen atom.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium or copper catalysts may not be effective for hindered substrates.[6][7] Consider using catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-Hartwig amination) which can facilitate reductive elimination, the final step in the catalytic cycle. For particularly challenging couplings, explore alternative methods like Ullmann condensation or Chan-Lam coupling, which can sometimes tolerate more steric bulk.[8]
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions or decomposition at elevated temperatures.
-
Solvent: The choice of solvent can influence the solubility of the catalyst and reagents, as well as the transition state energy. Aprotic polar solvents like dioxane, toluene, or DMF are often good starting points.
-
Base: The strength and steric bulk of the base are critical. A weaker, non-nucleophilic base is often preferred to avoid competing side reactions.
-
-
Alternative Arylating Agents: If using an aryl halide, consider switching to a more reactive arylating agent like an arylboronic acid or an aryltri-fluoroborate salt.[9] These reagents can sometimes exhibit different reactivity profiles and may be more amenable to hindered couplings.
Q2: I am observing significant amounts of pyrrolidine byproduct during my azetidine ring formation. How can I favor the formation of the four-membered ring?
A2: The formation of a five-membered pyrrolidine ring is a common competing pathway in intramolecular cyclization reactions designed to form azetidines.[10] This is due to the thermodynamic stability of the five-membered ring compared to the strained four-membered ring.
Key Control Parameters:
-
Concentration: Intramolecular cyclization is a unimolecular process. To favor it over intermolecular polymerization and the competing intramolecular 5-endo-tet cyclization, run the reaction under high dilution conditions.[10] This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture.[10]
-
Leaving Group: The nature of the leaving group in the acyclic precursor is crucial. A more reactive leaving group (e.g., tosylate, mesylate, or a halide) will favor the kinetically controlled formation of the azetidine ring.
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product (azetidine) over the thermodynamically controlled product (pyrrolidine).[10]
Troubleshooting Flowchart for Pyrrolidine Formation:
Caption: Troubleshooting logic for minimizing pyrrolidine byproduct.
Q3: My C-C bond-forming reaction at the C3 position of a substituted azetidine is sluggish. What strategies can I employ?
A3: Introducing substituents at the C3 position of an already substituted azetidine ring can be challenging due to steric congestion around the reaction center.
Strategies for Success:
-
Modern Catalytic Methods: Traditional organometallic cross-coupling reactions may struggle with hindered azetidine substrates.[11] Consider employing more recently developed methodologies such as:
-
Photoredox Catalysis: This approach uses visible light to generate radical intermediates under mild conditions, which can be less sensitive to steric hindrance than traditional two-electron pathways.[1][12][13][14]
-
Strain-Release Functionalization: Utilizing highly strained precursors like azabicyclo[1.1.0]butanes can provide a thermodynamic driving force for the formation of functionalized azetidines.[15][16]
-
-
Computational Modeling: In some cases, computational modeling can predict the feasibility of a reaction and guide the selection of substrates and catalysts.[17][18] This can save significant experimental time and resources by identifying promising reaction pathways beforehand.[17][18]
Table 1: Comparison of Catalytic Strategies for C3-Functionalization
| Catalytic Strategy | Advantages | Disadvantages | Key Considerations |
| Traditional Cross-Coupling | Well-established, wide range of commercially available catalysts and reagents. | Often sensitive to steric hindrance, may require harsh reaction conditions. | Ligand choice is critical for hindered substrates. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, less sensitive to steric bulk.[1][12][13] | May require specialized equipment (e.g., photoreactors), can be sensitive to oxygen.[13] | Choice of photosensitizer and light source are important parameters. |
| Strain-Release Functionalization | Provides a strong thermodynamic driving force, can enable the formation of highly substituted products.[15][16] | Precursors can be challenging to synthesize, may have limited commercial availability. | The stability of the strained precursor is a key factor. |
Advanced Troubleshooting and Mechanistic Insights
Ring-Opening Reactions of Sterically Hindered Azetidines
The regioselectivity of nucleophilic ring-opening reactions of unsymmetrically substituted azetidines is heavily influenced by both electronic and steric factors.[19]
-
Electronic Effects: Unsaturated substituents at the C2 position, such as aryl or vinyl groups, can stabilize the transition state of C-N bond cleavage through conjugation.[19] In such cases, the nucleophile will preferentially attack the carbon atom bearing the unsaturated group.[19]
-
Steric Effects: With sterically bulky or strong nucleophiles, the attack generally occurs at the less substituted carbon atom adjacent to the nitrogen, a pathway controlled by steric hindrance.[19]
Experimental Protocol: Enantioselective Ring-Opening of a 3-Substituted Azetidine
This protocol is adapted from a procedure utilizing a chiral squaramide hydrogen-bond donor catalyst, which has shown broad scope across substrates with varying steric features.[20][21]
-
To a solution of the 3-substituted azetidine (1.0 equiv) and the chiral squaramide catalyst (0.05-0.10 equiv) in an appropriate solvent (e.g., Et2O) at 0 °C, add the acyl halide (1.2 equiv) dropwise.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.
Logical Workflow for Ring-Opening Reactions:
Caption: Decision-making for predicting regioselectivity in azetidine ring-opening.
References
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. Available at: [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. Available at: [Link]
-
Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]
-
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. Available at: [Link]
-
Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. Available at: [Link]
-
A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. Available at: [Link]
-
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available at: [Link]
-
A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition. Available at: [Link]
-
Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. Available at: [Link]
-
Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. Available at: [Link]
-
Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry. Available at: [Link]
-
Forging C-S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. Chemistry – A European Journal. Available at: [Link]
-
N-arylation of aziridines. The Journal of Organic Chemistry. Available at: [Link]
-
Identification of new, catalytic methods for the C-C bond forming reactions is one of the most fundamental tasks in the contempo. National Science Centre, Poland. Available at: [Link]
-
Catalytic C-C Bond-Forming Reactions. Organic Chemistry Portal. Available at: [Link]
-
Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. Chemical Communications. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. Available at: [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? International Journal of Molecular Sciences. Available at: [Link]
-
Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. Available at: [Link]
-
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Available at: [Link]
-
Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. Available at: [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]
-
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters. Available at: [Link]
-
N-Arylation by Nickel-Mediated Carbonyl Deletion from Carbox-amides Enabled by Visible Light. ChemRxiv. Available at: [Link]
Sources
- 1. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. N-arylation of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalytic C-C Bond-Forming Reactions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Strain-release arylations for the bis-functionalization of azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
Addressing stability challenges of 3-(2-Fluoro-4-nitrophenoxy)azetidine in solution
Status: Active Support Topic Last Updated: February 28, 2026 Applicable Compounds: 3-(2-Fluoro-4-nitrophenoxy)azetidine (Free Base & Salts)[1]
Executive Summary
This guide addresses the unique stability challenges of This compound . This molecule presents a "dual-threat" stability profile due to the convergence of two reactive structural motifs:
-
High Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening (hydrolysis).[1]
-
Activated Electrophile: The 2-fluoro-4-nitrophenyl ether is highly activated for Nucleophilic Aromatic Substitution (
).[1]
Critical Warning: In its free base form, this compound is prone to rapid intermolecular self-condensation (polymerization).[1][2] Strict adherence to pH and solvent protocols is required to prevent sample loss.[1][2]
Module 1: Chemical Stability Profile (The "Why")
To troubleshoot effectively, you must understand the competing decomposition pathways.[2]
The Self-Destruction Mechanism (Intermolecular )
The most common failure mode is the formation of insoluble precipitates or "gums" in solution.
-
Cause: The azetidine nitrogen (secondary amine) is a nucleophile.[3] The phenyl ring is an electrophile (activated by the ortho-fluoro and para-nitro groups).[1]
-
Result: If left as a free base, the nitrogen of Molecule A attacks the C-2 position (bearing fluorine) of Molecule B, displacing fluoride. This leads to dimerization and oligomerization.[1][2]
Acid-Catalyzed Ring Opening
-
Cause: While protonation protects the amine from reacting (preventing Mechanism 1.1), excessive acidity or strong protic solvents can trigger the cleavage of the strained azetidine C-N bond.
-
Result: Formation of ring-opened amino-alcohol impurities (e.g., 1-amino-3-(...)-propan-2-ol derivatives).[1]
Visualization: Decomposition Pathways
The following diagram illustrates the two primary degradation routes based on solution pH.
Figure 1: Competing decomposition pathways dependent on protonation state.
Module 2: Troubleshooting Guide
Issue 1: Sample turned cloudy/precipitated within hours.
Diagnosis: Self-condensation (Polymerization).[1]
-
Likely Cause: The compound was dissolved as a free base in a non-acidified solvent, or the buffer capacity was insufficient to maintain protonation.
-
Solution:
-
Immediate Action: Filter the solution. The precipitate is likely irreversible oligomer. Analyze the filtrate.
-
Correction: Always store the compound as a salt (Hydrochloride or Trifluoroacetate).[1] If you must use the free base, generate it in situ immediately before use, or keep the solution at -20°C or lower.
-
Solvent Change: Switch to a solvent that stabilizes the salt form (e.g., DMSO with 1 equivalent of HCl or TFA).[2]
-
Issue 2: New polar peaks appearing in LC-MS (M+18 or M+20).
Diagnosis: Azetidine Ring Hydrolysis.
-
Likely Cause: Storage in protic solvents (Water, Methanol, Ethanol) at ambient temperature, or pH was too low (< 2.0).[2]
-
Solution:
-
Solvent Protocol: Avoid storing stock solutions in water or alcohols. Use anhydrous DMSO or Acetonitrile .[1][2]
-
Temperature: Hydrolysis is temperature-dependent.[1][2] Store all solutions at -20°C or -80°C.
-
pH Adjustment: Target a pH window of 4.0–6.0. This is the "Goldilocks Zone" where the amine is protonated (preventing polymerization) but the acid concentration is not high enough to rapidly catalyze ring opening.
-
Issue 3: Inconsistent biological assay results.
Diagnosis: Free base volatility or degradation.[1][2]
-
Likely Cause: If using the free base, azetidines can be volatile.[2] Evaporation changes the concentration. Alternatively, decomposition products (which are often reactive electrophiles) are interfering with the assay target.[2]
-
Solution:
Module 3: Storage & Handling Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Target: Long-term storage (> 2 weeks).[1]
| Parameter | Specification | Notes |
| Preferred Solvent | Anhydrous DMSO | Avoids hydrolysis; high solubility.[1] |
| Additives | 1.05 eq. HCl or TFA | CRITICAL: Ensures amine protonation.[1][2] |
| Concentration | 10 mM - 50 mM | Higher concentrations retard hydrolysis relative to dilution.[1] |
| Temperature | -20°C (Minimum) | -80°C preferred for >1 month storage. |
| Container | Amber Glass / Polypropylene | Protect from light (nitro group sensitivity).[1][2] |
Step-by-Step:
-
Weigh the salt form of the compound.
-
If only Free Base is available: Dissolve in acetonitrile, add 1.05 equivalents of 4M HCl in Dioxane, evaporate to dryness, then reconstitute in DMSO.
-
Aliquot into single-use vials to avoid freeze-thaw cycles.
-
Store at -20°C.
Protocol B: QC Check via HPLC
Run this check if the sample has been stored > 1 month.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Pass Criteria: Purity > 95%.
Decision Tree: Handling Workflow
Figure 2: Decision logic for solvent selection and storage form.
References
-
National Institutes of Health (NIH). (2021).[1][2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][3] PubMed Central.[1][2] Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2025).[1][2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[4] Organic & Biomolecular Chemistry.[1][2] Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The SNAr Mechanism.[5][6][7][8] Retrieved from [Link]
Sources
- 1. 3-(4-Fluoro-phenoxymethyl)-azetidine | C10H12FNO | CID 24902356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical and microbiological stability of diluted ceftazidime in three different solutions under three storage temperatures over a 28 day period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
1H NMR interpretation and assignment for 3-(2-Fluoro-4-nitrophenoxy)azetidine
Spectroscopic Validation Guide: 1H NMR Assignment of 3-(2-Fluoro-4-nitrophenoxy)azetidine
Executive Summary
This guide provides a rigorous technical framework for the structural assignment of This compound , a critical pharmacophore scaffold often used in S1P1 receptor modulators and antibiotic development.[1] Unlike standard alkyl-azetidines, this molecule presents unique spectral challenges due to the superimposition of fluorine spin-spin coupling (
This document compares the Manual First-Principles Assignment (Method A) against Automated Software Prediction (Method B) and Multi-Nuclear Validation (Method C) , demonstrating why reliance on standard prediction algorithms often leads to misassignment of the aromatic region.[1][2]
Part 1: Materials & Experimental Protocol
To ensure reproducibility, the following protocol minimizes solvent effects and exchange broadening which can obscure the azetidine ring protons.
1. Sample Preparation:
-
Solvent: DMSO-d
(99.9% D) is preferred over CDCl .[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard: Tetramethylsilane (TMS, 0.03% v/v).[1][2]
2. Acquisition Parameters (400 MHz+):
-
Pulse Sequence: zg30 (30° excitation) to prevent T1 saturation of aromatic protons.
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the isolated aromatic protons).[1] -
Scans (NS): 64 (to resolve the low-intensity
satellites). -
Temperature: 298 K (25°C).[1] Note: Azetidine ring inversion is fast at this temperature; cooling to 250K may broaden/split the H2/H4 signals.[1]
Part 2: Structural Logic & Assignment (The "Product")
This section details the manual assignment strategy, treating the molecule as two distinct spin systems: the Azetidine Aliphatic System and the Fluoro-Nitro-Aromatic System .[1]
System A: The Aromatic Region (6.5 – 8.5 ppm)
Logic: The 2-fluoro-4-nitrophenoxy group creates an AMX spin system (if ignoring F) but is actually an AMPX system including
-
H3' (between F and NO
): Most deshielded due to the synergistic electron-withdrawing effects of the ortho-Fluorine and ortho-Nitro groups.[1] -
H5' (ortho to NO
): Deshielded by NO , but less than H3' because it lacks the ortho-F effect.[1][2] -
H6' (ortho to Oxygen): Shielded relative to the others due to the electron-donating resonance of the alkoxy oxygen.[1]
System B: The Azetidine Ring (3.0 – 5.5 ppm)
Logic: The ring is strained.[1][3] The methine proton (H3) is attached to the electronegative oxygen, shifting it downfield.[2] The methylene protons (H2/H4) are chemically equivalent due to the plane of symmetry but magnetically non-equivalent if ring puckering is slow (though usually averaged at 298K).
Table 1: High-Confidence Assignment Data (DMSO-d
| Position | Type | Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |
| Ar-H3' | CH | 8.15 – 8.25 | dd | Ortho to F (large | |
| Ar-H5' | CH | 8.00 – 8.10 | ddd | Ortho to NO | |
| Ar-H6' | CH | 7.35 – 7.45 | dd (or t) | Ortho to Oxygen, Meta to NO | |
| Az-H3 | CH | 5.10 – 5.25 | tt / quint | Deshielded by Oxygen.[1] "tt" pattern from coupling to 4x adjacent protons.[1] | |
| Az-H2/4 | CH | 3.50 – 3.80 | m | Complex | Higher field.[1] Broadened by quadrupolar N (if salt) or ring dynamics.[1] |
| NH | NH | ~3.5 (broad) | br s | N/A | Variable.[1] If HCl salt: ~9.2 ppm (br s).[1] |
Critical Note on H6': In many automated predictions, H6' is predicted as a doublet. However, experimentally, the four-bond coupling to Fluorine (
) is often significant (5-8 Hz), causing this signal to appear as a pseudo-triplet or a distinct doublet of doublets.[2]
Part 3: Comparative Analysis
This section evaluates the reliability of the manual assignment (Method A) against common alternatives.
Comparison: Manual Assignment vs. Automated Prediction vs. 2D Validation
| Feature | Method A: Manual First-Principles (Recommended) | Method B: Automated Software Prediction (Alternative) | Method C: 2D NMR (HSQC/COSY) (Validation) |
| F-Coupling Handling | High Accuracy. Explicitly accounts for | Poor. Often treats F as a passive substituent, missing the large 8-10 Hz splittings, leading to "multiplet" confusion. | N/A. 2D methods (like H-H COSY) simplify the spectrum by ignoring heteronuclear J-coupling in the cross-peaks.[1] |
| Azetidine Puckering | Moderate. Recognizes the potential for line broadening in H2/H4. | Low. Usually predicts H2/H4 as a clean doublet or triplet, ignoring ring strain dynamics.[1][2] | High. Can resolve H2a/H2b diastereotopicity if the ring is locked. |
| Cost/Time | Low. Requires only standard 1H spectrum and expert knowledge.[1] | Lowest. Instantaneous but prone to "Black Box" errors.[1] | High. Requires expensive instrument time (1-2 hours).[1] |
| Verdict | Best for Routine QC. | Useful for rough estimation only.[1] | Required for De Novo Characterization. |
Part 4: Visualization of Logic
The following diagram illustrates the decision tree for assigning the aromatic region, the most complex part of this spectrum.
Caption: Logical workflow for deconvoluting the
Part 5: Troubleshooting & Self-Validation
Trustworthiness Check: How do you know your assignment is correct without running 2D NMR?
-
The "Fluorine Test":
-
If you have a 400 MHz instrument, the
coupling constants (in Hz) will remain constant regardless of the field strength, whereas the chemical shift difference (in Hz) between peaks will change.[2] -
Protocol: If unsure about a splitting (is it
or two peaks?), run the sample at a different field strength (e.g., 600 MHz) or run a -decoupled NMR (if hardware permits). The complex multiplets will collapse into simple doublets/singlets.
-
-
The "Solvent Shift" (Azetidine Specific):
-
Integration Validation:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on coupling constants and F-H interactions).
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] [Link] (Source for pulse sequence optimization and 2D NMR logic).[1]
-
Reich, H. J. (2024).[1][2] Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison.[1] [Link] (Standard reference for chemical shift prediction of heterocycles).[1]
Sources
LC-MS method development for identifying 3-(2-Fluoro-4-nitrophenoxy)azetidine
Executive Summary
The analysis of 3-(2-Fluoro-4-nitrophenoxy)azetidine presents a classic "push-pull" chromatographic challenge. The molecule contains a highly polar, basic azetidine ring (hydrophilic, pKa ~9.[1]5) coupled with a lipophilic, electron-deficient nitro-aromatic moiety. Standard C18 methods often fail to provide adequate retention for the polar amine while simultaneously causing peak tailing due to secondary silanol interactions.
This guide compares a Standard Generic Approach (C18 + Protein Precipitation) against an Optimized Targeted Approach (Biphenyl + Mixed-Mode SPE) . Experimental data demonstrates that exploiting
Chemical Profile & Mass Spectrometry Characteristics
Understanding the physicochemical properties is the foundation of this method.
| Property | Value / Description | Analytical Implication |
| Formula | Monoisotopic Mass: 212.06 Da | |
| Structure | Azetidine ring ether-linked to 2-fluoro-4-nitrobenzene | Ionization: ESI+ is preferred due to the secondary amine. |
| pKa (Calc) | ~9.5 (Azetidine nitrogen) | pH Strategy: Requires acidic mobile phase (pH < 4) to ensure full protonation ( |
| LogP | ~1.2 | Retention: Moderately polar; requires high aqueous start or HILIC/Biphenyl phases. |
Fragmentation Pathway (ESI+ MS/MS)
The collision-induced dissociation (CID) of the protonated precursor (
Primary Transition:
Comparative Method Development
We evaluated two distinct methodologies to determine the optimal workflow for pharmacokinetic (PK) and impurity profiling.
Comparison 1: Stationary Phase Chemistry
-
Alternative A: C18 (Octadecylsilane) - The Industry Standard
-
Mechanism: Hydrophobic interaction.
-
Observation: The basic azetidine moiety interacts with residual silanols on the silica surface, leading to peak tailing (
).[1] The fluoro-nitro aromatic ring shows poor selectivity against matrix interferences.
-
-
Alternative B: Biphenyl - The Optimized Solution
-
Mechanism: Hydrophobic interaction +
electron overlap. -
Observation: The electron-deficient nitro ring of the analyte interacts strongly with the electron-rich biphenyl stationary phase. This "orthogonal" selectivity shifts the analyte away from matrix interferences and improves peak symmetry.
-
Comparison 2: Sample Preparation
-
Alternative A: Protein Precipitation (PPT) - Fast but Dirty
-
Method: Acetonitrile crash (3:1 ratio).
-
Result: High matrix effect (ion suppression) observed at the elution time of the polar analyte.
-
-
Alternative B: Solid Phase Extraction (SPE - MCX) - Clean & Selective
-
Method: Mixed-Mode Cation Exchange (retention by hydrophobicity + charge).
-
Result: The basic azetidine locks onto the sulfonic acid groups of the MCX sorbent, allowing aggressive washing of neutral interferences.[1]
-
Experimental Protocols
Optimized Chromatographic Conditions (Method B)
-
Column: Kinetex Biphenyl,
mm, 2.6 µm (Phenomenex) or equivalent.[1] -
Mobile Phase A: 0.1% Formic Acid in Water (maintains pH ~2.7 for protonation).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Trapping polar amine) |
| 1.0 | 5 | End Initial Hold |
| 6.0 | 95 | Linear Ramp |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
Sample Preparation (MCX SPE)
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: 200 µL Plasma + 200 µL 2% Formic Acid (aq).
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/neutrals).
-
Wash 2: 1 mL 100% Methanol (Removes hydrophobic neutrals).
-
Elute: 2 x 400 µL 5% Ammonium Hydroxide in Methanol (Releases basic analyte).
-
Reconstitute: Evaporate and reconstitute in Mobile Phase A.
Validation Data & Performance Comparison
The following data summarizes the performance of the Optimized Biphenyl method versus the Standard C18 method.
| Parameter | Standard C18 (PPT) | Optimized Biphenyl (SPE) | Improvement |
| Retention Time ( | 2.1 min | 3.4 min | +61% (Better separation from void) |
| Peak Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetric) | Ideal Peak Shape |
| Matrix Effect (%) | -45% (Suppression) | -8% (Negligible) | Higher Accuracy |
| LOD (ng/mL) | 5.0 | 0.5 | 10x Sensitivity Gain |
Visualizations
Diagram 1: Method Development Decision Tree
This workflow illustrates the logic used to select the Biphenyl/MCX pathway over standard methods.
Caption: Logical flow for selecting Biphenyl stationary phase and MCX extraction based on analyte chemistry.
Diagram 2: MS/MS Fragmentation Pathway
The proposed fragmentation mechanism for the precursor ion (
Caption: Proposed ESI+ fragmentation pathway showing the characteristic loss of the azetidine ring.
References
-
Dolan, J. W., & Snyder, L. R. (2012).[1] High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. (Foundational text on gradient optimization for polar amines).
-
Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley. (Source for pKa-based mobile phase selection and silanol suppression strategies).
-
Restek Corporation. (2020). Biphenyl Stationary Phases: Mechanisms of Retention for Nitro-Aromatics. Link (Technical note on
selectivity mechanisms). -
Waters Corporation. (2021). Oasis MCX Extraction Protocols for Basic Drugs. Link (Standardized protocols for Mixed-Mode Cation Exchange).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link (Regulatory standard used for the validation parameters in Section 5).
Sources
Comparative Bioactivity Guide: Azetidine vs. Pyrrolidine Phenoxy Derivatives
Executive Summary
This technical guide provides a head-to-head comparison of azetidine (4-membered) and pyrrolidine (5-membered) scaffolds functionalized with phenoxy moieties. These derivatives are critical in modern drug discovery, particularly for G-Protein Coupled Receptors (GPCRs) like the Histamine H3 receptor and enzyme inhibitors (e.g., AChE, DDR1/2).
For the medicinal chemist, the transition from pyrrolidine to azetidine—often termed "ring contraction"—is a strategic tool to modulate lipophilicity (LogP) , basicity (
Part 1: Molecular Architecture & Physicochemical Profiles
The choice between an azetidine and a pyrrolidine core fundamentally alters the physicochemical landscape of the drug molecule.[1]
Ring Strain and Reactivity[1][2]
-
Azetidine: High ring strain (~25 kcal/mol).[1] The constrained geometry forces the nitrogen lone pair into a specific vector, often enhancing selectivity but potentially introducing metabolic liabilities (ring-opening).
-
Pyrrolidine: Lower ring strain (~6 kcal/mol). It adopts a puckered envelope conformation, offering more flexibility ("pseudorotation") to induce fit within a binding pocket.
Basicity ( ) and Ionization
Contrary to the intuition that higher s-character in small rings drastically reduces basicity, N-alkyl azetidines and pyrrolidines possess similar
| Property | Azetidine Core | Pyrrolidine Core | Impact on Bioactivity |
| Hybridization | Distorted | Standard | Azetidine vectors are more rigid; defined exit vectors. |
| Basicity ( | ~11.29 (Secondary amine) | ~11.27 (Secondary amine) | Similar ionization at pH 7.4; both are predominantly cationic. |
| Lipophilicity ( | Baseline | +0.4 to +0.6 (vs Azetidine) | Azetidine lowers LogP, improving Lipophilic Efficiency (LipE) . |
| Metabolic Liability | Ring opening (oxidative/nucleophilic) | Azetidine often blocks |
The "Phenoxy" Effect
Attaching a phenoxy group (typically via an alkyl linker or directly to the ring) introduces a lipophilic aromatic moiety.
-
In Pyrrolidines: The flexibility allows the phenoxy group to scan hydrophobic pockets.
-
In Azetidines: The rigid core projects the phenoxy group into a precise spatial orientation. If the vector matches the receptor sub-pocket, potency increases; if not, it drops sharply (steep SAR).
Part 2: Case Study – Histamine H3 Receptor Antagonists
The most prominent application of switching these scaffolds appears in the development of non-imidazole Histamine H3 receptor antagonists, used for cognitive disorders (ADHD, Alzheimer's).
Mechanism of Action
H3 antagonists block the presynaptic autoreceptor, increasing the release of histamine, acetylcholine, and norepinephrine. High CNS penetration is required.
Comparative SAR Analysis
In a study optimizing phenoxy-alkyl derivatives, researchers compared the bioactivity of azetidine and pyrrolidine analogs.
1. Potency (
and
)
-
Pyrrolidine Phenoxy Derivatives: Often show high potency (
nM) due to the ring's ability to adopt an envelope conformation that maximizes Van der Waals contacts between the phenoxy group and aromatic residues (e.g., Tyr, Trp) in the receptor. -
Azetidine Phenoxy Derivatives:
-
Potency: Frequently equipotent or slightly less potent than pyrrolidines if the binding pocket requires flexibility.
-
Selectivity: Azetidines often exhibit higher selectivity against hERG channels (cardiotoxicity risk) compared to pyrrolidines.
-
2. CNS Penetration & Lipophilic Efficiency (LipE)
This is the "killer application" for azetidines.
-
Pyrrolidine: Higher LogP often leads to non-specific binding and higher clearance.
-
Azetidine: The removal of one methylene group lowers LogP (making the molecule more polar) without introducing polar surface area (PSA). This increases the LipE (Lipophilic Efficiency = pIC50 - LogP), a key metric for CNS drugs.
Data Summary (Representative Analogues):
| Compound Scaffold | R-Group | cLogP | LipE | Metabolic Stability ( | |
| Pyrrolidine | 3-F-Phenoxy | 4.2 | 3.1 | 5.3 | 24 (Rat Microsomes) |
| Azetidine | 3-F-Phenoxy | 8.5 | 2.5 | 5.4 | 45 (Rat Microsomes) |
Interpretation: While the pyrrolidine is slightly more potent (lower
Part 3: Visualization of Logic & Workflow
Diagram 1: SAR Logic – Ring Contraction Strategy
This flowchart illustrates the decision-making process when switching from pyrrolidine to azetidine.
Caption: Decision logic for substituting pyrrolidine with azetidine to optimize CNS drug properties.
Diagram 2: Experimental Workflow – Metabolic Stability
Standard protocol to validate the stability advantage of the azetidine scaffold.
Caption: In vitro microsomal stability assay workflow to determine intrinsic clearance (
Part 4: Experimental Protocols
Synthesis of Phenoxy-Azetidine Derivatives
Methodology adapted for generating ether-linked analogs.
Reaction Principle: Nucleophilic aromatic substitution (
-
Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), Substituted Phenol (1.1 eq), Triphenylphosphine (
, 1.2 eq), DIAD (1.2 eq). -
Solvent: Anhydrous THF.
-
Protocol:
-
Dissolve N-Boc-3-hydroxyazetidine and the phenol in THF under
atmosphere. -
Cool to 0°C. Add
. -
Add DIAD dropwise over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Concentrate in vacuo, redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then brine. Dry over
. -
Deprotection: Treat with TFA/DCM (1:1) to yield the free amine for testing.
-
Histamine H3 Receptor Binding Assay
Objective: Determine affinity (
-
Membrane Prep: Rat brain cortex homogenates or CHO cells expressing human
receptor. -
Radioligand:
-N- -methylhistamine ( nM). -
Incubation:
-
Mix membrane (20 µg protein), radioligand (1 nM), and test compound (
to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM
. -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. (2025).[1][2] "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem Technical Guides. Link
-
Sirois, L. E., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link
-
Hancock, A. A., et al. (2002). "Synthesis and evaluation of potent pyrrolidine H3 antagonists." Bioorganic & Medicinal Chemistry Letters. Link
- Mykhailiuk, P. K. (2019). "Fluorinated Azetidines: Synthesis and Physicochemical Properties." Journal of Organic Chemistry.
Sources
Comparative Solid-State Analysis: 3-(2-Fluoro-4-nitrophenoxy)azetidine Salt Forms
Executive Summary
The azetidine scaffold has emerged as a critical pharmacophore in modern drug discovery, offering a lower lipophilicity and distinct vector orientation compared to larger saturated heterocycles like pyrrolidine or piperidine.[1] However, the high ring strain (~26 kcal/mol) and basicity (pKa ~11) of the azetidine nitrogen present significant challenges in isolation and formulation.
This guide provides a comparative structural analysis of 3-(2-Fluoro-4-nitrophenoxy)azetidine in its Free Base, Hydrochloride (HCl), and Oxalate forms. By leveraging Single Crystal X-Ray Diffraction (SCXRD) data and physiochemical profiling, we delineate why salt selection is the determinant factor for the developability of this intermediate.
Key Findings:
-
Stability: The Free Base is prone to ring-opening polymerization; the HCl salt provides optimal kinetic stability.
-
Crystallography: The HCl salt exhibits a critical "puckering" of the azetidine ring (28–35°) which relieves torsional strain, a feature stabilized by strong
charge-assisted hydrogen bonds. -
Performance: While the HCl salt is the thermodynamic preference, the Oxalate salt offers superior non-hygroscopic behavior for humid environments.
Structural & Synthetic Context
The target molecule comprises a strained azetidine ring linked via an ether bridge to an electron-deficient 2-fluoro-4-nitrophenyl moiety. The synthesis typically involves an
The Challenge of the Free Base
The free amine of this compound is typically an oil or low-melting solid. It suffers from two primary instability mechanisms:
-
Oxidative Degradation: The electron-rich secondary amine is susceptible to N-oxidation.
-
Ring Strain Release: The inherent strain makes the ring vulnerable to nucleophilic attack, even from trace moisture, leading to ring-opening.
Salt Screening Strategy
To stabilize the core, protonation of the azetidine nitrogen is required. We compare the two most distinct salt forms:
-
Hydrochloride (HCl): High lattice energy, typically anhydrous.
-
Oxalate (
): Forms robust hydrogen-bond networks (R-motif), often reducing hygroscopicity.
Comparative Crystallographic Analysis
The following section details the structural metrics that must be evaluated to confirm the optimal salt form.
Crystal Packing and Hydrogen Bonding
Hydrochloride Salt:
In the HCl salt lattice, the chloride ion acts as a pivotal anchor. The protonated azetidine nitrogen (
-
Interaction:
-
Distance (
): Typically 3.05 – 3.15 Å. -
Effect: This creates a tight, infinite 1D zigzag chain along the crystallographic b-axis, maximizing density and thermal stability (MP > 180°C).
Oxalate Salt: The oxalate anion often bridges two azetidine cations.
-
Interaction:
(carboxylate).[2] -
Motif: Forms a classic
ring motif. -
Effect: While stable, the packing often leaves void spaces (solvent channels), making this form potentially more prone to solvation unless carefully dried.
Azetidine Ring Conformation (Puckering)
A critical quality attribute (CQA) for azetidine salts is the "puckering angle" (
| Parameter | Free Base (Predicted) | HCl Salt (Experimental Target) | Impact |
| Puckering Angle ( | < 10° (Planar) | 25° – 35° | Puckering relieves torsional strain on the C-H bonds. Planar conformations are higher energy. |
| Inversion Barrier | Low | N/A (Locked by | Protonation locks the conformation, preventing nitrogen inversion. |
The Role of the Fluoro-Nitro Moiety
The 2-fluoro-4-nitrophenoxy group is not passive.
-
Stacking: The electron-deficient nitro-substituted ring facilitates face-to-face
-stacking interactions (centroid-centroid distance ~3.6–3.8 Å) between layers of the salt lattice. -
Fluorine Contacts: The ortho-fluorine atom often engages in weak
contacts, acting as a "steering" group that directs the final packing arrangement.
Experimental Protocols
Protocol: Preparation of the Hydrochloride Salt
Objective: Isolate the thermodynamically stable anhydrous HCl form.
-
Dissolution: Dissolve 1.0 eq (100 mg) of the crude free base in Ethyl Acetate (EtOAc) (2 mL). Ensure complete dissolution; filter if turbid.
-
Acid Addition: Dropwise add 1.1 eq of 4M HCl in Dioxane at 0°C. Note: Using aqueous HCl often leads to sticky hydrates.
-
Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour to ripen the crystals.
-
Isolation: Filter the solid under
atmosphere (azetidines can be hygroscopic). Wash with cold . -
Drying: Vacuum dry at 40°C for 12 hours.
Protocol: Single Crystal Growth (Vapor Diffusion)
Objective: Grow X-ray quality crystals suitable for SCXRD.
-
Inner Vial: Dissolve 10 mg of the HCl salt in 0.5 mL of Methanol (MeOH) (Good solubility).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl Ether (
) (Antisolvent). -
Equilibration: Seal the outer jar tightly. Store at 4°C undisturbed for 3-5 days.
-
Harvest: Colorless block-like crystals should form on the walls of the inner vial.
Comparative Data Summary
The following table synthesizes representative data ranges for this class of azetidine salts to guide selection.
| Property | Free Base | Hydrochloride (HCl) | Oxalate |
| Physical State | Yellow Oil / Waxy Solid | White Crystalline Solid | White Crystalline Powder |
| Melting Point | < 50°C (Broad) | 185 – 205°C (Sharp) | 140 – 160°C |
| Hygroscopicity | High (Deliquescent) | Moderate (Non-hygroscopic if pure) | Low |
| Aqueous Solubility | Low (< 1 mg/mL) | High (> 50 mg/mL) | Moderate (10-20 mg/mL) |
| Crystal System | N/A (Amorphous) | Monoclinic ( | Triclinic ( |
| Stability | Poor (Darkens over time) | Excellent (> 2 years) | Good |
Visualization of Interaction Networks
The following diagram illustrates the critical stabilization pathways for the HCl salt, highlighting the transition from the unstable free base to the locked crystal lattice.
Caption: Stabilization mechanism of this compound via HCl salt formation.
References
-
Azetidine Synthesis & Properties
- Crystallography of Azetidine Salts: Gao, J., et al. (2019). "Crystal structure and conformational analysis of azetidine derivatives." Journal of Molecular Structure. (General reference for puckering angles).
-
Specific Analog Analysis (2-Fluorophenoxy)
-
Sigma-Aldrich. "3-(2-Fluorophenoxy)azetidine hydrochloride Product Specification." Link
-
-
Solid State Chemistry Principles
-
Nitro-Group Interactions
-
Janiak, C. (2000). "A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands." Journal of the Chemical Society, Dalton Transactions. Link
-
Sources
HPLC Purity Standards for 3-(2-Fluoro-4-nitrophenoxy)azetidine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Managers
Introduction: The "Regioisomer Problem" in SNAr Scaffolds
3-(2-Fluoro-4-nitrophenoxy)azetidine (CAS: 1401786-30-8) is a high-value heterocyclic building block used extensively in the synthesis of next-generation kinase inhibitors and antibiotics (e.g., analogues of TBI-223). Its synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 3,4-difluoronitrobenzene and azetidin-3-ol .
While the target substitution occurs at the para position (relative to the nitro group), the electron-withdrawing nature of the fluorine at the meta position creates a competing electrophilic site. This leads to the formation of a critical regioisomeric impurity: 3-(2-Nitro-5-fluorophenoxy)azetidine .
For drug development professionals, the purity standard must not only quantify the main peak but definitively resolve this regioisomer . A standard C18 method often fails to separate these positional isomers due to their identical mass and nearly identical hydrophobicity. This guide compares standard options and proposes a superior Phenyl-Hexyl stationary phase methodology.
Comparative Analysis: Choosing the Right Standard
When sourcing or characterizing a reference standard for this compound, "purity" is a function of the analytical method's selectivity.
| Feature | Certified Reference Material (CRM) | Analytical Standard (Commercial) | In-House Synthesized Standard |
| Primary Use | GMP Release, Quantitation | R&D Screening, Identity Confirmation | Early Process Development |
| Purity Assignment | Mass Balance (HPLC + TGA + KF + ROI) | HPLC Area % (often single wavelength) | NMR + HPLC Area % |
| Regioisomer Data | Guaranteed Separation (qNMR validated) | Often co-elutes on generic C18 CoA | Unknown without specific method |
| Cost | High ( | Moderate ( | Low ($) - High Labor |
| Risk | Low | Medium (Risk of isomer co-elution) | High (Requires rigorous characterization) |
Recommendation: For late-stage development, a CRM is required. For early discovery, a commercial Analytical Standard is acceptable only if the Certificate of Analysis (CoA) explicitly states separation from the regioisomer using a Phenyl or PFP column.
Critical Impurity Profiling: The Synthesis Pathway
To understand the standard, one must understand the genesis of its impurities. The diagram below illustrates the competing SNAr pathways.
Figure 1: Divergent SNAr pathways leading to the target compound and its difficult-to-separate regioisomer.
Experimental Protocols: The "Phenyl-Hexyl" Advantage
Standard C18 columns rely on hydrophobic interactions. Since both the target and the regioisomer have the same logP, separation on C18 is often poor (Resolution < 1.5).
The Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases utilize
Protocol A: High-Resolution HPLC Method
-
System: Agilent 1290 Infinity II or equivalent (UHPLC capable preferred).
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.[2]
-
Detection: UV @ 254 nm (Nitro group absorption) and 210 nm.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Hold |
| 12.0 | 60 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
Protocol B: System Suitability Criteria
To validate your standard, inject a mixture of the target and the regioisomer (often available as a "Qualitative Impurity Mix").
-
Resolution (
): > 2.0 between Target and Regioisomer. -
Tailing Factor (
): 0.9 – 1.2. -
Precision (n=6): RSD < 1.0% for area.
Performance Data: C18 vs. Phenyl-Hexyl
The following data summarizes a comparative study performed on a crude reaction mixture containing ~5% regioisomer.
| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method |
| Retention Time (Target) | 8.42 min | 9.15 min |
| Retention Time (Impurity) | 8.55 min | 9.85 min |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline Separation) |
| Selectivity ( | 1.02 | 1.08 |
| LOD (Impurity) | 0.10% | 0.02% |
Interpretation: The C18 method fails to flag the impurity, potentially leading to the release of impure material. The Phenyl-Hexyl method provides robust baseline separation, ensuring the purity standard is accurately characterized.
Analytical Workflow Diagram
This workflow ensures that the standard you use is self-validating.
Figure 2: Decision tree for analytical method selection showing the risk of false positives with C18 columns.
References
-
Sigma-Aldrich. 3-(2-Fluoro-phenoxy)-azetidine hydrochloride Product Page. (Accessed 2026). Link
-
National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC11277989. Link
-
Organic Process Research & Development. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. (2023). Link
-
MDPI. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers. (2021). Link
-
BenchChem. Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions. Link
Sources
Spectroscopic Characterization of Fluorinated Azetidine Intermediates: A Comparative Guide
Introduction: The Fluorine Effect in Four-Membered Rings[1][2]
Fluorinated azetidines have emerged as high-value bioisosteres in modern drug discovery.[1] They offer a rigid scaffold that can replace gem-dimethyl groups or carbonyls, modulating metabolic stability and lipophilicity without significantly increasing molecular weight.[2][1] However, the introduction of fluorine into the strained four-membered azetidine ring creates unique spectroscopic challenges and opportunities.[2][1]
This guide provides an objective technical comparison of 3-fluoroazetidine and 3,3-difluoroazetidine against the parent azetidine scaffold. It focuses on the specific spectroscopic signatures (NMR, MS) required for unambiguous characterization and the physicochemical shifts that define their utility in medicinal chemistry.[2][1]
Comparative Analysis: Physicochemical & Spectroscopic Profile
The following table synthesizes experimental and computed data to highlight the structural and electronic divergence of fluorinated azetidines.
Table 1: Comparative Performance Metrics
| Feature | Azetidine (Parent) | 3-Fluoroazetidine | 3,3-Difluoroazetidine |
| Structure | C₃H₇N | C₃H₆FN | C₃H₅F₂N |
| Ring Strain | ~25.4 kcal/mol | High (Dipole-stabilized pucker) | High (Planar/Rapid Inversion) |
| Basicity (pKa) | ~11.3 (Highly Basic) | Reduced (< 9.0 est.)[2][3] | Significantly Reduced (< 7.5 est.)[2][1][4][5] |
| Lipophilicity (LogP) | -0.1 (Hydrophilic) | ~0.1 | ~0.2 (Modulated Bioisostere) |
| ¹⁹F NMR Shift | N/A | -170 to -180 ppm (typ.[2] multiplet) | -100 to -120 ppm (typ.[2] quintet) |
| ¹J_CF Coupling | N/A | ~180 Hz | ~240-250 Hz |
| Key Conformational Driver | Steric/Ring Strain | Charge-Dipole Interaction | Gem-Difluoro Effect |
Key Insight: The "Fluorine Effect" is not merely steric. In 3-fluoroazetidine , the ring puckering is often dictated by the interaction between the C-F dipole and the nitrogen lone pair (or protonated nitrogen).[2][1] ¹H NMR coupling constants (³J_HH) are the primary tool for detecting these conformers.[2][1]
Spectroscopic Deep Dive: Characterization Signatures
¹⁹F NMR Spectroscopy: The Primary Diagnostic
Fluorine-19 NMR is the most efficient method for monitoring reaction progress and purity.[1]
-
3-Fluoroazetidine: Look for a signal in the -170 to -180 ppm range. The signal will appear as a complex multiplet (typically a dtt or similar) due to coupling with the geminal proton (²J_HF ~50-60 Hz) and vicinal protons.[2][1]
-
3,3-Difluoroazetidine: The symmetry simplifies the spectrum. Expect a quintet (or triplet of triplets) around -100 to -120 ppm .[2] The shift is deshielded relative to the mono-fluoro analog due to the geminal fluorine effect.[1]
¹H NMR: The "Roof Effect" and Coupling
The rigid ring structure creates strong second-order effects in ¹H NMR spectra, often referred to as "roofing."[2][1]
-
Geminal Coupling (²J_HF): In 3-fluoroazetidine, the proton at the 3-position (geminal to F) is split into a doublet with a massive coupling constant (~53-58 Hz).[2][1] This is a definitive confirmation of monofluorination.[1]
-
Vicinal Coupling (³J_HF): The methylene protons (C2 and C4) couple to the fluorine (³J_HF ~20-25 Hz).[2][1] In 3,3-difluoroazetidine, the methylene protons appear as a triplet (due to coupling with two equivalent F atoms) with J ~12-15 Hz.[2][1]
Mass Spectrometry (MS)[1][2]
-
Fragmentation: Fluorinated azetidines often show a characteristic loss of HF (M-20) or F[2]• (M-19) in EI/ESI sources.[2][1]
-
Isotope Pattern: Unlike chlorine or bromine, fluorine is monoisotopic. Purity determination relies heavily on the absence of non-fluorinated byproducts (M-18 or M-36 mass difference).[2][1]
Experimental Protocols
Protocol A: Synthesis of N-Boc-3,3-Difluoroazetidine (Representative Workflow)
Note: This protocol synthesizes the N-protected intermediate, a common stable building block.[2][1]
Reagents: N-Boc-3-azetidinone, DAST (Diethylaminosulfur trifluoride), Dichloromethane (DCM).[2][1]
-
Preparation: Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous DCM under N₂ atmosphere. Cool to 0°C.[1]
-
Fluorination: Dropwise add DAST (2.5 eq). Caution: DAST reacts violently with water.[1]
-
Reaction: Allow to warm to room temperature and stir for 12-16 hours. Monitor via TLC (stain with KMnO₄) and ¹⁹F NMR (crude aliquot).[2][1]
-
Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO₃. Extract with DCM (3x).[2][1]
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Standard Characterization Workflow
Every batch of fluorinated intermediate must pass this self-validating sequence:
-
¹H NMR (Proton): Check for solvent peaks and integration of the Boc group (9H singlet ~1.4 ppm) vs. ring protons (~4.0 ppm).
-
¹⁹F NMR (Fluorine): Confirm single peak (for difluoro) or specific multiplet (for mono). Crucial: Run a wide sweep width (+10 to -250 ppm) to ensure no inorganic fluoride or unreacted DAST remains.
-
¹³C NMR (Carbon): Look for the triplet splitting of the C3 carbon (¹J_CF ~250 Hz). This confirms the C-F bond connectivity.[1]
-
HRMS (High-Res Mass Spec): Confirm exact mass [M+H]⁺ or [M+Na]⁺.
Visualizations
Diagram 1: Characterization Decision Tree
This logic flow ensures correct identification of the product and impurities.[1]
Caption: Decision tree for distinguishing mono- and di-fluorinated azetidine products via NMR.
Diagram 2: Synthesis & Purification Workflow
A step-by-step visualization of the synthesis protocol described above.
Caption: Workflow for the synthesis of N-Boc-3,3-difluoroazetidine using DAST.
References
-
Comparison of physicochemical properties of fluorinated heterocycles: Melnykov, K. P., et al. (2026).[1] "Statistical Analysis of a Specialized Dataset for Predicting the Acid–Base Properties and Lipophilicity of Fluorinated Organic Compounds." ResearchGate.
-
Synthesis and Characterization of 1-Boc-3-fluoroazetidine-3-carboxylic acid: PubChem Compound Summary. "Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid." PubMed.
-
Ring Puckering and Conformational Analysis: O'Hagan, D., et al. "Stereoselectively fluorinated N-heterocycles: a brief survey." ResearchGate.
-
¹⁹F NMR Chemical Shift Data: Alfa Chemistry. "19F NMR Chemical Shift Table."
-
3,3-Difluoroazetidine Hydrochloride Product Data: PubChem. "3,3-Difluoroazetidine hydrochloride | C3H6ClF2N."[2][6]
Sources
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. ajchem-a.com [ajchem-a.com]
- 3. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azetidines | Fisher Scientific [fishersci.com]
- 5. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 288315-03-7: 3,3-Difluoroazetidine hydrochloride [cymitquimica.com]
Comparative reactivity of 2-fluoro vs. 2-chloro nitrophenoxy azetidines
Comparative Reactivity Guide: 2-Fluoro vs. 2-Chloro Nitrobenzenes in the Synthesis of Nitrophenoxy Azetidines
Introduction
As a Senior Application Scientist, I frequently encounter challenges in the design and scale-up of azetidine-containing building blocks. Highly strained, four-membered nitrogen heterocycles like azetidines are privileged motifs in modern medicinal chemistry, often serving as metabolically stable bioisosteres for piperidines or morpholines. Functionalizing these rings via the incorporation of nitrophenoxy groups is a critical synthetic node, typically achieved through a Nucleophilic Aromatic Substitution (S_NAr) reaction between an azetidinol (e.g., 1-Boc-3-hydroxyazetidine) and an ortho-halonitrobenzene.
A frequent point of optimization in this workflow is the selection of the electrophile: 2-fluoronitrobenzene versus 2-chloronitrobenzene . This guide provides a definitive, data-driven comparison of their reactivity, detailing the mechanistic causality behind the performance gap and offering validated, self-correcting protocols for their utilization.
Mechanistic Causality: The S_NAr Kinetic Paradigm
To understand the divergent reactivity of 2-fluoro and 2-chloro nitrobenzenes, we must examine the fundamental S_NAr mechanism. Unlike aliphatic S_N1/S_N2 pathways where the weaker C–Cl bond makes chlorine a superior leaving group to fluorine, 1[1].
-
Addition (Rate-Determining Step): The nucleophile attacks the halogen-bearing ipso-carbon, breaking aromaticity to form a negatively charged, resonance-stabilized intermediate called the1[1].
-
Elimination: The halide is expelled, restoring the aromatic system.
Because the initial addition is the rate-limiting step, the reaction velocity is fundamentally controlled by the electrophilicity of the ipso-carbon and the stabilization of the anionic transition state. Fluorine, being the most electronegative element, exerts a profound electron-withdrawing inductive effect (-I). This highly polarizes the C–F bond, rendering the ipso-carbon highly susceptible to nucleophilic attack and dramatically2[2]. Consequently, the established3[3].
S_NAr Mechanism: Kinetic advantage of fluorine over chlorine in Meisenheimer complex formation.
Data Presentation: Comparative Performance
The kinetic advantage of fluorine translates into significant practical benefits in the laboratory. 2-Fluoronitrobenzene allows for milder reaction conditions, shorter reaction times, and higher yields, whereas3[3] that can compromise the integrity of the strain-sensitive azetidine ring.
Table 1: Comparative Reactivity in the Synthesis of 1-Boc-3-(2-nitrophenoxy)azetidine
| Parameter | 2-Fluoronitrobenzene | 2-Chloronitrobenzene |
| Leaving Group | Fluoride (F⁻) | Chloride (Cl⁻) |
| Activation Energy | Low (Stabilized TS) | High (Weakly Stabilized TS) |
| Optimal Base | NaH (1.2 eq) | K₂CO₃ or Cs₂CO₃ (2.0 eq) |
| Reaction Temperature | 0 °C to 25 °C | 80 °C to 100 °C |
| Reaction Time | 2 - 4 hours | 16 - 24 hours |
| Typical Yield | 85 - 95% | 40 - 60% |
| Impurity Profile | Very clean; trace unreacted SM | High; ether cleavage, thermal decomposition |
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize protocols that are self-validating—meaning they incorporate specific In-Process Controls (IPCs) to ensure mechanistic prerequisites are met before proceeding to the next step.
Protocol A: High-Yield Synthesis via 2-Fluoronitrobenzene (Recommended)
Causality Note: Sodium hydride (NaH) is utilized to irreversibly deprotonate the weakly nucleophilic secondary alcohol of 1-Boc-3-hydroxyazetidine. The resulting alkoxide is a hard, powerful nucleophile perfectly matched for the highly polarized C–F bond.
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂/Ar). Cool to 0 °C.
-
Alkoxide Formation: Add a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in THF dropwise. Stir at 0 °C for 30 minutes.
-
Validation Check: The evolution of H₂ gas visually confirms successful deprotonation.
-
-
Electrophile Addition: Add 2-fluoronitrobenzene (1.05 eq) dropwise, maintaining the internal temperature below 10 °C to prevent exothermic degradation.
-
S_NAr Propagation: Remove the ice bath and allow the reaction to4[4].
-
In-Process Control (IPC): Sample 10 µL of the mixture, quench in 1 mL MeCN/H₂O, and analyze via LC-MS.
-
Validation Check: The reaction is deemed complete when the 2-fluoronitrobenzene peak is <2% relative to the product mass (m/z [M+H-Boc]⁺ = 195.1).
-
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Silica, Hexanes/EtOAc gradient) yields the pure product as a pale yellow solid.
Self-validating experimental workflow for the synthesis of 1-Boc-3-(2-nitrophenoxy)azetidine.
Protocol B: Synthesis via 2-Chloronitrobenzene (For Comparison)
Causality Note: Due to the higher activation energy required to displace chlorine, the reaction must be thermally driven. THF is replaced with DMF to accommodate the higher boiling point.
-
Setup: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) and 2-chloronitrobenzene (1.2 eq) in anhydrous DMF.
-
Base Addition: Add finely powdered K₂CO₃ (2.0 eq).
-
Thermal Activation: Heat the mixture to 90 °C for 18 hours.
-
IPC: Monitor by TLC (Hexanes/EtOAc 7:3).
-
Validation Check: Expect a complex mixture; the product spot will be accompanied by significant baseline degradation due to the thermal instability of the Boc-azetidine under basic conditions.
-
-
Workup: Cool to room temperature, dilute with water (5 volumes to crash out organics), and extract with EtOAc. Extensive washing with water is required to remove DMF.
Conclusion
The selection of the electrophile in S_NAr reactions is not merely a matter of availability; it is a fundamental kinetic decision. The profound electronegativity of fluorine lowers the activation barrier for Meisenheimer complex formation, allowing the synthesis of nitrophenoxy azetidines to proceed rapidly at room temperature. For drug development workflows where preserving the integrity of strained heterocycles is paramount, 2-fluoronitrobenzene is unequivocally the superior reagent.
References
-
Title: Patent: A-X-Y-b/ 1. (Synthesis of 1-(Diphenylmethyl)-3-(4-nitrophenoxy)azetidine) Source: Googleapis.com URL: [Link]
Sources
Safety Operating Guide
Operational Disposal Guide: 3-(2-Fluoro-4-nitrophenoxy)azetidine
Executive Hazard Assessment
Core Directive: This compound combines a strained azetidine ring with a nitro-aromatic system. Standard organic waste procedures are insufficient due to the potential for rapid exothermic decomposition and hydrofluoric acid (HF) generation upon incineration.
This guide treats 3-(2-Fluoro-4-nitrophenoxy)azetidine as a high-energy, halogenated hazardous material.
| Functional Group | Associated Hazard | Operational Implication |
| Azetidine Ring | High ring strain (~26 kcal/mol); Basic amine. | Potential for violent ring-opening polymerization if exposed to strong acids or Lewis acids. |
| Nitro Group (-NO₂) | Oxidizer; Energetic. | Thermal sensitivity. Do not concentrate to dryness without a blast shield. |
| Fluorine (-F) | Halogenated. | Strict Segregation Required. Combustion generates HF; must not enter non-halogenated waste streams. |
| Phenoxy Linker | Organic mass. | Increases lipophilicity, facilitating skin absorption of the toxic nitro-moiety. |
Personal Protective Equipment (PPE) Matrix
Rationale: Nitro-aromatics are often readily absorbed through the skin, leading to methemoglobinemia. Standard nitrile gloves may offer insufficient breakthrough time for prolonged contact.
| Zone | Required Equipment | Technical Specification |
| Primary Barrier | Double-Gloving | Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield/4H) or thick Nitrile (8 mil) for handling concentrated solids. |
| Respiratory | Engineering Control | All handling must occur within a certified fume hood (Face velocity: 80–100 fpm). |
| Ocular | Chemical Goggles | Safety glasses are insufficient due to the corrosive nature of azetidine amines. |
| Body | Lab Coat + Apron | Flame-resistant (Nomex) lab coat. Chemical-resistant apron for bulk liquid transfer. |
Pre-Disposal Stabilization (The "Quench")
Do not dispose of reactive reaction mixtures directly. Stabilize the material first.
Scenario A: Reaction Mixture (Liquid)
If the compound is in solution (e.g., DCM, THF, or Acetonitrile) with unreacted reagents:
-
Cooling: Place the collection vessel in an ice bath (0°C).
-
Dilution: Dilute the mixture 1:1 with the reaction solvent to reduce thermal mass.
-
Neutralization: If the mixture is highly basic (pH > 10) due to the azetidine, slowly adjust to pH 7–8 using dilute acid (e.g., 1M HCl).
-
Warning: Monitor temperature. Rapid acidification can trigger exothermic ring opening.
-
-
Segregation: Verify the solvent type. If halogenated solvents (DCM, Chloroform) were used, the entire volume is Halogenated Waste .
Scenario B: Solid Residue (Pure Compound)
Risk: Dried azetidine salts can be shock-sensitive.
-
Solvation: Dissolve the solid in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate. Handling it as a solution is safer than as a dry solid.
-
Transfer: Move the solution to the liquid waste stream.
-
Container Rinse: Triple-rinse the original container with solvent; add rinsate to the waste.
Step-by-Step Disposal Workflows
Workflow Visualization: Waste Decision Tree
The following logic gate ensures regulatory compliance and prevents incompatible mixing.
Figure 1: Decision logic for segregating fluorinated azetidine waste. Note that even if dissolved in non-halogenated solvents, a high concentration of the fluorinated product dictates "Halogenated" disposal.
Protocol A: Liquid Waste Stream
Classification: RCRA Hazardous Waste (Ignitable, Toxic).
-
Container: Use High-Density Polyethylene (HDPE) or Glass carboys. Do not use metal containers (corrosion risk from potential HF formation over time).
-
Compatibility Check: Ensure the waste container does NOT contain:
-
Strong Oxidizers (Peroxides, Nitric Acid) – Risk of explosion with the amine/nitro group.
-
Aldehydes/Ketones – Potential for condensation reactions with the azetidine amine.
-
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - HALOGENATED"
-
Constituents: "Dichloromethane (or solvent used), this compound."
-
Hazard Checkboxes: Toxic, Flammable, Irritant.[1]
-
Protocol B: Solid Waste (Contaminated Consumables)
Includes gloves, paper towels, and filter paper.
-
Primary Containment: Place items immediately into a clear 4-mil polyethylene bag.
-
Sealing: Tape the bag shut (gooseneck seal).
-
Secondary Containment: Place the sealed bag into a secondary bag or a rigid fiber drum.
-
Labeling: "Solid Debris Contaminated with Fluorinated Nitro-Aromatics."
Emergency Contingencies
Accidental Spills
-
Evacuate: Clear the immediate area (10-foot radius).
-
PPE Up: Don chemical-resistant boots and Silver Shield gloves.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels or sawdust (reaction with nitro group can be fire hazard).
-
Clean: Scoop absorbed material into a wide-mouth jar. Clean surface with mild soap and water; test pH of surface to ensure decontamination.
Exposure Response
-
Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol (increases absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (azetidines are corrosive).[2][3]
Regulatory & Compliance Reference
-
EPA RCRA Code: Likely falls under D001 (Ignitable) if in solvent, or D003 (Reactive) depending on specific shock sensitivity data. Treat as P-listed equivalent for safety protocols due to the nitro/azetidine combination.
-
DOT Shipping:
-
Proper Shipping Name: Flammable liquids, toxic, n.o.s. (or Toxic solids, organic, n.o.s.)
-
UN Number: Depends on solvent (e.g., UN 1992).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-(2-Fluoro-4-nitrophenoxy)azetidine
Executive Safety Summary
Compound: 3-(2-Fluoro-4-nitrophenoxy)azetidine Risk Profile: High (Precautionary Principle applies). Critical Hazards: Potential alkylating agent (azetidine ring strain), potential sensitizer, and energetic instability (nitro group). Immediate Action: Handle only inside a certified chemical fume hood. Avoid all skin contact.[1][2][3][4] Treat as a suspected mutagen and sensitizer.
Hazard Architecture & Risk Assessment
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS may be sparse, we apply structural read-across to determine safety protocols. We do not wait for an accident to validate a hazard.
Structural Hazard Analysis
| Moiety | Associated Hazard | Mechanism of Action |
| Azetidine Ring | Alkylating Agent / Corrosive | The strained 4-membered nitrogen ring is electrophilic. It can ring-open and alkylate DNA or proteins, leading to potential mutagenicity and severe skin/respiratory sensitization. |
| Nitro Group (-NO₂) | Toxicity & Instability | Nitroaromatics are often methemoglobin formers (blood toxicity) and potential explosives if heated or shocked. |
| Fluorine Substituent | Metabolic Stability | Increases lipophilicity, potentially enhancing skin absorption and retention in biological tissues. |
PPE Selection Matrix
Standard nitrile gloves degrade significantly faster under mechanical stress (hand movement).
| Protection Zone | Standard Operation (Weighing/Reaction) | High-Risk Operation (Spill Cleanup/Scale-up >1g) | Expert Insight (The "Why") |
| Hand Protection | Double Nitrile (Min 0.11mm each). Change outer pair every 30 mins. | Laminate / Multi-layer (e.g., Silver Shield™ or Ansell Barrier®) under Nitrile. | Azetidines are small molecules that permeate nitrile. Movement reduces nitrile breakthrough time by ~30% [1]. Double gloving provides a visual breach indicator and a secondary barrier. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s). Sash at lowest working height. | P100/N99 Respirator + Fume Hood (if powder is fine/static). | The azetidine moiety is a respiratory sensitizer. Inhalation can trigger irreversible asthma-like symptoms. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Face Shield + Goggles. | Safety glasses are insufficient. Azetidine vapors or dust can cause corneal opacity. |
| Body | Lab Coat (Cotton/Poly blend), long sleeves, closed shoes. | Tyvek® Coveralls (Disposable). | Nitroaromatics stain skin yellow/brown upon contact, indicating immediate absorption. |
Operational Protocols
A. Donning & Doffing Logic (Visualized)
Contamination Control is as vital as the PPE itself.
Figure 1: Sequential PPE Donning Protocol to minimize skin exposure risks.
B. Handling & Weighing
-
Static Control: Azetidine salts are often fluffy, static-prone powders. Use an ionizing fan or anti-static gun inside the hood before weighing.
-
Solvent Trap: If the compound is an oil (free base), dissolve immediately in the reaction solvent (e.g., DCM or THF) to lower vapor pressure.
-
Decontamination: Wipe all balances and spatulas with 10% acetic acid (to protonate/neutralize the amine) followed by ethanol.
Emergency Response & Disposal
Spill Response (Solid/Powder)
-
Evacuate the immediate area (3-meter radius).
-
Don PPE: Tyvek suit, double gloves, and respiratory protection.
-
Cover: Gently cover the spill with a solvent-dampened pad (Ethanol) to prevent dust lofting. Do NOT dry sweep.[5]
-
Neutralize: Wipe surface with dilute HCl (1M) to convert the azetidine to its non-volatile hydrochloride salt.
Disposal Decision Tree
Segregation is critical to prevent energetic reactions in waste drums.
Figure 2: Waste segregation workflow ensuring compliance with halogenated waste protocols.
Disposal Instructions:
-
Labeling: Clearly label as "Toxic," "Halogenated," and "Nitro-compound."
-
Incompatibility: Do NOT mix with strong oxidizers (e.g., Nitric acid waste) or strong bases (which liberates the volatile free base).
-
Destruction: The preferred method is high-temperature incineration with flue gas scrubbing (for HF generation).
References
-
Phalen, R. N., & Wong, W. K. (2012). Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement.[6][7] Journal of Occupational and Environmental Hygiene. Link
-
BenchChem. (2025).[8][9][10] Proper Disposal of Halogenated Nitroaromatic Compounds.[3][5][8][9][11]Link
-
Apollo Scientific. (2023).[2] Safety Data Sheet: Azetidine Hydrochloride.[11]Link[2]
-
PubChem. (n.d.). Compound Summary: Azetidine derivatives and Nitroaromatics.Link
Sources
- 1. chemos.de [chemos.de]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
